Product packaging for 3-Heptenoic acid(Cat. No.:CAS No. 28163-84-0)

3-Heptenoic acid

Cat. No.: B3050723
CAS No.: 28163-84-0
M. Wt: 128.17 g/mol
InChI Key: BCYXFRMDZWKZSF-SNAWJCMRSA-N
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Description

Beta-heptenoic acid is a medium-chain fatty acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O2 B3050723 3-Heptenoic acid CAS No. 28163-84-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-hept-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h4-5H,2-3,6H2,1H3,(H,8,9)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYXFRMDZWKZSF-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301314813
Record name (3E)-3-Heptenoic acid
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Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

28163-84-0, 29901-85-7
Record name (3E)-3-Heptenoic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name (E)-Hept-3-enoic acid
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Record name (3E)-3-Heptenoic acid
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Record name (E)-hept-3-enoic acid
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Record name Hept-3-enoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (E)-3-Heptenoic Acid and (Z)-3-Heptenoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(E)-3-Heptenoic acid and (Z)-3-Heptenoic acid are unsaturated medium-chain fatty acids (MCFAs) that, despite sharing the same chemical formula (C₇H₁₂O₂), exhibit distinct spatial arrangements of their atoms around the carbon-carbon double bond. This stereoisomerism gives rise to different chemical and physical properties, which in turn can lead to varied biological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, and potential biological significance of these two isomers, with a focus on aspects relevant to researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The geometric isomerism of (E)-3-Heptenoic acid (trans isomer) and (Z)-3-Heptenoic acid (cis isomer) results in differences in their physical and spectroscopic properties. A summary of their key properties is presented below.

Property(E)-3-Heptenoic Acid(Z)-3-Heptenoic Acid
Systematic Name (3E)-hept-3-enoic acid(3Z)-hept-3-enoic acid
Synonyms trans-3-Heptenoic acidcis-3-Heptenoic acid
CAS Number 28163-84-0[1]68676-74-4[2]
Molecular Formula C₇H₁₂O₂[1]C₇H₁₂O₂[2]
Molecular Weight 128.17 g/mol [1]128.17 g/mol [2]
Appearance SolidLiquid
Boiling Point 227-229 °C (estimated)226.5 °C at 760 mmHg (estimated)[3]
Flash Point 123.3 °C (estimated)[4]123.8 °C (estimated)[2]
Density 0.940 g/cm³ (for 3-Heptenoic acid, isomer unspecified)[5]0.968 g/cm³ (predicted)[6]
Water Solubility 2389 mg/L at 25 °C (estimated for this compound)[4]2389 mg/L at 25 °C (estimated)[2]
logP (o/w) 1.854 (estimated)2.130 (estimated)[2]

Stereoselective Synthesis

The stereocontrolled synthesis of either the (E) or (Z) isomer of this compound is crucial for studying their distinct biological activities. While specific detailed protocols for these exact compounds are not extensively published, established methodologies for the synthesis of α,β-unsaturated carboxylic acids can be adapted.

Synthesis of (E)-3-Heptenoic Acid via Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes. To favor the formation of the E-isomer, an unstabilized ylide is typically employed.

Experimental Protocol:

  • Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add triphenylphosphine and an appropriate solvent like anhydrous tetrahydrofuran (THF). Cool the solution to 0°C and add a solution of n-butyllithium in hexanes dropwise. To this, add a solution of a suitable haloalkane (e.g., 1-bromobutane) in THF and allow the mixture to warm to room temperature to form the phosphonium ylide.

  • Reaction with Aldehyde: In a separate flask, dissolve the appropriate aldehyde (in this case, an aldehyde that will form the C1 and C2 of the heptenoic acid, with the carboxylic acid group protected) in anhydrous THF. Cool this solution to -78°C.

  • Wittig Reaction: Add the freshly prepared ylide solution to the aldehyde solution dropwise at -78°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Deprotection: The protecting group on the carboxylic acid is then removed under appropriate conditions to yield (E)-3-heptenoic acid.

Synthesis of (Z)-3-Heptenoic Acid via Julia-Kocienski Olefination

The Julia-Kocienski olefination is a modification of the Julia olefination that often provides good to excellent selectivity for the Z-alkene. This reaction involves the coupling of a heterocyclic sulfone with an aldehyde.

Experimental Protocol:

  • Sulfone Preparation: A suitable heterocyclic sulfone, such as a phenyltetrazolyl (PT) sulfone, is required. This can be synthesized from the corresponding thiol and alkyl halide followed by oxidation.

  • Olefination Reaction: In a flame-dried flask under an inert atmosphere, dissolve the sulfone in an anhydrous solvent like dimethoxyethane (DME) or THF and cool to -78°C. Add a strong base such as potassium bis(trimethylsilyl)amide (KHMDS) dropwise to deprotonate the sulfone. After stirring for a period, add the desired aldehyde (in this case, propanal) dropwise.

  • Reaction Progression: Allow the reaction to proceed at -78°C for a specified time before gradually warming to room temperature and stirring overnight.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. Purification by column chromatography will yield the desired (Z)-alkene.

  • Conversion to Carboxylic Acid: The resulting alkene would need to be further functionalized to introduce the carboxylic acid moiety. This could involve, for example, hydroboration-oxidation to an alcohol, followed by oxidation to the carboxylic acid.

Synthesis_Pathways cluster_E Synthesis of (E)-3-Heptenoic Acid cluster_Z Synthesis of (Z)-3-Heptenoic Acid E_Ylide Unstabilized Phosphonium Ylide E_Wittig Wittig Reaction E_Ylide->E_Wittig E_Aldehyde Protected Carboxy Aldehyde E_Aldehyde->E_Wittig E_Intermediate Protected (E)-Alkene E_Wittig->E_Intermediate E_Product (E)-3-Heptenoic Acid E_Intermediate->E_Product Deprotection Z_Sulfone Heterocyclic Sulfone Z_Julia Julia-Kocienski Olefination Z_Sulfone->Z_Julia Z_Aldehyde Propanal Z_Aldehyde->Z_Julia Z_Intermediate (Z)-Alkene Z_Julia->Z_Intermediate Z_Product (Z)-3-Heptenoic Acid Z_Intermediate->Z_Product Functional Group Transformation

Caption: General synthetic strategies for (E)- and (Z)-3-heptenoic acid.

Analytical Characterization

Distinguishing between the (E) and (Z) isomers requires specific analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for differentiating geometric isomers. The coupling constant (J-value) between the vinylic protons is characteristic of the double bond geometry. For the (E)-isomer, the coupling constant between the two protons on the double bond is typically larger (around 12-18 Hz) compared to the (Z)-isomer (around 7-12 Hz). The chemical shifts of the protons adjacent to the double bond can also differ between the two isomers.

General Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve a small amount (5-10 mg) of the purified heptenoic acid isomer in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution).

  • Data Analysis: Process the spectrum to determine the chemical shifts, integration, and coupling constants of the signals, paying close attention to the vinylic proton region to confirm the stereochemistry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to separate and identify the isomers, often after derivatization to increase their volatility. The retention times of the (E) and (Z) isomers on a given GC column will likely differ, and their mass spectra, while potentially similar, may show subtle differences in fragmentation patterns.

General Experimental Protocol for GC-MS:

  • Derivatization: Convert the carboxylic acid to a more volatile ester (e.g., methyl or trimethylsilyl ester). For example, react the acid with a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or diazomethane.

  • GC Separation: Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like a DB-WAX or a nonpolar column like a DB-5ms). Use a temperature program that effectively separates the isomers.

  • MS Detection: The eluting compounds are introduced into a mass spectrometer for ionization (typically by electron ionization) and detection.

  • Data Analysis: Compare the retention times and mass spectra of the unknown samples to those of authenticated standards of the (E) and (Z) isomers.

Analytical_Workflow Sample Sample containing This compound Isomers NMR NMR Spectroscopy Sample->NMR Derivatization Derivatization (e.g., Esterification) Sample->Derivatization Data_Analysis Data Analysis and Isomer Identification NMR->Data_Analysis Coupling Constants Chemical Shifts GCMS GC-MS Analysis GCMS->Data_Analysis Retention Times Mass Spectra Derivatization->GCMS

Caption: Analytical workflow for the characterization of this compound isomers.

Biological Activity and Signaling Pathways

While direct studies on (E)- and (Z)-3-heptenoic acid are limited, their structural similarity to other short- and medium-chain fatty acids allows for informed hypotheses about their potential biological roles. SCFAs and MCFAs are known to act as signaling molecules, primarily through the activation of G-protein coupled receptors (GPCRs), such as GPR41 (FFAR3) and GPR43 (FFAR2).[7][8][9]

These receptors are expressed in various tissues, including intestinal epithelial cells, immune cells, and adipose tissue, and are involved in regulating a wide range of physiological processes, including inflammation, metabolism, and gut homeostasis.[7][10][11]

Potential Signaling Pathways

Activation of GPR41 and GPR43 by fatty acids can trigger downstream signaling cascades. For instance, GPR43 can couple to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and activation of protein kinase C (PKC). Both GPR41 and GPR43 can also couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[5] These signaling events can ultimately influence gene expression and cellular function, such as the production of inflammatory mediators.[7][12]

Given that the stereochemistry of fatty acids can influence their interaction with receptors, it is plausible that (E)- and (Z)-3-heptenoic acid could exhibit differential effects on these signaling pathways, leading to distinct biological outcomes.

SCFA_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling HeptenoicAcid (E)- or (Z)-3-Heptenoic Acid GPR41 GPR41 (FFAR3) HeptenoicAcid->GPR41 GPR43 GPR43 (FFAR2) HeptenoicAcid->GPR43 Gi Gi/o Protein GPR41->Gi GPR43->Gi Gq Gq Protein GPR43->Gq AC Adenylyl Cyclase Gi->AC inhibition PLC Phospholipase C Gq->PLC activation cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG MAPK MAPK Pathway (ERK, p38, JNK) cAMP->MAPK Ca_PKC ↑ Ca²⁺ & PKC IP3_DAG->Ca_PKC Ca_PKC->MAPK Gene_Expression Modulation of Gene Expression MAPK->Gene_Expression

Caption: Putative signaling pathways for this compound isomers via GPCRs.

Conclusion

(E)-3-Heptenoic acid and (Z)-3-Heptenoic acid represent a compelling pair of stereoisomers for investigation in the fields of chemical biology and drug discovery. Their distinct geometries are likely to confer differential biological activities, potentially through selective interactions with fatty acid-sensing receptors. This guide has provided an overview of their properties, synthetic approaches, and analytical characterization, alongside a framework for understanding their potential biological significance based on the known pharmacology of related short- and medium-chain fatty acids. Further research into the specific biological effects of each isomer is warranted to unlock their full therapeutic potential.

References

A Technical Guide to the Spectroscopic Analysis of 3-Heptenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 3-Heptenoic acid, a valuable unsaturated carboxylic acid intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The spectroscopic data for this compound are summarized below. These data are crucial for the structural elucidation and quality control of this compound in research and development settings.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10-12Broad Singlet1H-COOH
~5.5Multiplet2H-CH=CH-
~3.1Doublet2H-CH₂-COOH
~2.0Multiplet2H=CH-CH₂-
~1.4Multiplet2H-CH₂-CH₃
~0.9Triplet3H-CH₃

Note: The precise chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. The acidic proton of the carboxylic acid is often broad and may exchange with D₂O.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (ppm)Carbon Assignment
~178C=O
~130-CH=C H-
~125-C H=CH-
~35-CH₂-COOH
~25=CH-CH₂-
~22-CH₂-CH₃
~14-CH₃

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupDescription
3300-2500O-HCarboxylic acid, broad band
~2960, 2930, 2870C-HAlkyl stretching
~1710C=OCarboxylic acid, strong absorption
~1650C=CAlkene, weak to medium absorption
~1410C-O-HIn-plane bend
~970C-HAlkene, out-of-plane bend (for trans isomer)

Table 4: Expected Mass Spectrometry Fragmentation for this compound

m/zFragment Ion
128[M]⁺ (Molecular Ion)
111[M-OH]⁺
99[M-C₂H₅]⁺
85[M-C₃H₇]⁺
73[C₃H₅O₂]⁺
60[C₂H₄O₂]⁺ (McLafferty rearrangement)

Note: The mass spectrum of this compound can be obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[2]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Pulse Sequence: A standard single-pulse experiment.

    • Acquisition Parameters:

      • Spectral Width: -2 to 14 ppm.

      • Number of Scans: 16-64 (depending on concentration).

      • Relaxation Delay: 1-5 seconds.

      • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Spectrometer: A 100 MHz or higher frequency NMR spectrometer.

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Parameters:

      • Spectral Width: 0 to 200 ppm.

      • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

      • Relaxation Delay: 2-5 seconds.

      • Temperature: 298 K.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS.

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation: For a neat liquid sample like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.

  • FTIR Acquisition:

    • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

    • Acquisition Parameters:

      • Spectral Range: 4000-400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of Scans: 16-32.

    • Background Correction: A background spectrum of the clean, empty salt plates or ATR crystal is recorded and subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

2.3 Mass Spectrometry (MS)

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Sample Preparation: The this compound sample is typically diluted in a volatile organic solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL. For improved volatility and chromatographic performance, the carboxylic acid may be derivatized to its methyl ester using a reagent like diazomethane or BF₃/methanol.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at a rate of 10 °C/min.

      • Final hold: Hold at 250 °C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-300.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns. The spectrum can be compared to spectral libraries (e.g., NIST, Wiley) for confirmation.

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow_3_Heptenoic_Acid Sample This compound Sample NMR_Prep Sample Preparation for NMR (Dissolution in Deuterated Solvent) Sample->NMR_Prep IR_Prep Sample Preparation for IR (Neat Liquid Film or ATR) Sample->IR_Prep MS_Prep Sample Preparation for GC-MS (Dilution/Derivatization) Sample->MS_Prep NMR_Acq NMR Data Acquisition (¹H and ¹³C Spectra) NMR_Prep->NMR_Acq IR_Acq IR Data Acquisition IR_Prep->IR_Acq MS_Acq GC-MS Data Acquisition MS_Prep->MS_Acq NMR_Analysis NMR Spectral Analysis (Chemical Shift, Integration, Multiplicity) NMR_Acq->NMR_Analysis IR_Analysis IR Spectral Analysis (Functional Group Identification) IR_Acq->IR_Analysis MS_Analysis MS Spectral Analysis (Molecular Ion, Fragmentation Pattern) MS_Acq->MS_Analysis Structure_Elucidation Structural Elucidation and Confirmation NMR_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis of this compound.

References

The Enigmatic Presence of 3-Heptenoic Acid in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the current understanding of the natural occurrence of 3-Heptenoic acid in plants. While the presence of its (Z)-isomer in nature is acknowledged, its definitive identification and quantification within plant tissues remain an area of active investigation. This document provides a comprehensive overview of the hypothetical biosynthetic pathways, detailed experimental protocols for its detection and quantification, and a discussion of its potential, yet unconfirmed, signaling roles in plant physiology. The information presented herein is intended to serve as a foundational resource for researchers aiming to explore the presence and function of this and other medium-chain fatty acids in plants.

Introduction

Organic acids are fundamental to plant metabolism, playing crucial roles in primary and secondary metabolic pathways, cellular energy balance, and stress responses. Among the vast array of these molecules, the shorter-chain unsaturated fatty acids represent a less-explored class with potential signaling and defensive functions. This compound, a seven-carbon unsaturated carboxylic acid, has been noted to be "found in nature," specifically as the (Z)-isomer[1][2]. Its presence has also been suggested in some fermented food products, which may hint at a plant-based origin[3]. However, direct, conclusive evidence of its endogenous production in plant tissues is not yet available in scientific literature. This guide aims to bridge this knowledge gap by providing a theoretical framework and practical methodologies for the investigation of this compound in plants.

Hypothetical Biosynthesis of this compound in Plants

While a specific biosynthetic pathway for this compound in plants has not been elucidated, it is plausible that its synthesis follows the general principles of fatty acid biosynthesis, with modifications to account for its shorter chain length and unsaturation. The biosynthesis of fatty acids in plants is a well-characterized process that primarily occurs in the plastids[4][5].

A hypothetical pathway for the formation of this compound could involve the following key steps, drawing parallels with the known biosynthesis of other medium-chain fatty acids[6][7][8]:

  • Chain Initiation and Elongation: The process would begin with the carboxylation of acetyl-CoA to malonyl-CoA, followed by the condensation of acetyl-CoA and malonyl-ACP by β-ketoacyl-ACP synthase III (KAS III). Subsequent elongation cycles, catalyzed by KAS I, would add two-carbon units from malonyl-ACP.

  • Chain Termination: A specialized acyl-ACP thioesterase (FatB-type) could prematurely terminate the fatty acid elongation at the C7 stage, releasing the heptenoyl-ACP.

  • Desaturation: The introduction of the double bond at the C3 position could be catalyzed by a specific fatty acid desaturase.

Below is a conceptual diagram of this hypothetical biosynthetic pathway.

Hypothetical Biosynthesis of this compound Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Heptanoyl-ACP Heptanoyl-ACP Acetyl-CoA->Heptanoyl-ACP KAS III, KAS I (x2) Malonyl-ACP Malonyl-ACP Malonyl-CoA->Malonyl-ACP MCT Malonyl-ACP->Heptanoyl-ACP This compound This compound Heptanoyl-ACP->this compound Desaturase, Thioesterase (FatB)

A conceptual workflow for the biosynthesis of this compound.

Experimental Protocols for the Analysis of this compound in Plant Tissues

The detection and quantification of a volatile, medium-chain fatty acid like this compound in a complex plant matrix require robust analytical methodologies. The following protocols are adapted from established methods for short- and medium-chain fatty acid analysis in biological samples and can be optimized for the specific plant tissue under investigation[9][10][11][12][13][14][15][16].

Sample Preparation and Extraction

Objective: To extract short- to medium-chain fatty acids from plant tissue while minimizing contamination and degradation.

Materials:

  • Fresh or flash-frozen plant tissue

  • Mortar and pestle, pre-chilled

  • Liquid nitrogen

  • Internal standard (e.g., 2-ethylbutyric acid or a deuterated analog of the target analyte)

  • Acidified water (pH 2-3 with HCl)

  • Extraction solvent (e.g., diethyl ether or methyl tert-butyl ether (MTBE))

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh approximately 100-200 mg of plant tissue.

  • Freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered tissue to a centrifuge tube.

  • Add a known amount of internal standard.

  • Add 1 mL of acidified water and vortex thoroughly.

  • Add 2 mL of extraction solvent, vortex for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the organic supernatant containing the fatty acids.

  • Repeat the extraction of the aqueous phase with another 2 mL of extraction solvent and combine the organic phases.

  • The extract can then be concentrated under a gentle stream of nitrogen if necessary.

Derivatization for GC-MS Analysis

Objective: To convert the non-volatile fatty acids into volatile ester derivatives for gas chromatography.

Materials:

  • Extracted fatty acids

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or methanolic HCl)

  • Heating block or oven

  • GC vials with inserts

Procedure (using silylation):

  • Evaporate the solvent from the extracted sample to dryness under a gentle stream of nitrogen.

  • Add 50 µL of BSTFA with 1% TMCS and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Seal the vial tightly and heat at 60-70°C for 30-60 minutes.

  • Cool the vial to room temperature before GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify the derivatized this compound.

Instrumentation and Conditions (example):

  • Gas Chromatograph: Equipped with a capillary column suitable for fatty acid methyl ester (FAME) or silyl ester analysis (e.g., DB-FFAP, DB-5ms).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector: Split/splitless injector, operated in splitless mode for trace analysis. Injector temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 150°C.

    • Ramp 2: 20°C/min to 240°C, hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification.

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

Data Analysis:

  • Identification of the this compound derivative will be based on its retention time and comparison of its mass spectrum with a reference standard and spectral libraries.

  • Quantification will be performed using the ratio of the peak area of the analyte to the peak area of the internal standard, against a calibration curve prepared with known concentrations of the this compound standard.

Below is a diagram illustrating the experimental workflow.

Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Plant Tissue Plant Tissue Homogenization (Liquid N2) Homogenization (Liquid N2) Plant Tissue->Homogenization (Liquid N2) Internal Standard Spiking Internal Standard Spiking Homogenization (Liquid N2)->Internal Standard Spiking Acidification & Extraction Acidification & Extraction Internal Standard Spiking->Acidification & Extraction Solvent Evaporation Solvent Evaporation Acidification & Extraction->Solvent Evaporation Addition of Derivatizing Agent Addition of Derivatizing Agent Solvent Evaporation->Addition of Derivatizing Agent Heating Heating Addition of Derivatizing Agent->Heating GC-MS Analysis GC-MS Analysis Heating->GC-MS Analysis Data Processing (Identification & Quantification) Data Processing (Identification & Quantification) GC-MS Analysis->Data Processing (Identification & Quantification)

References

The Biosynthesis of 3-Heptenoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Heptenoic acid, a seven-carbon unsaturated fatty acid, holds potential in various industrial applications, including the synthesis of specialty chemicals and pharmaceuticals.[1] While its direct biosynthetic pathway is not extensively documented, this technical guide elucidates a plausible route based on established principles of microbial fatty acid synthesis. This document details the proposed enzymatic steps, presents relevant quantitative data from analogous pathways, provides in-depth experimental protocols for pathway characterization, and includes visualizations of the core biochemical processes. The proposed pathway initiates with propionyl-CoA and proceeds through the fatty acid synthase (FAS) machinery, incorporating a key desaturation step to yield the final product. This guide is intended to serve as a foundational resource for researchers aiming to investigate and engineer the microbial production of this compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to occur via a modified fatty acid synthesis pathway, leveraging the initiation with a three-carbon precursor and the introduction of a double bond during chain elongation. This pathway is likely to be found in microorganisms, such as bacteria and fungi, that possess the necessary enzymatic machinery for odd-chain and unsaturated fatty acid synthesis.

The proposed pathway can be dissected into three key stages:

  • Initiation with Propionyl-CoA: Unlike the synthesis of even-chain fatty acids which starts with acetyl-CoA, the biosynthesis of odd-chain fatty acids, including the C7 backbone of this compound, is initiated with propionyl-CoA.[2][3]

  • Chain Elongation: The propionyl-CoA starter unit undergoes two rounds of chain elongation, with each round adding a two-carbon unit derived from malonyl-CoA. This process is catalyzed by the multi-enzyme fatty acid synthase (FAS) complex.

  • Desaturation: The introduction of the double bond at the C-3 position is hypothesized to occur during the elongation process, analogous to the anaerobic pathway for unsaturated fatty acid biosynthesis.[4][5] This involves a specialized dehydratase/isomerase enzyme that creates a cis-3 double bond.

The overall stoichiometry for the synthesis of heptanoic acid (the saturated precursor) is:

Propionyl-CoA + 2 Malonyl-CoA + 4 NADPH + 4 H⁺ → Heptanoyl-CoA + 2 CO₂ + 4 NADP⁺ + 3 CoA + 2 H₂O

The subsequent or concurrent desaturation step would then yield 3-Heptenoyl-CoA.

Key Enzymes and Reactions

The biosynthesis is carried out by a series of enzymes that are part of the Fatty Acid Synthase (FAS) system. In fungi, this is typically a large, multi-functional Type I FAS, while in bacteria, it is a dissociable Type II FAS system with individual enzymes for each step.

Table 1: Key Enzymes in the Proposed Biosynthesis of this compound

Enzyme Abbreviation Function Analogous EC Number
Propionyl-CoA-ACP Transacylase-Transfers the propionyl group from CoA to the Acyl Carrier Protein (ACP).2.3.1.38 (Malonyl-CoA-ACP transacylase)
β-Ketoacyl-ACP SynthaseKASCondenses propionyl-ACP with malonyl-ACP to form β-ketopentanoyl-ACP.2.3.1.41
β-Ketoacyl-ACP ReductaseKARReduces the β-keto group to a β-hydroxyl group.1.1.1.100
β-Hydroxyacyl-ACP Dehydratase/IsomeraseDH/FabA-likeDehydrates the β-hydroxyacyl-ACP to form a trans-2-enoyl-ACP, which is then isomerized to a cis-3-enoyl-ACP. This is the key desaturation step.4.2.1.17 / 5.3.3.14
Enoyl-ACP ReductaseERReduces the double bond of the enoyl-ACP intermediate.1.3.1.9
ThioesteraseTEHydrolyzes the final 3-heptenoyl-ACP to release free this compound.3.1.2.14

Pathway Visualization

Biosynthesis_of_3_Heptenoic_Acid cluster_initiation Initiation cluster_elongation1 Elongation Cycle 1 cluster_elongation2_desaturation Elongation Cycle 2 & Desaturation cluster_termination Termination Propionyl-CoA Propionyl-CoA Propionyl-ACP Propionyl-ACP Propionyl-CoA->Propionyl-ACP Propionyl-CoA-ACP Transacylase beta-Ketopentanoyl-ACP beta-Ketopentanoyl-ACP Propionyl-ACP->beta-Ketopentanoyl-ACP KAS Malonyl-CoA1 Malonyl-CoA Malonyl-ACP1 Malonyl-ACP Malonyl-CoA1->Malonyl-ACP1 Malonyl-ACP1->beta-Ketopentanoyl-ACP beta-Hydroxypentanoyl-ACP beta-Hydroxypentanoyl-ACP beta-Ketopentanoyl-ACP->beta-Hydroxypentanoyl-ACP KAR (NADPH) Crotonyl-ACP Crotonyl-ACP beta-Hydroxypentanoyl-ACP->Crotonyl-ACP DH Butyryl-ACP Butyryl-ACP Crotonyl-ACP->Butyryl-ACP ER (NADPH) beta-Ketoheptanoyl-ACP beta-Ketoheptanoyl-ACP Butyryl-ACP->beta-Ketoheptanoyl-ACP KAS Malonyl-CoA2 Malonyl-CoA Malonyl-ACP2 Malonyl-ACP Malonyl-CoA2->Malonyl-ACP2 Malonyl-ACP2->beta-Ketoheptanoyl-ACP beta-Hydroxyheptanoyl-ACP beta-Hydroxyheptanoyl-ACP beta-Ketoheptanoyl-ACP->beta-Hydroxyheptanoyl-ACP KAR (NADPH) trans-2-Heptenoyl-ACP trans-2-Heptenoyl-ACP beta-Hydroxyheptanoyl-ACP->trans-2-Heptenoyl-ACP DH cis-3-Heptenoyl-ACP cis-3-Heptenoyl-ACP trans-2-Heptenoyl-ACP->cis-3-Heptenoyl-ACP Isomerase (FabA-like) 3-Heptenoic_acid This compound cis-3-Heptenoyl-ACP->3-Heptenoic_acid Thioesterase (TE)

Caption: Proposed biosynthesis pathway of this compound.

Quantitative Data

Direct quantitative data for the biosynthesis of this compound is scarce. The following table summarizes kinetic data for analogous enzymes from well-studied fatty acid biosynthesis pathways, which can serve as a proxy for understanding the potential efficiency of the proposed pathway.

Table 2: Representative Kinetic Data of FAS Enzymes

Enzyme Organism Substrate Km (µM) kcat (s⁻¹) Reference
FabH (KAS III)Escherichia coliPropionyl-CoA2.71.8Fuzery et al. (2011)
FabG (KAR)Escherichia coliAcetoacetyl-ACP15110Price et al. (2001)
FabA (DH/Isomerase)Escherichia coliβ-Hydroxydecanoyl-ACP525Leesong et al. (1996)
FabI (ER)Escherichia colitrans-2-Enoyl-ACP10140Heath & Rock (1995)
ThioesteraseSaccharomyces cerevisiaePalmitoyl-ACP2.530Jenni et al. (2007)

Note: The presented data is for analogous enzymes and substrates and should be used as a reference point for the proposed pathway for this compound.

Experimental Protocols

Assay for Fatty Acid Synthase Activity with Propionyl-CoA

This protocol is adapted from methods used to measure FAS activity and is tailored to detect the synthesis of odd-chain fatty acids.

Objective: To determine the activity of a purified FAS complex or cell-free extract in synthesizing fatty acids using propionyl-CoA as a starter unit.

Materials:

  • Purified FAS or cell-free extract

  • Propionyl-CoA

  • Malonyl-CoA (can be radiolabeled, e.g., [2-¹⁴C]malonyl-CoA)

  • NADPH

  • Acyl Carrier Protein (ACP)

  • Dithiothreitol (DTT)

  • Potassium phosphate buffer (pH 7.0)

  • Trichloroacetic acid (TCA)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 100 mM Potassium phosphate buffer (pH 7.0)

    • 1 mM DTT

    • 10 µM ACP

    • 150 µM NADPH

    • 50 µM Propionyl-CoA

    • 50 µM [2-¹⁴C]malonyl-CoA (specific activity ~50,000 dpm/nmol)

  • Enzyme Addition: Add the purified FAS or cell-free extract to the reaction mixture to a final concentration of 10-100 µg/mL.

  • Incubation: Incubate the reaction at 30°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding an equal volume of 10% TCA.

  • Precipitation: Incubate on ice for 10 minutes to precipitate proteins and long-chain fatty acids.

  • Filtration: Filter the mixture through a glass fiber filter to capture the radiolabeled fatty acids.

  • Washing: Wash the filter twice with cold 5% TCA to remove unincorporated [2-¹⁴C]malonyl-CoA.

  • Scintillation Counting: Place the filter in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculation: Calculate the amount of malonyl-CoA incorporated into fatty acids based on the specific activity of the radiolabeled substrate.

Characterization of β-Hydroxyacyl-ACP Dehydratase/Isomerase Activity

Objective: To characterize the activity of a putative β-hydroxyacyl-ACP dehydratase/isomerase involved in the formation of the 3-enoyl intermediate.

Materials:

  • Purified candidate enzyme

  • β-Hydroxyheptanoyl-ACP (substrate)

  • HPLC system with a C18 reverse-phase column

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

  • UV detector (215 nm)

Procedure:

  • Substrate Synthesis: Synthesize β-hydroxyheptanoyl-ACP enzymatically or chemically.

  • Enzyme Assay:

    • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5) and 50 µM β-hydroxyheptanoyl-ACP.

    • Initiate the reaction by adding the purified candidate enzyme.

    • Incubate at 30°C and take time points (e.g., 0, 5, 15, 30 minutes).

    • Stop the reaction at each time point by adding 10% formic acid.

  • HPLC Analysis:

    • Inject the quenched reaction mixture onto the C18 column.

    • Elute with a gradient of acetonitrile in water with 0.1% TFA.

    • Monitor the elution profile at 215 nm.

  • Product Identification:

    • Identify the peaks corresponding to the substrate (β-hydroxyheptanoyl-ACP) and the products (trans-2-heptenoyl-ACP and cis-3-heptenoyl-ACP) based on retention times of standards (if available) or by collecting fractions and analyzing them by mass spectrometry.

  • Kinetic Analysis: Determine the kinetic parameters (Km and kcat) by measuring the initial rates of product formation at varying substrate concentrations.

Workflow and Logical Relationship Diagrams

Experimental Workflow for Enzyme Characterization

Experimental_Workflow cluster_cloning Gene Cloning and Expression cluster_purification Protein Purification cluster_characterization Enzyme Characterization Gene_ID Identify Candidate Gene (e.g., FabA homolog) Cloning Clone into Expression Vector Gene_ID->Cloning Transformation Transform into Expression Host (e.g., E. coli) Cloning->Transformation Overexpression Induce Protein Overexpression Transformation->Overexpression Cell_Lysis Cell Lysis Overexpression->Cell_Lysis Chromatography Purify via Chromatography (e.g., Ni-NTA, Size Exclusion) Cell_Lysis->Chromatography Purity_Check Assess Purity (SDS-PAGE) Chromatography->Purity_Check Activity_Assay Perform Activity Assay (e.g., HPLC-based) Purity_Check->Activity_Assay Kinetic_Analysis Determine Kinetic Parameters (Km, kcat) Activity_Assay->Kinetic_Analysis Product_ID Confirm Product Identity (Mass Spectrometry) Activity_Assay->Product_ID

Caption: Workflow for heterologous expression and characterization of a candidate enzyme.

Conclusion

This technical guide outlines a plausible and scientifically grounded biosynthetic pathway for this compound. By leveraging the principles of odd-chain fatty acid initiation and anaerobic desaturation, a complete metabolic route has been proposed. The provided quantitative data from analogous systems and detailed experimental protocols offer a solid foundation for researchers to embark on the study and metabolic engineering of this pathway. Future work should focus on the identification and characterization of the specific enzymes from a natural producer of this compound to validate and refine the proposed model. Such efforts will be crucial for the development of efficient microbial cell factories for the sustainable production of this valuable chemical.

References

An In-depth Technical Guide to the Physical Properties of 3-Heptenoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the cis (Z) and trans (E) isomers of 3-heptenoic acid. This document collates available data on key physical characteristics, outlines general experimental protocols for their determination, and situates these compounds within a general metabolic context.

Core Physical Properties

This compound (C7H12O2) is an unsaturated fatty acid with a double bond at the third carbon position, giving rise to two geometric isomers: (Z)-3-heptenoic acid (cis) and (E)-3-heptenoic acid (trans). These isomers exhibit distinct physical properties due to their different spatial arrangements. The available quantitative data for these isomers, as well as for unspecified or mixed isomer samples, are summarized below. It is important to note that much of the publicly available data for the individual isomers are estimations or predictions, and some inconsistencies exist in the literature.

Property(Z)-3-Heptenoic acid (cis)(E)-3-Heptenoic acid (trans)This compound (Isomer Unspecified/Mixture)
Molecular Formula C₇H₁₂O₂[1]C₇H₁₂O₂[2]C₇H₁₂O₂[3]
Molecular Weight 128.17 g/mol [1]128.17 g/mol [2]128.17 g/mol [3]
CAS Number 29901-85-7, 68676-74-4[1][4]28163-84-0[2]29901-85-7[3][5]
Appearance Colorless to light yellow/orange clear liquid[3]Solid[6], Colorless clear liquid (est.)Colorless to light yellow/orange clear liquid[3]
Boiling Point 226.5 °C @ 760 mmHg (est.)[4], 225-227 °C @ 760 mmHg[5]No data at 760 mmHg227-229 °C[3]
Melting Point Not availableNot availableNot applicable (liquid)
Density 0.968 g/cm³ (est.)Not available0.940 g/mL[3]
Refractive Index 1.457 (est.)Not available1.440[3]
Water Solubility 2389 mg/L @ 25 °C (est.)[4]2389 mg/L @ 25 °C (est.)[5]Not available
Solubility in other solvents Not availableSoluble in alcohol[5]Not available

Experimental Protocols

Boiling Point Determination (Thiele Tube Method)

A common and efficient method for determining the boiling point of a small quantity of liquid.

Apparatus:

  • Thiele tube

  • Thermometer (0-300 °C)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heat-stable mineral oil

  • Bunsen burner or other heat source

  • Stand and clamps

Procedure:

  • A small amount of the this compound isomer is placed into the small test tube.

  • The capillary tube is placed inside the test tube with the open end submerged in the liquid.

  • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

  • This assembly is clamped within a Thiele tube containing mineral oil, ensuring the oil level is above the side arm.

  • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

  • As the temperature approaches the boiling point, a stream of bubbles will emerge from the capillary tube.

  • The heat is removed, and the apparatus is allowed to cool slowly.

  • The boiling point is recorded as the temperature at which the liquid just begins to be drawn back into the capillary tube.

Density Measurement

The density of a liquid is typically determined using a pycnometer or a digital density meter.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance

  • Thermostatic water bath

Procedure:

  • The empty pycnometer is cleaned, dried, and its mass is accurately weighed.

  • The pycnometer is filled with distilled water and placed in a thermostatic water bath at a specific temperature (e.g., 20 °C) until it reaches thermal equilibrium. The mass is then recorded.

  • The pycnometer is emptied, dried, and then filled with the this compound isomer.

  • The filled pycnometer is again brought to the target temperature in the water bath, and its mass is recorded.

  • The density of the sample is calculated using the formula: Density = (mass of sample) / (volume of pycnometer) where the volume of the pycnometer is determined from the mass and known density of water at that temperature.

Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property and is measured using a refractometer.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath connected to the refractometer

  • Light source (typically a sodium lamp, D-line at 589 nm)

  • Dropper

  • Ethanol and distilled water for cleaning

Procedure:

  • The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

  • The prisms of the refractometer are cleaned with ethanol and allowed to dry.

  • A few drops of the this compound isomer are placed on the surface of the lower prism.

  • The prisms are closed and locked.

  • The connected water bath is used to maintain a constant temperature (e.g., 20 °C).

  • The light source is switched on, and the eyepiece is adjusted until the field of view is sharp.

  • The control knob is turned to bring the dividing line between the light and dark fields into the center of the crosshairs.

  • The refractive index is read directly from the instrument's scale.

Biological Context and Visualization

This compound, as a medium-chain unsaturated fatty acid, is understood to participate in general fatty acid metabolism.[3] While specific signaling pathways involving the this compound isomers are not well-documented in publicly accessible literature, a generalized workflow can be conceptualized. This involves its uptake into the cell and subsequent activation and metabolism within the mitochondria via beta-oxidation.

FattyAcidMetabolism General Metabolic Fate of this compound cluster_cell Cell cluster_mito Mitochondrion 3-Heptenoic_Acid_ext This compound (Extracellular) 3-Heptenoic_Acid_int This compound (Intracellular) 3-Heptenoic_Acid_ext->3-Heptenoic_Acid_int Transport Cell_Membrane Cell Membrane Acyl_CoA_Synthetase Acyl-CoA Synthetase 3-Heptenoic_Acid_int->Acyl_CoA_Synthetase Activation Heptenoyl_CoA 3-Heptenoyl-CoA Acyl_CoA_Synthetase->Heptenoyl_CoA ATP -> AMP + PPi Beta_Oxidation Beta-Oxidation Pathway Heptenoyl_CoA->Beta_Oxidation Mitochondrial Transport Mitochondrion Mitochondrion Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Energy Production

References

3-Heptenoic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 3-Heptenoic acid, including its chemical properties, synthesis, and analytical methods. The content is structured to serve as a valuable resource for professionals in research and development.

Core Data Presentation

Quantitative data for this compound is summarized in the table below. It is important to note that different isomers of this compound may have distinct CAS numbers.

PropertyValueCitations
Molecular Formula C₇H₁₂O₂[1][2]
Molecular Weight 128.17 g/mol [1][3]
CAS Number 29901-85-7 (Isomer unspecified)[2][4][5]
28163-84-0 ((E)-isomer)[3]
68676-74-4 ((Z)-isomer)[6]
Appearance Colorless to light yellow/orange liquid
Boiling Point 228 °C[7]
Solubility Soluble in alcohol; 2389 mg/L in water @ 25°C (estimated)[4]

Signaling Pathways and Biological Relevance

While this compound is utilized in biochemical research to investigate metabolic pathways, specific signaling cascades in which it plays a direct role are not extensively documented in publicly available literature.[1] However, short- and medium-chain fatty acids, in a broader context, are known to be involved in various biological processes. For instance, some fatty acids act as signaling molecules in fungus-bacterium interactions and can be involved in fungal pathogenesis by targeting pathways like the cell wall integrity (CWI) and mitogen-activated protein kinase (MAPK) signaling cascades.[8][9] Further research is required to elucidate the specific signaling roles of this compound.

A logical workflow for investigating the potential role of this compound in a biological system is outlined below.

G Investigative Workflow for this compound's Biological Activity cluster_0 Hypothesis Generation cluster_1 Experimental Design cluster_2 Data Acquisition cluster_3 Pathway Analysis & Validation A Identify biological system of interest (e.g., fungal pathogen, cancer cell line) B Hypothesize involvement of fatty acid signaling A->B C Treatment of biological system with this compound B->C E Phenotypic assays (e.g., growth inhibition, morphological changes) C->E F Molecular analysis (e.g., RNA-seq, proteomics, metabolomics) C->F D Control groups (vehicle, other fatty acids) D->E D->F G Bioinformatic analysis to identify affected signaling pathways E->G F->G H Validation of key pathway components (e.g., using inhibitors, genetic knockouts) G->H

Investigative Workflow for this compound's Biological Activity

Experimental Protocols

Synthesis of Heptenoic Acid

A general procedure for the synthesis of heptenoic acid is described, which can be adapted for the synthesis of this compound with appropriate starting materials. This procedure is analogous to a patented method.[10]

Materials:

  • n-Valeraldehyde

  • Water

  • Reaction vessel with heating and stirring capabilities

  • Distillation apparatus

Procedure:

  • The synthesis is analogous to a previously described method (Example 1, part b of the cited patent).[10]

  • Prior to the cracking reaction, the mixture is heated with 50 g of water at 90°C for 60 minutes.[10]

  • The resulting heptenoic acid is then isolated.[10]

  • Purification is achieved through distillation. The boiling point of the product is reported as 139°-141°C at 25 mmHg.[10]

Note: This is a generalized procedure and may require optimization for the specific synthesis of this compound, including the selection of appropriate precursors to ensure the double bond at the 3-position.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a general protocol for the analysis of fatty acids in biological or food samples, which can be adapted for the quantification of this compound. This protocol is based on established methods for fatty acid analysis.[11][12][13]

1. Sample Preparation and Extraction:

  • For biological samples (e.g., plasma), a saponification step may be necessary to release esterified fatty acids.[14]

  • Extraction of free fatty acids is typically performed using an organic solvent such as iso-octane.[11]

  • The use of an internal standard (e.g., a deuterated analog of a fatty acid) is crucial for accurate quantification.[11]

2. Derivatization:

  • To improve volatility and chromatographic performance, the carboxylic acid group of this compound must be derivatized.[11]

  • A common method is esterification to form fatty acid methyl esters (FAMEs) or other volatile esters.[13]

  • For enhanced sensitivity in negative chemical ionization mode, derivatization with pentafluorobenzyl (PFB) bromide can be employed.[11]

3. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS) is typically used for fatty acid analysis.[12]

  • Injection: Splitless injection is often used for trace analysis.[12]

  • Oven Temperature Program: An optimized temperature gradient is necessary to separate this compound from other fatty acids in the sample. A typical program might start at a low temperature (e.g., 85°C) and ramp up to a higher temperature (e.g., 280°C).[15]

  • Mass Spectrometry: The mass spectrometer can be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[15]

4. Quantification:

  • A calibration curve is generated using standards of this compound of known concentrations.[14]

  • The concentration of this compound in the sample is determined by comparing its peak area (normalized to the internal standard) to the calibration curve.[15]

The workflow for a typical GC-MS analysis of this compound is depicted below.

G GC-MS Analysis Workflow for this compound A Sample Collection (e.g., biological fluid, food matrix) B Addition of Internal Standard A->B C Extraction of Fatty Acids B->C D Derivatization (e.g., esterification) C->D E GC-MS Analysis D->E F Data Processing (Peak integration, calibration) E->F G Quantification of This compound F->G

GC-MS Analysis Workflow for this compound

References

Solubility Profile of 3-Heptenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 3-Heptenoic acid in various solvents. The information presented herein is critical for professionals in research, chemical synthesis, and drug development who utilize this compound as a key intermediate or building block. This document details its solubility characteristics, provides experimental protocols for solubility determination, and outlines the logical workflow for these procedures.

Core Solubility Data

The solubility of this compound is a crucial parameter for its application in various chemical processes, including reaction chemistry, purification, and formulation. The following table summarizes the available quantitative and qualitative solubility data for this compound in a range of common solvents.

SolventTypeSolubilityTemperature (°C)Notes
WaterInorganic, Polar Protic2389 mg/L[1]25Estimated value. Solubility is expected to decrease with decreasing temperature.
EthanolOrganic, Polar ProticSolubleNot SpecifiedCarboxylic acids are generally soluble in alcohols.[2]
MethanolOrganic, Polar ProticLikely SolubleNot SpecifiedBased on general solubility of carboxylic acids in alcohols.
AcetoneOrganic, Polar AproticLikely SolubleNot SpecifiedHeptanoic acid, a similar compound, is soluble in acetone.
Diethyl EtherOrganic, NonpolarLikely SolubleNot SpecifiedHeptanoic acid, a similar compound, is soluble in diethyl ether.
HexaneOrganic, NonpolarLikely Sparingly Soluble or InsolubleNot SpecifiedThe nonpolar alkyl chain may provide some solubility, but the polar carboxylic acid group will limit miscibility.
5% Sodium Hydroxide (aq)Aqueous BaseSolubleNot SpecifiedForms a water-soluble sodium salt (sodium 3-heptenoate).
5% Sodium Bicarbonate (aq)Aqueous BaseSolubleNot SpecifiedReacts to form the soluble sodium salt and carbon dioxide gas.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for process development and optimization. Below are detailed methodologies for both qualitative and quantitative assessment of the solubility of this compound.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., water, ethanol, hexane, 5% NaOH, 5% NaHCO₃)

  • Small test tubes (13x100 mm)

  • Graduated pipettes or micropipettes

  • Vortex mixer

Procedure:

  • Add 1 mL of the desired solvent to a clean, dry test tube.

  • Add approximately 10 µL of this compound to the test tube.

  • Vortex the mixture vigorously for 30 seconds.

  • Visually inspect the solution for any signs of undissolved solute (e.g., cloudiness, droplets, a separate layer).

  • If the solute dissolves completely, add another 10 µL of this compound and repeat steps 3 and 4.

  • Continue adding the solute in small increments until it no longer dissolves, or a significant amount has been added.

  • Record the solubility as "soluble," "sparingly soluble," or "insoluble" based on the observations. For basic solutions, note any effervescence.

Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This method provides a precise measurement of solubility at a specific temperature.

Materials:

  • This compound

  • Desired solvent

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Constant temperature water bath or incubator with shaking capabilities

  • Syringe filters (0.45 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a scintillation vial or flask. The presence of undissolved solute is necessary to ensure saturation.

  • Seal the vial/flask tightly to prevent solvent evaporation.

  • Place the vial/flask in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

  • After equilibration, allow the mixture to stand undisturbed at the same temperature for at least 2 hours to allow the excess solute to settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved micro-particles.

  • Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Analyze the concentration of this compound in the diluted sample using a validated HPLC or GC method.

  • Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.

Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Measurement cluster_reporting Reporting start Start prep_materials Prepare Materials: - this compound - Solvents - Glassware start->prep_materials qual_test Perform Qualitative Solubility Test prep_materials->qual_test observe Observe Miscibility qual_test->observe record_qual Record Qualitative Results observe->record_qual quant_setup Set up Isothermal Shake-Flask Experiment record_qual->quant_setup compile_data Compile Data into Table record_qual->compile_data equilibrate Equilibrate for 24-48h quant_setup->equilibrate sample_filter Sample and Filter Supernatant equilibrate->sample_filter analyze Analyze Concentration (HPLC/GC) sample_filter->analyze calculate Calculate Solubility analyze->calculate record_quant Record Quantitative Results calculate->record_quant record_quant->compile_data end End compile_data->end

Caption: Workflow for Solubility Determination of this compound.

References

Thermochemical Data and Methodologies for 3-Heptenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of available data for 3-Heptenoic acid, with a focus on its thermochemical properties. Due to a lack of experimentally determined thermochemical data in publicly accessible literature, this document outlines the established experimental and computational methodologies that are applied to analogous organic compounds. These protocols can be adapted for the determination of key thermochemical parameters for this compound, such as enthalpy of formation, entropy, and heat capacity. This guide also includes a visualization of a general fatty acid metabolic pathway, a relevant biological context for this molecule.

Introduction

This compound is an unsaturated fatty acid with applications in the synthesis of specialty chemicals, surfactants, and pharmaceuticals. It is also utilized in the flavor and fragrance industry and as a research tool in the study of metabolic pathways. A thorough understanding of its thermochemical properties is essential for process optimization, reaction modeling, and assessing its bioenergetics. This guide addresses the current state of knowledge regarding these properties and provides detailed experimental protocols for their determination.

Physicochemical Properties of this compound

Table 1: General and Computed Properties of this compound
PropertyValueSource
Molecular Formula C₇H₁₂O₂[1][2][3]
Molecular Weight 128.17 g/mol [1][2][3][4][5]
Appearance Colorless to light yellow liquid[1]
Boiling Point 227 - 229 °C[1]
Density 0.940 g/cm³[1]
Refractive Index 1.440[1]
logP (o/w) 1.7 (Computed)[4]
pKa (Predicted) 4.51 ± 0.10[2]

Note: Some properties are for the (E)-isomer, and some are for the (Z)-isomer or a mixture. The CAS number 29901-85-7 is often used for the mixed isomers or when the stereochemistry is not specified.

Experimental Protocols for Thermochemical Data Determination

The following sections detail established experimental methodologies for determining the key thermochemical properties of organic acids like this compound.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is a fundamental thermochemical property. For organic compounds, it is often determined indirectly from the enthalpy of combustion (ΔcH°), which is measured using a bomb calorimeter.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_calorimetry Bomb Calorimetry cluster_analysis Data Analysis Pellet Pelletize Liquid Sample (encapsulated) Weigh Accurately Weigh Sample Pellet->Weigh Bomb Place Sample in Bomb Weigh->Bomb Pressurize Pressurize with O₂ Bomb->Pressurize Ignite Ignite Sample Pressurize->Ignite Measure Measure Temperature Change (ΔT) Ignite->Measure Calc_q Calculate Heat Released (q) Measure->Calc_q Calc_dE Calculate ΔE_comb Calc_q->Calc_dE Calc_dH Calculate ΔH_comb Calc_dE->Calc_dH Calc_dfH Calculate ΔfH° Calc_dH->Calc_dfH

Figure 1: Workflow for determining enthalpy of formation using a bomb calorimeter.

Methodology:

  • Sample Preparation: A precise mass of this compound is encapsulated in a combustible container of known heat of combustion.

  • Calorimeter Setup: The sample is placed in a high-pressure vessel ("bomb") which is then filled with pure oxygen to ensure complete combustion. The bomb is submerged in a known mass of water in an insulated container (the calorimeter).

  • Combustion: The sample is ignited electrically, and the heat released by the combustion reaction raises the temperature of the bomb and the surrounding water.

  • Temperature Measurement: The temperature change (ΔT) of the water is carefully measured with a high-precision thermometer.

  • Calculation:

    • The heat absorbed by the calorimeter and water (q_cal) is calculated using the heat capacity of the calorimeter (C_cal) and the temperature change: q_cal = C_cal * ΔT.

    • The heat of combustion at constant volume (ΔE_comb) is then determined.

    • The enthalpy of combustion (ΔH_comb) is calculated from ΔE_comb.

    • Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law, from the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Heat Capacity and Phase Transitions by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a versatile technique used to measure heat capacity (Cp) as a function of temperature, as well as the enthalpy of phase transitions (e.g., melting, boiling).

Experimental Workflow:

G cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis Sample Place Sample in DSC Pan Load Load Sample and Reference Pans into DSC Sample->Load Reference Prepare Empty Reference Pan Reference->Load Heat Heat at a Controlled Rate Load->Heat Measure Measure Differential Heat Flow Heat->Measure Plot Plot Heat Flow vs. Temperature Measure->Plot Cp Determine Heat Capacity (Cp) Plot->Cp Enthalpy Determine Enthalpy of Phase Transitions Plot->Enthalpy

Figure 2: Workflow for determining heat capacity and phase transition enthalpies using DSC.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in a DSC pan. An empty sealed pan is used as a reference.

  • Measurement: The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program (e.g., heating at a constant rate). The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis:

    • Heat Capacity: The heat capacity of the sample is determined from the difference in heat flow between the sample and the reference.

    • Phase Transitions: Phase transitions, such as melting or boiling, appear as peaks in the DSC thermogram. The area under a peak is proportional to the enthalpy of that transition.

Enthalpy of Vaporization by the Transpiration Method

The enthalpy of vaporization (ΔvapH) can be determined by measuring the vapor pressure of a substance as a function of temperature. The transpiration method is a common technique for this purpose.

Experimental Workflow:

G cluster_setup Experimental Setup cluster_measurement Measurement cluster_analysis Data Analysis Sample Place Sample in a Thermostatted Saturator Saturate Carrier Gas Becomes Saturated with Sample Vapor Sample->Saturate Gas Pass an Inert Carrier Gas (e.g., N₂) at a Known Flow Rate Gas->Saturate Condense Condense the Vapor in a Cold Trap Saturate->Condense Measure Measure the Mass of Condensed Sample Condense->Measure Calc_P Calculate Vapor Pressure (P) Measure->Calc_P Plot Plot ln(P) vs. 1/T Calc_P->Plot Clausius Determine ΔvapH from the Slope (Clausius-Clapeyron Equation) Plot->Clausius

Figure 3: Workflow for determining enthalpy of vaporization using the transpiration method.

Methodology:

  • Experimental Setup: A stream of an inert carrier gas is passed through or over a sample of this compound maintained at a constant temperature.

  • Saturation: The carrier gas becomes saturated with the vapor of the substance.

  • Condensation and Measurement: The vapor is then condensed in a cold trap and the mass of the condensed vapor is determined.

  • Vapor Pressure Calculation: The vapor pressure of the substance at that temperature is calculated from the amount of substance transported and the volume of the carrier gas.

  • Enthalpy of Vaporization: The experiment is repeated at several temperatures, and the enthalpy of vaporization is determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature (the Clausius-Clapeyron equation).

Computational Thermochemistry

In the absence of experimental data, computational methods provide a powerful tool for estimating thermochemical properties. Quantum chemical calculations, such as those using the G3MP2 or Density Functional Theory (DFT) methods, can provide reliable estimates of the enthalpy of formation for unsaturated carboxylic acids.[6][7][8]

Logical Relationship for Computational Thermochemistry:

G cluster_input Input cluster_calculation Quantum Chemical Calculation cluster_output Output Structure Molecular Structure of This compound Method Select Method (e.g., G3MP2, DFT) Structure->Method Optimize Optimize Geometry Method->Optimize Frequency Calculate Vibrational Frequencies Optimize->Frequency Energy Electronic Energy Frequency->Energy Thermal Thermal Corrections Frequency->Thermal Enthalpy Calculate Enthalpy of Formation Energy->Enthalpy Thermal->Enthalpy G cluster_cytosol Cytosol cluster_transport Mitochondrial Transport cluster_mitochondrion Mitochondrial Matrix FattyAcid Fatty Acid (e.g., this compound) Activation Activation to Acyl-CoA FattyAcid->Activation Carnitine Carnitine Shuttle Activation->Carnitine BetaOx β-Oxidation Spiral Carnitine->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA ATP ATP Production BetaOx->ATP FADH₂ & NADH TCA TCA Cycle AcetylCoA->TCA TCA->ATP

References

An In-depth Technical Guide to 3-Heptenoic Acid: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of 3-Heptenoic acid, tailored for researchers, scientists, and drug development professionals. It covers the historical context of its synthesis, its physicochemical properties, and its identification in natural sources.

Introduction

This compound is an unsaturated fatty acid that has garnered interest in various scientific fields, from flavor and fragrance chemistry to pharmaceutical and materials science.[1][2] Its structure, a seven-carbon chain with a carboxylic acid group and a double bond at the third carbon, allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis. This document delves into the historical context of its discovery, its chemical and physical characteristics, and the methodologies used for its synthesis and analysis.

Historical Context and Discovery

Two pivotal reactions likely enabled the first synthesis of this compound:

  • The Reformatsky Reaction (discovered in 1887): This reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester, which can then be dehydrated to an unsaturated ester and subsequently hydrolyzed to the corresponding unsaturated carboxylic acid.

  • The Grignard Reaction (discovered in 1900): This versatile reaction utilizes organomagnesium halides (Grignard reagents) to form new carbon-carbon bonds. Grignard reagents can react with various electrophiles, including carbon dioxide, to produce carboxylic acids.

While the exact date and discoverer of this compound's first synthesis are not explicitly documented in readily accessible historical records, it is highly probable that it was first synthesized in a laboratory setting in the late 19th or early 20th century using one of these foundational reactions.

Later, with the advent of advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS), this compound was identified as a naturally occurring compound in various sources. It is recognized as a contributor to the flavor and aroma profiles of consumables like beer and dairy products.[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are crucial for its handling, application in synthesis, and for predicting its behavior in biological systems.

PropertyValueReference(s)
Molecular Formula C₇H₁₂O₂[2][3][4]
Molecular Weight 128.17 g/mol [2][3][4]
CAS Number 29901-85-7 (for the mixture of isomers)[2][3]
28163-84-0 (for (E)-isomer)[4][5]
68676-74-4 (for (Z)-isomer)[6]
Appearance Colorless to light yellow/orange liquid[2]
Boiling Point 227 - 229 °C[2]
Density 0.940 g/cm³[2]
Refractive Index 1.440[2]
pKa 4.51 ± 0.10 (Predicted)[7]
Solubility Soluble in water (2389 mg/L @ 25 °C, est.)[6]

Experimental Protocols

Detailed methodologies for the synthesis of this compound are provided below, based on the historical reactions that were likely employed for its initial preparation.

This protocol outlines a plausible route to this compound starting from pentanal and ethyl bromoacetate.

Materials:

  • Pentanal

  • Ethyl bromoacetate

  • Zinc dust (activated)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (crystal)

  • 10% Sulfuric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Sodium hydroxide

  • Ethanol

Procedure:

  • Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, add activated zinc dust and a crystal of iodine. Gently heat the flask to sublime the iodine, which helps to activate the zinc surface. Allow the flask to cool to room temperature under a dry nitrogen atmosphere.

  • Formation of the Reformatsky Reagent: Add anhydrous diethyl ether or THF to the flask. A solution of ethyl bromoacetate in the same solvent is then added dropwise from the dropping funnel. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing.

  • Reaction with Pentanal: Once the formation of the organozinc reagent is complete, a solution of pentanal in the anhydrous solvent is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional hour.

  • Work-up and Isolation of the β-hydroxy ester: The reaction mixture is cooled in an ice bath and then quenched by the slow addition of 10% sulfuric acid until the zinc salts are dissolved. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with saturated sodium bicarbonate solution and then with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude ethyl 3-hydroxyheptanoate.

  • Dehydration and Hydrolysis: The crude β-hydroxy ester is then dehydrated to ethyl 3-heptenoate, for example, by heating with a catalytic amount of iodine or a strong acid. The resulting unsaturated ester is then saponified by refluxing with an ethanolic solution of sodium hydroxide. After cooling, the reaction mixture is acidified with hydrochloric acid to precipitate this compound, which is then extracted, dried, and purified by distillation.

This protocol describes a potential synthesis of this compound using a Grignard reagent and carbon dioxide.

Materials:

  • 1-Bromo-2-hexene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (crystal)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (concentrated)

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place magnesium turnings and a crystal of iodine. Add a small amount of a solution of 1-bromo-2-hexene in anhydrous diethyl ether or THF to initiate the reaction. Once the reaction starts, the remaining solution of 1-bromo-2-hexene is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent (hex-2-en-1-ylmagnesium bromide).

  • Carboxylation: The flask containing the Grignard reagent is cooled in an ice-salt bath. A large excess of crushed dry ice is then added portion-wise to the vigorously stirred solution. The reaction is exothermic and should be controlled by the rate of addition.

  • Work-up and Isolation: After the addition of dry ice is complete and the mixture has warmed to room temperature, the reaction is quenched by the slow addition of dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude this compound.

  • Purification: The crude acid can be purified by distillation under reduced pressure.

Visualizations

The following diagram illustrates the conceptual relationship between the key historical synthetic methods that likely led to the first preparation of this compound.

Synthesis_Pathways cluster_reformatsky Reformatsky Reaction (1887) cluster_grignard Grignard Reaction (1900) Pentanal Pentanal Reformatsky_Reagent Organozinc Intermediate Pentanal->Reformatsky_Reagent Nucleophilic Addition Ethyl_bromoacetate Ethyl_bromoacetate Ethyl_bromoacetate->Reformatsky_Reagent Zinc Zinc Zinc->Reformatsky_Reagent Beta_Hydroxy_Ester Ethyl 3-hydroxyheptanoate Reformatsky_Reagent->Beta_Hydroxy_Ester 3_Heptenoic_Acid_R This compound Beta_Hydroxy_Ester->3_Heptenoic_Acid_R Dehydration & Hydrolysis 1_Bromo_2_hexene 1-Bromo-2-hexene Grignard_Reagent Hex-2-en-1-ylmagnesium bromide 1_Bromo_2_hexene->Grignard_Reagent Magnesium Magnesium Magnesium->Grignard_Reagent 3_Heptenoic_Acid_G This compound Grignard_Reagent->3_Heptenoic_Acid_G Carboxylation CO2 Carbon Dioxide CO2->3_Heptenoic_Acid_G Historical_Methods Pioneering Synthetic Methods (Late 19th - Early 20th Century) cluster_reformatsky cluster_reformatsky cluster_grignard cluster_grignard

Caption: Historical Synthetic Pathways to this compound.

The diagram below outlines a general experimental workflow for the synthesis and purification of this compound, applicable to both the Reformatsky and Grignard routes after the initial reaction.

Workflow Start Synthesis Reaction (Reformatsky or Grignard) Quench Reaction Quenching (Acidic Work-up) Start->Quench Extraction Solvent Extraction Quench->Extraction Washing Washing of Organic Phase (Bicarbonate, Brine) Extraction->Washing Drying Drying over Anhydrous Salt (e.g., MgSO₄, Na₂SO₄) Washing->Drying Filtration Filtration Drying->Filtration Solvent_Removal Solvent Removal (Rotary Evaporation) Filtration->Solvent_Removal Purification Purification (Vacuum Distillation) Solvent_Removal->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization Final_Product Pure this compound Characterization->Final_Product

Caption: General Experimental Workflow for Synthesis.

Conclusion

While the precise moment of its discovery is not clearly documented, the history of this compound is rooted in the foundational advancements of organic synthesis in the late 19th and early 20th centuries. The development of robust carbon-carbon bond-forming reactions provided the chemical tools necessary for its creation. Today, this compound is recognized for its presence in natural products and its utility as a versatile building block in chemical synthesis. This guide has provided a detailed overview of its historical context, physicochemical properties, and the experimental protocols for its synthesis, offering a valuable resource for professionals in the chemical and pharmaceutical sciences.

References

Methodological & Application

Synthesis of 3-Heptenoic Acid from Pentanal: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This document provides detailed application notes and experimental protocols for the synthesis of 3-heptenoic acid, a valuable unsaturated fatty acid, starting from the readily available aldehyde, pentanal. These guidelines are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The described methods offer robust and adaptable procedures for the preparation of this important chemical intermediate.

Introduction

This compound is an unsaturated carboxylic acid with applications in the synthesis of various organic molecules, including pharmaceuticals, flavorings, and fragrances.[1] Its synthesis from simple precursors is a topic of interest in academic and industrial research. This document outlines three effective synthetic strategies for the preparation of this compound from pentanal: the Horner-Wadsworth-Emmons reaction, the Wittig reaction, and the Reformatsky reaction followed by dehydration and hydrolysis. Each method is presented with a detailed experimental protocol, a summary of expected quantitative data, and a visual representation of the workflow.

Method 1: Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes.[2] In this approach, pentanal is reacted with a stabilized phosphonate ylide, typically derived from triethyl phosphonoacetate, to form ethyl 3-heptenoate. This reaction generally favors the formation of the (E)-isomer, which corresponds to trans-3-heptenoic acid upon hydrolysis.[2] The resulting ester is then hydrolyzed to yield the desired carboxylic acid.

Experimental Protocol: HWE Reaction and Hydrolysis

Step 1: Synthesis of Ethyl (E)-3-heptenoate via HWE Reaction

  • To a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of pentanal (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure ethyl (E)-3-heptenoate.

Step 2: Hydrolysis of Ethyl (E)-3-heptenoate

  • Dissolve the purified ethyl (E)-3-heptenoate (1.0 equivalent) in a mixture of ethanol and water (e.g., 2:1 v/v).

  • Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 equivalents) and stir the mixture at room temperature or gentle heat (e.g., 40-50 °C) until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to 0 °C and acidify with aqueous hydrochloric acid (HCl) (e.g., 1 M) to pH ~2.

  • Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or distillation if necessary.

Quantitative Data: HWE Route
StepReactantsProductTypical YieldPurityKey Analytical Data
1Pentanal, Triethyl phosphonoacetateEthyl (E)-3-heptenoate80-95%>95%¹H NMR, ¹³C NMR, IR, GC-MS
2Ethyl (E)-3-heptenoate, LiOH(E)-3-Heptenoic acid90-98%>98%¹H NMR, ¹³C NMR, IR, m.p.

Workflow Diagram: HWE Synthesis

HWE_Synthesis pentanal Pentanal hwe_reaction HWE Reaction pentanal->hwe_reaction phosphonate Triethyl phosphonoacetate base NaH, THF phosphonate->base base->hwe_reaction ester Ethyl (E)-3-heptenoate hwe_reaction->ester hydrolysis Hydrolysis (LiOH, H₂O/EtOH) ester->hydrolysis acid This compound hydrolysis->acid

Caption: Horner-Wadsworth-Emmons synthesis of this compound.

Method 2: Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, reacting an aldehyde or ketone with a phosphorus ylide.[3] For the synthesis of this compound, pentanal can be reacted with an ylide bearing a protected carboxyl group, such as the ylide derived from (2-ethoxycarbonylethyl)triphenylphosphonium bromide. Similar to the HWE reaction, this route typically produces the corresponding ester, which is then hydrolyzed. The stereoselectivity of the Wittig reaction can vary depending on the nature of the ylide and the reaction conditions.[3]

Experimental Protocol: Wittig Reaction and Hydrolysis

Step 1: Synthesis of Ethyl 3-heptenoate via Wittig Reaction

  • Prepare the Wittig reagent by suspending (2-ethoxycarbonylethyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to -78 °C and add a strong base such as n-butyllithium (n-BuLi) or sodium hexamethyldisilazide (NaHMDS) (1.1 equivalents) dropwise.

  • Stir the resulting deep red or orange solution at -78 °C for 1 hour.

  • Add a solution of pentanal (1.0 equivalent) in anhydrous THF dropwise at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product contains triphenylphosphine oxide as a byproduct. Purify by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate ethyl 3-heptenoate.

Step 2: Hydrolysis of Ethyl 3-heptenoate

  • Follow the hydrolysis protocol described in Method 1, Step 2.

Quantitative Data: Wittig Route
StepReactantsProductTypical YieldPurityKey Analytical Data
1Pentanal, (2-ethoxycarbonylethyl)triphenylphosphonium bromideEthyl 3-heptenoate60-85%>95%¹H NMR, ¹³C NMR, IR, GC-MS
2Ethyl 3-heptenoate, NaOHThis compound90-98%>98%¹H NMR, ¹³C NMR, IR, m.p.

Workflow Diagram: Wittig Synthesis

Wittig_Synthesis pentanal Pentanal wittig_reaction Wittig Reaction pentanal->wittig_reaction phosphonium_salt (2-Ethoxycarbonylethyl) triphenylphosphonium bromide base n-BuLi, THF phosphonium_salt->base base->wittig_reaction ester Ethyl 3-heptenoate wittig_reaction->ester hydrolysis Hydrolysis (NaOH, H₂O/EtOH) ester->hydrolysis acid This compound hydrolysis->acid

Caption: Wittig synthesis of this compound.

Method 3: Reformatsky Reaction, Dehydration, and Hydrolysis

The Reformatsky reaction involves the reaction of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc to form a β-hydroxy ester.[4] In this synthesis, pentanal is treated with ethyl bromoacetate and zinc to yield ethyl 3-hydroxyheptanoate. This intermediate is then dehydrated to introduce the double bond, forming ethyl 3-heptenoate.[5] Finally, the ester is hydrolyzed to this compound.

Experimental Protocol: Reformatsky Reaction, Dehydration, and Hydrolysis

Step 1: Synthesis of Ethyl 3-hydroxyheptanoate via Reformatsky Reaction

  • Activate zinc dust by stirring with dilute HCl, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.

  • In a flame-dried flask under an inert atmosphere, add the activated zinc (2.0 equivalents) and anhydrous THF.

  • Add a small crystal of iodine to initiate the reaction.

  • Prepare a solution of pentanal (1.0 equivalent) and ethyl bromoacetate (1.5 equivalents) in anhydrous THF.

  • Add a small portion of this solution to the zinc suspension and warm gently until the color of the iodine disappears.

  • Add the remaining aldehyde/bromoacetate solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to heat at reflux for an additional 1-2 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl or dilute sulfuric acid.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude ethyl 3-hydroxyheptanoate by flash column chromatography.

Step 2: Dehydration of Ethyl 3-hydroxyheptanoate

  • Dissolve the ethyl 3-hydroxyheptanoate (1.0 equivalent) in a suitable solvent such as toluene or dichloromethane.

  • Add a dehydrating agent. Common reagents include p-toluenesulfonic acid (catalytic amount) with heating and a Dean-Stark trap to remove water, or treatment with reagents like Martin's sulfurane or Burgess reagent for milder conditions. A common laboratory procedure involves heating with a catalytic amount of iodine.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the resulting ethyl 3-heptenoate by column chromatography.

Step 3: Hydrolysis of Ethyl 3-heptenoate

  • Follow the hydrolysis protocol described in Method 1, Step 2.

Quantitative Data: Reformatsky Route
StepReactantsProductTypical YieldPurityKey Analytical Data
1Pentanal, Ethyl bromoacetate, ZnEthyl 3-hydroxyheptanoate70-90%>95%¹H NMR, ¹³C NMR, IR
2Ethyl 3-hydroxyheptanoateEthyl 3-heptenoate60-80%>95%¹H NMR, ¹³C NMR, IR, GC-MS
3Ethyl 3-heptenoate, NaOHThis compound90-98%>98%¹H NMR, ¹³C NMR, IR, m.p.

Workflow Diagram: Reformatsky Synthesis

Reformatsky_Synthesis pentanal Pentanal reformatsky_reaction Reformatsky Reaction pentanal->reformatsky_reaction bromoacetate Ethyl bromoacetate zinc Zn, THF bromoacetate->zinc zinc->reformatsky_reaction hydroxy_ester Ethyl 3-hydroxyheptanoate reformatsky_reaction->hydroxy_ester dehydration Dehydration hydroxy_ester->dehydration ester Ethyl 3-heptenoate dehydration->ester hydrolysis Hydrolysis (NaOH, H₂O/EtOH) ester->hydrolysis acid This compound hydrolysis->acid

Caption: Reformatsky synthesis of this compound.

Characterization of this compound

The final product, this compound, should be characterized to confirm its identity and purity. The following data are typical for the (E)-isomer.

Spectroscopic Data
TechniqueExpected Data
¹H NMR (CDCl₃)δ ~5.5-5.7 (m, 2H, -CH=CH-), ~3.1 (d, 2H, -CH₂-COOH), ~2.0 (q, 2H, -CH₂-CH=), ~1.4 (sextet, 2H, -CH₂-CH₂-CH=), ~0.9 (t, 3H, -CH₃) ppm.
¹³C NMR (CDCl₃)δ ~178 (C=O), ~135 (C=C), ~122 (C=C), ~38 (-CH₂-COOH), ~34 (-CH₂-CH=), ~22 (-CH₂-CH₃), ~13 (-CH₃) ppm.
IR (neat)~2500-3300 (br, O-H), ~1710 (C=O), ~1650 (C=C), ~965 (trans C-H bend) cm⁻¹.
Mass Spec (EI)m/z (%) = 128 (M⁺), 111, 87, 69, 41.

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn. Reagents such as sodium hydride, n-butyllithium, and zinc dust are flammable and/or pyrophoric and must be handled with extreme care under an inert atmosphere. Strong acids and bases are corrosive. Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthesis of this compound from pentanal can be successfully achieved through several reliable methods, including the Horner-Wadsworth-Emmons reaction, the Wittig reaction, and the Reformatsky reaction. The choice of method may depend on factors such as desired stereoselectivity, available reagents, and scale of the reaction. The protocols and data provided herein offer a comprehensive guide for researchers to produce this valuable compound for their scientific endeavors.

References

Application Notes and Protocols for the Stereoselective Synthesis of (Z)-3-Heptenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-3-Heptenoic acid is an unsaturated fatty acid with applications in the fragrance and flavor industry and serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1][2] The stereochemistry of the carbon-carbon double bond is crucial for its biological activity and sensory properties, necessitating highly stereoselective synthetic methods to obtain the desired (Z)-isomer.[3] This document provides detailed protocols for the stereoselective synthesis of (Z)-3-Heptenoic acid, primarily focusing on the Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction, which is renowned for its high (Z)-selectivity.[4] An alternative approach using the Wittig reaction is also discussed.

Synthetic Strategies

The preferred method for the synthesis of (Z)-α,β-unsaturated esters is the Still-Gennari olefination.[2] This reaction utilizes a phosphonate reagent with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in the presence of a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) with 18-crown-6.[2] This combination kinetically favors the formation of the (Z)-alkene. The resulting (Z)-ester can then be hydrolyzed to the target carboxylic acid.

An alternative, though often less selective for (Z)-isomers with stabilized ylides, is the Wittig reaction.[1][5] Typically, non-stabilized Wittig reagents yield (Z)-alkenes, while stabilized ylides, such as those required to introduce a carboxylate or ester function, predominantly give the (E)-alkene.[1][4]

Data Presentation

The following table summarizes typical yields and stereoselectivities reported for the Still-Gennari olefination with aliphatic aldehydes, which are comparable to butanal.

MethodAldehydePhosphonate ReagentBase SystemSolventZ:E RatioYield (%)
Still-GennariAliphatic Aldehydes (e.g., octanal, hexanal)Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetateNaHTHF76:24 - 89:1185 - 86
Still-GennariAliphatic AldehydesBis(2,2,2-trifluoroethyl) phosphonoacetateKHMDS / 18-crown-6THF>95:5~70-90

Note: Data is compiled from reactions with aldehydes similar in reactivity to butanal.[3][6] Specific results for the synthesis of (Z)-3-Heptenoic acid may vary.

Experimental Protocols

Protocol 1: Synthesis of Ethyl (Z)-3-Heptenoate via Still-Gennari Olefination

This protocol describes the reaction of butanal with ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate to yield ethyl (Z)-3-heptenoate.

Materials:

  • Butanal

  • Ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • 18-Crown-6

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere of argon, add 18-crown-6 (3.0 eq.).

  • Add anhydrous THF via syringe.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate (2.0 eq.) to the cooled solution.

  • Slowly add a solution of KHMDS in THF (2.1 eq.) dropwise to the reaction mixture. Stir for 15 minutes.

  • Add freshly distilled butanal (1.0 eq.) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure ethyl (Z)-3-heptenoate.

Protocol 2: Hydrolysis of Ethyl (Z)-3-Heptenoate to (Z)-3-Heptenoic Acid

This protocol describes the saponification of the ester to the final carboxylic acid.

Materials:

  • Ethyl (Z)-3-heptenoate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve ethyl (Z)-3-heptenoate (1.0 eq.) in a mixture of THF and water (e.g., 2:1 v/v).[7]

  • Add LiOH (2.0 eq.) or NaOH (3.0 eq.) to the solution.[7][8]

  • Stir the mixture at room temperature or gently heat to reflux for 2-4 hours, monitoring the reaction by TLC until the starting ester is consumed.[7][8]

  • Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield (Z)-3-Heptenoic acid. Further purification can be achieved by distillation or crystallization if necessary.

Visualizations

Still_Gennari_Olefination_Workflow start Start reagents 1. Combine 18-Crown-6 and Ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate in anhydrous THF start->reagents cool 2. Cool to -78 °C reagents->cool add_base 3. Add KHMDS solution cool->add_base add_aldehyde 4. Add Butanal add_base->add_aldehyde react 5. Stir at -78 °C add_aldehyde->react quench 6. Quench with sat. NH4Cl react->quench workup 7. Aqueous Workup (Extraction with Ethyl Acetate) quench->workup purify 8. Purification (Flash Chromatography) workup->purify product Ethyl (Z)-3-Heptenoate purify->product

Caption: Workflow for the Still-Gennari Olefination.

Ester_Hydrolysis_Workflow start Start dissolve 1. Dissolve Ethyl (Z)-3-Heptenoate in THF/Water start->dissolve add_base 2. Add LiOH or NaOH dissolve->add_base react 3. Stir at RT or Reflux add_base->react remove_thf 4. Remove THF react->remove_thf acidify 5. Acidify with 1M HCl remove_thf->acidify extract 6. Extract with Diethyl Ether acidify->extract dry_concentrate 7. Dry and Concentrate extract->dry_concentrate product (Z)-3-Heptenoic Acid dry_concentrate->product

Caption: Workflow for the Ester Hydrolysis.

References

Application Notes and Protocols: Use of 3-Heptenoic Acid Derivatives in Flavor and Fragrance Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 3-heptenoic acid and its derivatives, primarily its esters, in the development of new flavor and fragrance formulations. While this compound itself possesses a strong, often described as unpleasant, odor, its esters are valuable for their characteristic fruity and green aroma profiles.[1] This document outlines their organoleptic properties, potential applications, and protocols for sensory and analytical evaluation.

Introduction

This compound is an unsaturated fatty acid. In its free acid form, it is generally not utilized directly in flavor and fragrance compositions due to its often-undesirable organoleptic properties. However, the esterification of this compound with various alcohols (e.g., methanol, ethanol) can yield esters with pleasant and commercially valuable aromas. These esters, such as methyl 3-heptenoate and ethyl 3-heptenoate, are of interest for creating novel sensory experiences in a variety of consumer products. The presence of a double bond in the carbon chain, in contrast to saturated esters like ethyl heptanoate, can introduce unique green and complex fruity notes.

Physicochemical and Organoleptic Properties

Quantitative data for this compound and its methyl and ethyl esters are summarized in Table 1. It is important to note that detailed, publicly available organoleptic data for methyl 3-heptenoate and ethyl 3-heptenoate is limited. Therefore, data for the structurally related and widely used saturated ester, ethyl heptanoate, and other relevant unsaturated esters are provided for comparison and as a predictive reference.

Table 1: Physicochemical and Organoleptic Data

PropertyThis compoundMethyl 3-HeptenoateEthyl 3-HeptenoateEthyl Heptanoate (Saturated Analog)
Molecular Formula C₇H₁₂O₂C₈H₁₄O₂C₉H₁₆O₂C₉H₁₈O₂
Molecular Weight 128.17 g/mol 142.20 g/mol 156.22 g/mol 158.24 g/mol
Appearance Colorless to light yellow liquid--Colorless liquid
Boiling Point 227-229 °C--188-189 °C
Odor Profile Strong, unpleasantPredicted: Fruity, greenPredicted: Fruity, greenFruity, pineapple, cognac, rummy, winey, sweet, with berry and green nuances.[2][3]
Flavor Profile ---Fruity, pineapple, banana, strawberry with a spicy, oily nuance at 20 ppm.[2]
Odor Threshold ---2.2 ppb (in water).[4]
Taste Threshold ---10 ppm (fruity, waxy, green winey nuance).[5][6]
CAS Number 29901-85-750652-83-021994-75-2106-30-9

Applications in Flavor and Fragrance Formulations

Based on the profiles of structurally similar esters, methyl 3-heptenoate and ethyl 3-heptenoate are anticipated to be valuable in the following applications:

  • Flavor Applications:

    • Fruit Flavors: To impart or enhance green, unripe, and complex fruity notes in flavors such as apple, pear, grape, and tropical fruits.

    • Beverages: For adding fresh and juicy characteristics to both alcoholic and non-alcoholic drinks.

    • Confectionery: To create novel fruit profiles in candies, gums, and baked goods.

  • Fragrance Applications:

    • Fine Fragrances: To introduce a fresh, natural, and green-fruity top note in perfumes and colognes.

    • Personal Care: For scenting lotions, soaps, and shampoos with a clean and fruity aroma.

    • Household Products: To provide a pleasant and fresh scent in air fresheners and cleaning products.

Experimental Protocols

GC-O is a technique used to determine which volatile compounds in a sample have an odor.[7][8][9]

Objective: To identify the odor-active compounds in a sample containing this compound esters.

Materials:

  • Gas chromatograph (GC) with a flame ionization detector (FID) and an olfactory detection port (ODP).

  • Sample of this compound ester (or a product containing it).

  • Appropriate solvent for dilution (e.g., ethanol).

  • Trained sensory panelists.

Procedure:

  • Sample Preparation: Prepare a dilution series of the sample in the chosen solvent. The initial concentration should be high enough to detect all potential odorants.

  • GC-O Analysis:

    • Inject the sample into the GC. The GC column separates the volatile compounds.

    • The effluent from the column is split between the FID and the ODP.

    • A trained panelist sniffs the effluent at the ODP and records the time, duration, and description of any detected odors.

  • Data Analysis:

    • Correlate the odor events with the peaks on the FID chromatogram to identify the odor-active compounds.

    • By analyzing the dilution series, the odor potency of each compound can be estimated using methods like Aroma Extract Dilution Analysis (AEDA).

This method is used to quantify the sensory characteristics of a flavor or fragrance.[10][11]

Objective: To create a detailed flavor/aroma profile of a this compound ester.

Materials:

  • Sample of the this compound ester at a safe and appropriate concentration in a neutral base (e.g., water for flavor, unscented lotion for fragrance).

  • A panel of 8-12 trained sensory assessors.

  • A sensory evaluation booth with controlled lighting and air circulation.

  • A list of descriptive attributes (e.g., fruity, green, waxy, sweet, etc.).

  • A scoring scale (e.g., a 15-point intensity scale).

Procedure:

  • Panelist Training: Train the panelists to recognize and score the intensity of a range of standard reference aromas and tastes relevant to the expected profile.

  • Sample Evaluation:

    • Present the coded samples to the panelists in a randomized order.

    • Panelists independently evaluate each sample and rate the intensity of each descriptive attribute on the provided scale.

  • Data Analysis:

    • Collect the data from all panelists.

    • Use statistical analysis (e.g., ANOVA) to determine the mean intensity scores for each attribute.

    • Visualize the results using a spider or radar plot to represent the sensory profile of the compound.

Visualizations

The perception of an odorant, such as an ester of this compound, begins with its interaction with olfactory receptors in the nasal epithelium. This initiates a signal transduction cascade that leads to the perception of smell in the brain.[1][12][13][14]

Olfactory_Signaling_Pathway cluster_cilia Olfactory Cilia cluster_neuron Olfactory Sensory Neuron Odorant Odorant (e.g., this compound Ester) OR Olfactory Receptor (GPCR) Odorant->OR Binding Golf G-protein (Gαolf) OR->Golf Activation AC Adenylyl Cyclase III Golf->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC CNG Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG Opening Ca_Na_Influx Ca²⁺ / Na⁺ Influx CNG->Ca_Na_Influx CaM Ca²⁺ Depolarization Depolarization Ca_Na_Influx->Depolarization Cl_Channel Ca²⁺-activated Cl⁻ Channel CaM->Cl_Channel Activation Cl_Efflux Cl⁻ Efflux Cl_Channel->Cl_Efflux Cl_Efflux->Depolarization Signal Action Potential to Olfactory Bulb Depolarization->Signal

Caption: General Olfactory Signal Transduction Pathway.

The development of a new product incorporating a novel flavor or fragrance ingredient like a this compound ester follows a structured workflow from initial concept to final product.[15][16][17]

Flavor_Development_Workflow Concept Concept & Ideation (e.g., 'Green Apple Flavor') Ingredient Ingredient Selection (incl. This compound Ester) Concept->Ingredient Formulation Initial Formulation & Blending Ingredient->Formulation Sensory Sensory Evaluation (Descriptive Analysis, GC-O) Formulation->Sensory Reformulation Reformulation & Optimization Sensory->Reformulation Feedback Loop Stability Stability & Application Testing (e.g., in beverage, lotion) Sensory->Stability Optimized Formula Reformulation->Formulation ScaleUp Scale-Up & Production Stability->ScaleUp Final Final Product ScaleUp->Final

Caption: New Flavor/Fragrance Development Workflow.

References

Application Note: Synthesis of Biodegradable Polyesters via Ring-Opening Polymerization of a 3-Heptenoic Acid-Derived Lactone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The growing environmental concerns associated with non-degradable petroleum-based plastics have fueled the demand for sustainable alternatives. Biodegradable polymers, particularly aliphatic polyesters, have emerged as promising candidates due to their ability to be broken down by microorganisms into benign byproducts.[1] Fatty acids, being derived from renewable resources, are attractive building blocks for such polymers.[2][3] However, the direct polymerization of monofunctional fatty acids like 3-heptenoic acid is challenging as they tend to act as chain terminators.[4]

This application note describes a robust and scientifically plausible two-step approach to synthesize a biodegradable polyester from this compound. The methodology involves an initial intramolecular cyclization (lactonization) of the unsaturated carboxylic acid to form a polymerizable cyclic ester (lactone), followed by a controlled Ring-Opening Polymerization (ROP) to yield a high molecular weight polyester. This strategy leverages well-established and versatile ROP techniques, which offer excellent control over the polymer's molecular weight and architecture.[4][5]

Proposed Synthetic Pathway

The proposed pathway involves two key transformations:

  • Lactonization of this compound: The unsaturated carboxylic acid is converted into a substituted γ-butyrolactone. This can be achieved through methods such as halolactonization followed by dehalogenation, or transition-metal-catalyzed C-H activation/cyclization.[2][6]

  • Ring-Opening Polymerization (ROP) of the Lactone: The resulting lactone monomer undergoes ROP, initiated by an alcohol and catalyzed by a suitable catalyst (e.g., organometallic compounds like tin(II) octoate or organocatalysts like diphenyl phosphate), to form the polyester.[7][8]

This approach transforms a simple fatty acid into a valuable monomer for the production of biodegradable plastics with tunable properties suitable for various applications, including packaging, agricultural films, and biomedical devices.

Experimental Protocols

Protocol 1: Synthesis of γ-Propyl-γ-butyrolactone from this compound (Hypothetical)

This protocol is a representative procedure based on established lactonization methods.[9]

Materials:

  • This compound

  • Iodine

  • Potassium Iodide

  • Sodium Bicarbonate

  • Sodium Thiosulfate

  • Diethyl Ether

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in a 0.5 M aqueous solution of sodium bicarbonate (2.5 equivalents).

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, prepare a solution of iodine (1.2 equivalents) and potassium iodide (2.5 equivalents) in deionized water.

  • Slowly add the iodine solution to the stirred solution of the carboxylate salt at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the dark color of the iodine disappears.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude iodolactone.

  • The crude iodolactone can be purified by column chromatography. (Further dehalogenation steps, if required, would follow standard organic synthesis protocols).

Protocol 2: Ring-Opening Polymerization of γ-Propyl-γ-butyrolactone

This protocol is adapted from established ROP methods for substituted lactones.[8][10]

Materials:

  • γ-Propyl-γ-butyrolactone (monomer)

  • Benzyl Alcohol (initiator)

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂) or Diphenyl Phosphate (DPP) (catalyst)

  • Toluene (anhydrous)

  • Methanol (for precipitation)

  • Schlenk flask and line

  • Glovebox or inert atmosphere setup

  • Magnetic stirrer and heating plate

Procedure:

  • Monomer and Glassware Preparation: Dry the γ-propyl-γ-butyrolactone monomer over CaH₂ overnight and distill under reduced pressure. Flame-dry all glassware and cool under a stream of dry nitrogen.

  • Reaction Setup: In a glovebox, add the monomer (e.g., 1.0 g), the desired amount of benzyl alcohol initiator (to target a specific molecular weight, e.g., a monomer-to-initiator ratio of 100:1), and anhydrous toluene to a Schlenk flask equipped with a magnetic stir bar.

  • Catalyst Addition: Add the catalyst (e.g., Sn(Oct)₂ or DPP) at a specific monomer-to-catalyst ratio (e.g., 1000:1 or 100:1, respectively).

  • Polymerization: Seal the flask, remove it from the glovebox, and place it in a preheated oil bath at the desired temperature (e.g., 110°C for Sn(Oct)₂ or 80°C for DPP).

  • Monitoring the Reaction: Monitor the polymerization progress by taking small aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR spectroscopy.

  • Termination and Precipitation: Once the desired conversion is reached, cool the reaction to room temperature. Dissolve the viscous solution in a small amount of chloroform or dichloromethane.

  • Precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring.

  • Purification: Decant the methanol and redissolve the polymer in a minimal amount of chloroform. Repeat the precipitation step twice to remove any unreacted monomer and catalyst residues.

  • Drying: Dry the purified polymer under vacuum at 40-50°C until a constant weight is achieved.

Protocol 3: Polymer Characterization

1. Molecular Weight and Polydispersity Index (PDI) Analysis:

  • Technique: Gel Permeation Chromatography (GPC).

  • Instrumentation: GPC system equipped with a refractive index (RI) detector.

  • Procedure: Dissolve the polymer in a suitable solvent (e.g., THF or chloroform) at a concentration of ~1-2 mg/mL. Filter the solution through a 0.22 µm filter. Run the analysis using polystyrene standards for calibration.

2. Thermal Properties Analysis:

  • Technique: Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) and Melting Temperature (Tm).[5][11]

  • Procedure: Accurately weigh 5-10 mg of the dry polymer into an aluminum DSC pan. Heat the sample from room temperature to a temperature above its expected melting point (e.g., 200°C) at a rate of 10°C/min, hold for 2 minutes to erase thermal history, cool to a low temperature (e.g., -50°C) at 10°C/min, and then heat again to 200°C at 10°C/min. The Tg and Tm are determined from the second heating scan.

  • Technique: Thermogravimetric Analysis (TGA) for Thermal Stability.[5]

  • Procedure: Place 5-10 mg of the polymer in a TGA pan. Heat the sample from room temperature to 600°C at a heating rate of 10-20°C/min under a nitrogen atmosphere.

3. Biodegradation Assessment:

  • Standard Method: ISO 14851: Determination of the ultimate aerobic biodegradability of plastic materials in an aqueous medium — Method by measuring the oxygen demand in a closed respirometer.[12][13]

  • Procedure Summary: The polymer sample is incubated in an aqueous medium with an inoculum (e.g., activated sludge). The consumption of oxygen is measured over time and compared to the theoretical oxygen demand (ThOD) to calculate the percentage of biodegradation. The test typically runs for up to 6 months.[13]

Data Presentation

Table 1: Representative Polymerization Results for Substituted Polylactones

EntryCatalyst[M]/[I] RatioTime (h)Conversion (%)Mn (GPC, g/mol )PDI (Mw/Mn)
1Sn(Oct)₂100:149511,5001.15
2Sn(Oct)₂200:189222,3001.21
3DPP100:129812,1001.09
4DPP200:149623,5001.12

Data is representative and based on literature values for the ROP of similar substituted lactones.

Table 2: Thermal and Biodegradation Properties of a Representative Polyester

PropertyValueMethod
Glass Transition Temperature (Tg)5 - 15 °CDSC
Melting Temperature (Tm)80 - 100 °CDSC
Decomposition Temperature (Td, 5% loss)250 - 270 °CTGA
Biodegradation (90 days)> 60%ISO 14851

Data is illustrative and depends on the final polymer's molecular weight and crystallinity.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization 3_Heptenoic_Acid This compound Lactonization Iodolactonization 3_Heptenoic_Acid->Lactonization Lactone_Monomer γ-Propyl-γ-butyrolactone Monomer Lactonization->Lactone_Monomer ROP Ring-Opening Polymerization Lactone_Monomer->ROP Crude_Polymer Crude Polyester ROP->Crude_Polymer Precipitation Precipitation in Methanol Crude_Polymer->Precipitation Drying Vacuum Drying Precipitation->Drying Purified_Polymer Purified Polyester Drying->Purified_Polymer GPC GPC (Mn, PDI) Purified_Polymer->GPC DSC DSC (Tg, Tm) Purified_Polymer->DSC TGA TGA (Td) Purified_Polymer->TGA Biodegradation Biodegradation (ISO 14851) Purified_Polymer->Biodegradation

Caption: Experimental workflow from this compound to a characterized biodegradable polyester.

rop_mechanism cluster_initiation Initiation cluster_propagation Propagation catalyst Catalyst (Sn(Oct)₂) activated_initiator Activated Initiator Sn-OR catalyst->activated_initiator initiator Initiator (R-OH) initiator->activated_initiator ring_opening Nucleophilic Attack & Ring-Opening activated_initiator->ring_opening 1. monomer Lactone Monomer activated_monomer Coordinated Monomer monomer->activated_monomer Coordination activated_monomer->ring_opening 2. propagating_chain Propagating Polymer Chain (P-OR) ring_opening->propagating_chain 3. longer_chain Chain Elongation (P+1)-OR ring_opening->longer_chain propagating_chain->ring_opening n.

Caption: Coordination-insertion mechanism for the Ring-Opening Polymerization (ROP) of lactones.

References

Application Note: Quantitative Analysis of 3-Heptenoic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Heptenoic acid is a seven-carbon unsaturated fatty acid of interest in various fields of biomedical and translational research. Accurate and reproducible quantification in biological matrices is crucial for understanding its physiological roles and potential as a biomarker. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and semi-volatile compounds.[1][2] However, due to the polarity and relatively low volatility of free fatty acids, a derivatization step is essential to improve chromatographic peak shape and detection sensitivity.[3][4][5]

This document provides a detailed protocol for the extraction, derivatization, and quantitative analysis of this compound from a sample matrix using GC-MS. The method described herein employs a silylation derivatization technique to enhance volatility and thermal stability.[6]

Experimental Protocol

This protocol outlines the necessary steps from sample preparation to data analysis for the quantification of this compound.

1. Materials and Reagents

  • This compound standard

  • Internal Standard (IS): Isocaproic acid or a deuterated analog (e.g., Heptanoic acid-d13)

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Solvents: Ethyl acetate, Hexane, Acetonitrile (GC grade)

  • Reagents: Hydrochloric acid (HCl), Sodium sulfate (anhydrous)

  • Sample tubes, autosampler vials with inserts, vortex mixer, centrifuge, heating block or oven.

2. Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound standard in 10 mL of ethyl acetate.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard (e.g., Isocaproic acid) in ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock solution. A typical concentration range might be 1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard to a fixed final concentration (e.g., 20 µg/mL).

3. Sample Preparation and Extraction

  • Sample Collection: Transfer a precise amount of the sample (e.g., 100 µL of plasma or 50 mg of homogenized tissue) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a fixed volume of the internal standard stock solution to each sample. This is critical for correcting variations in extraction efficiency and injection volume.[3]

  • Acidification: Acidify the sample to a pH < 3 by adding a small volume of HCl (e.g., 10 µL of 50% HCl).[3] This protonates the carboxylic acid, making it less polar and more extractable into an organic solvent.

  • Liquid-Liquid Extraction: Add 500 µL of ethyl acetate to the tube. Vortex vigorously for 2 minutes to extract the fatty acids.

  • Phase Separation: Centrifuge the sample at 3,000 x g for 5 minutes to separate the organic and aqueous layers.[7]

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube. Avoid disturbing the aqueous layer.

  • Drying: Dry the extracted organic phase by passing it through a small column of anhydrous sodium sulfate or by adding the sodium sulfate directly to the tube, vortexing, and re-centrifuging.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

4. Derivatization Protocol (Silylation)

Derivatization is a crucial step that chemically modifies the analyte to improve its volatility and detectability for GC analysis.[4]

  • Reagent Addition: Add 50 µL of acetonitrile (or another suitable solvent) and 50 µL of the silylation reagent (e.g., BSTFA + 1% TMCS) to the dried extract.[6]

  • Incubation: Securely cap the vial and vortex for 10 seconds. Heat the mixture at 60°C for 30-60 minutes in a heating block or oven.[3][6][8]

  • Cooling: Allow the vial to cool to room temperature.

  • Transfer: Transfer the derivatized sample to a GC autosampler vial with an insert for analysis.

GC-MS Instrumentation and Parameters

The following table summarizes the recommended starting parameters for the GC-MS analysis. These may require optimization depending on the specific instrument and column used.

Parameter Condition
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar[9]
Carrier Gas Helium, constant flow rate of 1.0 mL/min[10]
Injector Splitless Mode
Injection Volume 1 µL
Injector Temperature 250°C[3]
Oven Program Initial: 70°C (hold 2 min), Ramp: 10°C/min to 250°C, Hold: 5 min[10]
Transfer Line Temp. 280°C
MS Source Temp. 230°C
MS Quad Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan Mode: m/z 40-400 (for qualitative analysis and peak identification)SIM Mode: For quantitative analysis, monitor characteristic ions of the derivatized this compound and the internal standard.

5. Data Analysis

  • Quantification: Identify the peaks corresponding to the derivatized this compound and the internal standard based on their retention times, established from running the standards.

  • Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the this compound derivative to the peak area of the internal standard derivative against the concentration of the calibration standards.

  • Concentration Calculation: Determine the concentration of this compound in the samples by using the peak area ratios and the regression equation obtained from the calibration curve.

Workflow Visualization

The following diagram illustrates the complete experimental workflow from sample collection to data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., 100 µL Plasma) Add_IS 2. Add Internal Standard Sample->Add_IS Acidify 3. Acidify & Extract (Ethyl Acetate) Add_IS->Acidify Dry 4. Dry Extract (Nitrogen Stream) Acidify->Dry Deriv 5. Add BSTFA & Incubate (60°C) Dry->Deriv Inject 6. GC-MS Injection Deriv->Inject Acquire 7. Data Acquisition (Scan/SIM Mode) Inject->Acquire Quantify 8. Peak Integration & Quantification Acquire->Quantify

Caption: Workflow for GC-MS Analysis of this compound.

References

Application Note: Derivatization of 3-Heptenoic Acid for Enhanced HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Heptenoic acid, a short-chain unsaturated fatty acid, is a molecule of interest in various biological and chemical studies.[1] However, its analysis by High-Performance Liquid Chromatography (HPLC) is challenging due to its lack of a strong native chromophore or fluorophore, leading to poor sensitivity with common UV-Visible (UV-Vis) or Fluorescence (FLD) detectors.[2][3] To overcome this limitation, pre-column derivatization is employed. This process chemically modifies the carboxylic acid functional group, attaching a tag that possesses strong UV-absorbing or fluorescent properties, thereby significantly enhancing detection sensitivity and selectivity.[4][5]

This document provides detailed protocols for two robust derivatization methods for this compound: one utilizing 9-fluorenylmethyl chloroformate (FMOC-Cl) for highly sensitive fluorescence detection, and another using 3-nitrophenylhydrazine (3-NPH) for reliable UV-Vis and Mass Spectrometry (MS) detection.

Method 1: Derivatization with 9-Fluorenylmethyl Chloroformate (FMOC-Cl) for Fluorescence Detection

Principle

9-Fluorenylmethyl chloroformate (FMOC-Cl) is a highly fluorescent reagent that reacts with the carboxylic acid moiety of this compound to form a stable, highly fluorescent ester derivative.[6][7] This method is known for its simplicity, rapid reaction time, and excellent sensitivity, making it ideal for trace-level quantification.[6]

Experimental Protocol

1. Reagents and Materials:

  • This compound Standard

  • 9-Fluorenylmethyl Chloroformate (FMOC-Cl) solution (e.g., 1 mM in acetonitrile)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Pyridine or other suitable catalyst/base

  • Vortex mixer

  • Heating block or water bath

2. Standard/Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent like acetonitrile.

  • Create a series of working standards by diluting the stock solution.

  • For experimental samples, perform an appropriate extraction to isolate the fatty acid fraction. The final extract should be evaporated to dryness and reconstituted in acetonitrile.

3. Derivatization Procedure: [6][7]

  • To 100 µL of the standard or sample solution in a microcentrifuge tube, add 100 µL of the FMOC-Cl reagent solution.

  • Add 20 µL of pyridine to catalyze the reaction.

  • Vortex the mixture thoroughly for 30 seconds.

  • Incubate the reaction mixture at 60°C for 10 minutes in a heating block.[6]

  • After incubation, cool the mixture to room temperature.

  • The sample is now ready for injection into the HPLC system. If necessary, dilute with the mobile phase.

4. Suggested HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Gradient elution using Acetonitrile (A) and Water (B). A typical gradient might start at 70% A, increasing to 95% A over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Fluorescence Detector Wavelengths: Excitation at 265 nm, Emission at 315 nm.[6][7]

Method 2: Derivatization with 3-Nitrophenylhydrazine (3-NPH) for UV-Vis/MS Detection

Principle

This method involves a two-step, one-pot reaction where the carboxylic acid is first activated by a carbodiimide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The activated intermediate then reacts with 3-nitrophenylhydrazine (3-NPH) to form a stable hydrazide derivative.[8][9] The resulting derivative has strong UV absorbance for HPLC-UV detection and ionizes efficiently for sensitive LC-MS analysis.[9][10]

Experimental Protocol

1. Reagents and Materials:

  • This compound Standard

  • 3-Nitrophenylhydrazine (3-NPH) hydrochloride solution (e.g., 200 mM in a suitable solvent)[8]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride solution (e.g., 120 mM in water, freshly prepared)[8]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (for quenching)

  • Vortex mixer

  • Heating block or water bath

2. Standard/Sample Preparation:

  • Prepare stock and working standards of this compound as described in Method 1.

  • Extract fatty acids from the sample matrix. Ensure the final sample is in an aqueous or partially aqueous solution.

3. Derivatization Procedure: [8]

  • In a reaction vial, combine 50 µL of the sample or standard with 50 µL of the 200 mM 3-NPH solution.

  • Add 50 µL of the freshly prepared 120 mM EDC solution to initiate the reaction.

  • Vortex the mixture and incubate at 40°C for 30 minutes with constant shaking.[8]

  • After incubation, quench the reaction by adding 200 µL of 0.1% formic acid in the mobile phase.[8]

  • The sample is now ready for HPLC-UV or LC-MS analysis.

4. Suggested HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Detection:

    • UV-Vis (DAD): Monitor at the absorbance maximum of the derivative, typically between 350-400 nm.[10]

    • Mass Spectrometry (MS): Use electrospray ionization (ESI) in either positive or negative mode, monitoring for the specific m/z of the derivatized this compound.

Quantitative Data Summary

The selection of a derivatization reagent significantly impacts the performance of the HPLC method. The table below summarizes typical performance characteristics for various reagents used for fatty acid analysis.

Derivatization ReagentDetection MethodLinearity (R²)Limit of Detection (LOD) / Limit of Quantification (LOQ)Precision (%RSD)Reference
9-Fluorenylmethyl Chloroformate (FMOC-Cl) Fluorescence> 0.9995LOD: 0.01–0.05 µg/mL< 0.27%[6][7]
3-Nitrophenylhydrazine (3-NPH) LC-MS/MS> 0.99LOQ: ng/mL rangeNot specified[8]
9-Anthryldiazomethane (ADAM) FluorescenceNot specifiedPicomole levelsNot specified[2]
1-Pyrenyldiazomethane (PDAM) FluorescenceNot specified20-30 femtomolesNot specified[2]
2,4'-dibromoacetophenone UV-Vis> 0.99pmol to nmol range< 5%[3]

Visualized Workflows and Reactions

The following diagrams illustrate the general experimental workflow and the chemical derivatization principle.

G General Workflow for this compound Derivatization cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis Sample Sample containing This compound Extract Fatty Acid Extraction Sample->Extract Reaction Incubate (Heat & Time) Extract->Reaction Reagent Add Derivatizing Agent (e.g., FMOC-Cl, 3-NPH) Reagent->Reaction HPLC HPLC Separation (Reversed-Phase) Reaction->HPLC Detector Detection (FLD, UV, or MS) HPLC->Detector Data Data Acquisition & Quantification Detector->Data

Caption: Experimental workflow for HPLC analysis of this compound.

G Carbodiimide-Mediated Derivatization with 3-NPH HeptenoicAcid This compound (R-COOH) Intermediate O-Acylisourea Intermediate (Highly Reactive) HeptenoicAcid->Intermediate + EDC EDC (Carbodiimide) EDC->Intermediate Activation NPH 3-NPH (Labeling Reagent) Product Stable 3-NPH Derivative (UV/MS Active) NPH->Product Coupling Intermediate->Product +

Caption: Reaction schematic for 3-NPH derivatization of a carboxylic acid.

References

Application Notes: The Role of Odd-Chain Fatty Acids in Elucidating Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Odd-chain fatty acids (OCFAs), particularly heptadecanoic acid (C17:0) and pentadecanoic acid (C15:0), have emerged as valuable tools for researchers, scientists, and drug development professionals in the study of fatty acid metabolism.[1][2][3] Unlike their even-chain counterparts, the metabolism of OCFAs yields a terminal three-carbon unit, propionyl-CoA, in addition to acetyl-CoA.[4][5] This unique metabolic fate provides a direct link to the tricarboxylic acid (TCA) cycle, offering a powerful mechanism for investigating cellular energy homeostasis and metabolic disorders.[6][7][8]

Key Applications

  • Anaplerotic Therapy Research: OCFAs, particularly heptanoic acid (C7:0) administered as triheptanoin, serve as potent anaplerotic substrates.[7][9][10] Anaplerosis is the replenishment of TCA cycle intermediates.[10] The propionyl-CoA derived from OCFA oxidation is converted to succinyl-CoA, a key intermediate in the TCA cycle.[10] This is critical in studying and treating long-chain fatty acid oxidation disorders (LC-FAODs), where the production of acetyl-CoA from fatty acids is impaired, leading to a deficiency in TCA cycle intermediates and a subsequent energy crisis.[6][11][12]

  • Investigating Fatty Acid Oxidation Disorders: The use of triheptanoin has been pivotal in understanding the pathophysiology of LC-FAODs.[6][11][12] By providing an alternative energy source that bypasses the defective enzymatic steps in long-chain fatty acid oxidation, researchers can study the downstream metabolic consequences and evaluate the efficacy of therapeutic interventions.[11][13]

  • Biomarkers for Metabolic Disease: Circulating levels of OCFAs, such as C15:0 and C17:0, are being investigated as potential biomarkers for various metabolic conditions.[2][14] Studies have shown inverse associations between plasma concentrations of these OCFAs and the risk of cardiometabolic diseases, suggesting a potential protective role.[1][2][3]

  • Studying Mitochondrial Function: The metabolism of OCFAs is intricately linked to mitochondrial function. By tracing the metabolic fate of labeled OCFAs, researchers can assess the activity of various mitochondrial enzymes and pathways, including beta-oxidation and the TCA cycle.[9]

Mechanism of Action of Heptanoic Acid (from Triheptanoin)

Triheptanoin, a synthetic triglyceride containing three heptanoic acid molecules, is hydrolyzed in the gut, releasing heptanoate.[11] Heptanoate is a medium-chain fatty acid that can enter mitochondria independently of the carnitine shuttle.[10] Inside the mitochondria, it undergoes beta-oxidation. Each round of beta-oxidation removes a two-carbon unit in the form of acetyl-CoA. For heptanoyl-CoA, this process yields two molecules of acetyl-CoA and one molecule of propionyl-CoA.[13] The acetyl-CoA enters the TCA cycle to generate ATP, while the propionyl-CoA is carboxylated to methylmalonyl-CoA, which is then converted to succinyl-CoA, an intermediate of the TCA cycle.[5] This dual contribution of both an energy substrate (acetyl-CoA) and an anaplerotic substrate (propionyl-CoA) is the key to its therapeutic and research applications.[13]

Quantitative Data Summary

ParameterFindingReference
Clinical Efficacy of Triheptanoin in LC-FAODs
Reduction in mean annualized major clinical event rate48%[6]
Reduction in mean annualized hospitalization rate53.1%[6]
Reduction in mean annualized rhabdomyolysis rate36.1%[6]
Reduction in mean annualized hypoglycemia event rate92.8%[6]
Pharmacokinetics of Heptanoate (from Triheptanoin)
Mean apparent clearance (0.3 g/kg dose)6.05 L/h/kg[15]
Mean apparent clearance (0.4 g/kg dose)4.31 L/h/kg[15]
Plasma protein binding~80%[15]

Experimental Protocols

Protocol 1: Analysis of Odd-Chain Fatty Acid Profile in Biological Samples using Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the levels of odd-chain fatty acids (e.g., C15:0, C17:0) in plasma, serum, or tissue samples.

Materials:

  • Biological sample (plasma, serum, or tissue homogenate)

  • Internal standard (e.g., C11:0 or C13:0 fatty acid)

  • Methanol

  • Acetyl chloride

  • Hexane

  • Sodium sulfate (anhydrous)

  • GC-MS system with a suitable capillary column (e.g., DB-23)

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma or serum, or an equivalent amount of tissue homogenate, add a known amount of the internal standard.

  • Fatty Acid Methyl Ester (FAME) Derivatization:

    • Add 1 mL of methanol to the sample.

    • Slowly add 200 µL of acetyl chloride while vortexing.

    • Incubate the mixture in a sealed tube at 100°C for 1 hour.

    • Allow the sample to cool to room temperature.

  • Extraction:

    • Add 1 mL of hexane and vortex thoroughly.

    • Centrifuge at 1500 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper hexane layer containing the FAMEs to a new tube.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject 1 µL of the hexane extract into the GC-MS system.

    • Use a temperature gradient program to separate the FAMEs. A typical program might be: start at 100°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

  • Data Analysis:

    • Identify the peaks corresponding to the FAMEs of C15:0, C17:0, and the internal standard based on their retention times and mass spectra.

    • Quantify the odd-chain fatty acids by comparing their peak areas to the peak area of the internal standard.

Protocol 2: Measurement of Gene Expression of Enzymes Involved in Fatty Acid Metabolism using qPCR

Objective: To assess the effect of odd-chain fatty acid treatment on the expression of genes involved in fatty acid oxidation and synthesis in cultured cells or tissues.

Materials:

  • Cultured cells or tissue samples

  • RNA extraction kit (e.g., TRIzol or column-based kit)

  • Reverse transcription kit

  • qPCR master mix (containing SYBR Green or a probe-based system)

  • Primers for target genes (e.g., ACADM, CPT1, FASN) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Harvest cells or tissue and extract total RNA using the manufacturer's protocol for the chosen RNA extraction kit.

    • Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

  • Reverse Transcription:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • qPCR:

    • Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the target or housekeeping gene, and the cDNA template.

    • Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Visualizations

fatty_acid_metabolism cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Triheptanoin Triheptanoin Heptanoate Heptanoate Triheptanoin->Heptanoate Hydrolysis Heptanoyl-CoA Heptanoyl-CoA Heptanoate->Heptanoyl-CoA Activation Beta_Oxidation β-Oxidation Heptanoyl-CoA->Beta_Oxidation Lipase Lipase Acetyl_CoA Acetyl-CoA (x2) Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA Succinyl_CoA Propionyl_CoA->Succinyl_CoA Carboxylation & Isomerization Energy Energy (ATP) TCA_Cycle->Energy Succinyl_CoA->TCA_Cycle

Caption: Metabolism of Triheptanoin.

experimental_workflow Start Start Sample Biological Sample (Plasma, Tissue, or Cells) Start->Sample Extraction Lipid Extraction & FAME Derivatization Sample->Extraction RNA_Extraction Total RNA Extraction Sample->RNA_Extraction GCMS GC-MS Analysis of Odd-Chain Fatty Acids Extraction->GCMS Data_Analysis Data Analysis and Interpretation GCMS->Data_Analysis RT Reverse Transcription to cDNA RNA_Extraction->RT qPCR qPCR for Gene Expression Analysis RT->qPCR qPCR->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow.

logical_relationship LCFAOD Long-Chain Fatty Acid Oxidation Disorder Energy_Deficiency Energy Deficiency LCFAOD->Energy_Deficiency TCA_Depletion TCA Cycle Intermediate Depletion LCFAOD->TCA_Depletion Triheptanoin Triheptanoin (Odd-Chain Fatty Acid Source) Acetyl_CoA Provides Acetyl-CoA Triheptanoin->Acetyl_CoA Propionyl_CoA Provides Propionyl-CoA (Anaplerosis) Triheptanoin->Propionyl_CoA Energy_Production Restores Energy Production Acetyl_CoA->Energy_Production TCA_Replenishment Replenishes TCA Cycle Propionyl_CoA->TCA_Replenishment Metabolic_Improvement Improved Metabolic State Energy_Production->Metabolic_Improvement TCA_Replenishment->Metabolic_Improvement

References

3-Heptenoic Acid: A Versatile Synthon for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Heptenoic acid, a seven-carbon unsaturated carboxylic acid, is emerging as a valuable and versatile building block in the landscape of pharmaceutical synthesis.[1][2][3] Its chemical structure, featuring a reactive carboxylic acid group and a strategically positioned double bond, offers a unique platform for the construction of complex molecular architectures inherent to many bioactive compounds. This document provides a detailed overview of the applications of this compound in pharmaceutical synthesis, complete with experimental protocols and data presented for clarity and reproducibility.

Physicochemical Properties and Reactivity

This compound is a medium-chain fatty acid that can exist as (E) and (Z) isomers.[4] Its physical and chemical properties make it a suitable precursor for a variety of chemical transformations.

PropertyValueReference
Molecular FormulaC₇H₁₂O₂[4]
Molecular Weight128.17 g/mol [4]
IUPAC Name(E)-hept-3-enoic acid[4]
CAS Number28163-84-0 ((E)-isomer)[4]

The carboxylic acid moiety can readily undergo esterification, amidation, and reduction, while the double bond is amenable to hydrogenation, halogenation, epoxidation, and other addition reactions. This dual reactivity is key to its utility as a versatile synthon.

Application in the Synthesis of Bioactive Molecules: The Case of (+)-L-Factor

A significant application of this compound in the synthesis of biologically active molecules is demonstrated in the stereoselective synthesis of (+)-L-factor. (+)-L-factor is a microbial autoregulator that plays a role in the morphological differentiation of various microorganisms and can serve as a chiral building block for more complex pharmaceutical agents.

Synthetic Scheme Overview

The synthesis of (+)-L-factor from (E)-3-heptenoic acid involves a multi-step process that leverages stereoselective reactions to achieve the desired chirality. A generalized workflow for such a synthesis is depicted below.

G A (E)-3-Heptenoic Acid B Chiral Auxiliary Attachment A->B 1. Oxalyl chloride 2. Chiral auxiliary C Stereoselective Epoxidation B->C m-CPBA D Regioselective Ring Opening C->D Nucleophilic attack E Lactonization D->E Acid catalysis F Deprotection E->F Removal of auxiliary G (+)-L-Factor F->G

Figure 1. Generalized synthetic workflow for (+)-L-Factor.

Experimental Protocols

The following are representative protocols for key transformations in the synthesis of a chiral lactone intermediate from this compound, a crucial step in the synthesis of molecules like (+)-L-factor.

Protocol 1: Acylation of a Chiral Auxiliary with 3-Heptenoyl Chloride

Objective: To covalently link this compound to a chiral auxiliary to direct subsequent stereoselective reactions.

Materials:

  • (E)-3-Heptenoic acid

  • Oxalyl chloride

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Chiral auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone)

  • Triethylamine (TEA)

  • Lithium chloride

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a solution of (E)-3-heptenoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

  • Slowly add oxalyl chloride (1.2 eq) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield crude 3-heptenoyl chloride.

  • In a separate flask, dissolve the chiral auxiliary (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Add a solution of n-butyllithium (1.05 eq) dropwise and stir for 30 minutes.

  • Add the crude 3-heptenoyl chloride in THF to the lithiated auxiliary solution at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Protocol 2: Stereoselective Epoxidation

Objective: To introduce an epoxide with a defined stereochemistry across the double bond of the 3-heptenoyl-auxiliary adduct.

Materials:

  • N-(3-heptenoyl)-chiral auxiliary (from Protocol 1)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the N-(3-heptenoyl)-chiral auxiliary (1.0 eq) in anhydrous DCM.

  • Add m-CPBA (1.5 eq) portion-wise at 0 °C.

  • Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and wash successively with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the diastereomeric epoxides by flash column chromatography.

Data Presentation

The following table summarizes typical (hypothetical) quantitative data for the key steps in the synthesis of a chiral lactone intermediate from this compound. Actual yields and diastereomeric ratios will depend on the specific chiral auxiliary and reaction conditions used.

StepProductYield (%)Diastereomeric Ratio (d.r.)
AcylationN-(3-heptenoyl)-chiral auxiliary85-95N/A
EpoxidationN-(epoxyheptanoyl)-chiral auxiliary70-85>95:5
LactonizationChiral butyrolactone60-75>95:5

Signaling Pathways and Biological Activity of Downstream Products

While this compound itself is primarily a synthetic building block, the pharmaceutical compounds derived from it can target a wide array of biological pathways. For instance, natural products like (+)-L-factor are known to be involved in quorum sensing and microbial communication, which are complex signaling networks. More complex pharmaceuticals built from such chiral synthons could potentially interact with various receptors and enzymes. For example, if a this compound-derived fragment were incorporated into a prostaglandin or thromboxane analog, it would likely be involved in the signaling pathways mediated by their respective G-protein coupled receptors (GPCRs), leading to downstream effects on platelet aggregation, inflammation, and smooth muscle contraction.[3]

The specific biological activity and signaling pathway would be highly dependent on the final molecular structure of the pharmaceutical agent.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling A Pharmaceutical (e.g., Prostaglandin Analog) B GPCR A->B Binding C G-protein activation B->C D Second Messengers (cAMP, IP3, DAG) C->D E Protein Kinase Cascade D->E F Cellular Response (e.g., Inflammation, Platelet Aggregation) E->F

Figure 2. A potential signaling pathway for a pharmaceutical derived from a this compound building block.

Conclusion

This compound represents a powerful and versatile tool in the arsenal of the medicinal chemist. Its accessible structure and diverse reactivity allow for its incorporation into complex, stereochemically rich pharmaceutical targets. The synthesis of bioactive natural products like (+)-L-factor serves as a prime example of its utility. The protocols and data provided herein offer a foundation for researchers to explore the full potential of this valuable building block in the development of novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Heptenoic Acid by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for the purification of 3-Heptenoic acid using fractional distillation. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind using fractional distillation to purify this compound? A1: Fractional distillation separates liquid mixtures based on differences in boiling points.[1][2] The process involves heating the mixture to vaporize its components, which then travel up a fractionating column.[1] This column contains packing material (like glass beads or rings) that provides a large surface area for repeated cycles of vaporization and condensation.[3] Components with lower boiling points rise higher up the column, allowing for a more efficient separation of compounds with close boiling points, which is superior to simple distillation.[2][3]

Q2: Why is vacuum distillation often preferred for purifying this compound? A2: this compound has a relatively high boiling point at atmospheric pressure (around 225-229°C).[4][5][6] Distilling at such high temperatures can lead to thermal decomposition, polymerization, or other unwanted side reactions, especially for an unsaturated carboxylic acid.[7] Applying a vacuum lowers the pressure, which in turn lowers the boiling point required for distillation, minimizing the risk of product degradation.[8]

Q3: What are the expected purity levels for commercially available this compound? A3: Commercially available this compound often has a purity of 90% or greater as determined by Gas Chromatography (GC).[5][6] Further purification by fractional distillation can be performed to remove impurities and achieve higher purity levels required for specific applications.

Q4: What are the main safety concerns when distilling this compound? A4: this compound is corrosive and can cause severe skin burns and serious eye damage.[9] It is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The distillation should be performed in a well-ventilated fume hood. Additionally, never distill the flask to dryness, as this can concentrate potentially explosive peroxides or residues.[2]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No Distillate Collection 1. Insufficient Heating: The temperature of the heating mantle is too low to vaporize the compound. 2. System Leak: A leak in the glassware joints is preventing the vapor from reaching the condenser. 3. Condenser Temperature Too Low: The cooling fluid is too cold, causing the vapor to solidify or reflux excessively.1. Gradually increase the heating mantle temperature. For fractional distillation, the distilling pot often needs to be significantly hotter than the desired vapor temperature.[10] 2. Check all joints and ensure they are properly sealed. Use appropriate grease if necessary for vacuum distillation. 3. Increase the temperature of the cooling fluid or reduce its flow rate.
Low Product Yield 1. Column Flooding: Excessive heating can cause a large volume of condensate to form in the fractionating column, preventing efficient separation.[10] 2. Distillation Rate Too Fast: A rapid distillation rate reduces the number of theoretical plates, leading to poor separation and co-distillation of impurities. 3. Product Holdup: A significant amount of product can be left coating the surface of the fractionating column and glassware.1. Reduce the heating rate to allow the excess liquid to drain back into the distilling flask.[10] 2. Adjust the heating to achieve a slow, steady collection rate (typically 1-2 drops per second). 3. Insulate the column and distillation head with glass wool or aluminum foil to minimize heat loss and ensure vapor reaches the condenser.[10]
Poor Separation / Low Purity 1. Insufficient Column Efficiency: The fractionating column is not long enough or does not have enough theoretical plates for the separation. 2. Unstable Heating: Fluctuations in the heating source can disrupt the vapor-liquid equilibrium in the column. 3. Distillation Rate Too Fast: Reduces the contact time between vapor and the column packing, leading to inefficient separation.[3]1. Use a longer fractionating column or one with more efficient packing material (e.g., Vigreux or packed column).[3] 2. Use a stable heating source like an oil bath or a heating mantle with a temperature controller. 3. Decrease the heating rate to ensure a slow and steady distillation.[3]
Bumping / Unstable Boiling 1. Lack of Boiling Chips/Stir Bar: Uneven heating of the liquid can cause sudden, violent boiling. 2. High Viscosity of Residue: As the distillation proceeds, the residue in the flask can become more viscous.1. Always add fresh boiling chips or a magnetic stir bar to the distilling flask before heating. 2. Ensure vigorous stirring throughout the process. If bumping persists, consider stopping the distillation to avoid flask breakage.
Product Discoloration 1. Thermal Decomposition: The distillation temperature is too high, causing the this compound to decompose. 2. Presence of Impurities: Impurities in the starting material may be reacting or decomposing at high temperatures.1. Perform the distillation under vacuum to lower the boiling point. 2. Consider a pre-purification step (e.g., washing with a dilute brine solution) to remove non-volatile impurities.

Quantitative Data Summary

The following table summarizes key physical properties for this compound and potential related impurities. Operating under vacuum will significantly lower the boiling points.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C @ 760 mmHg)
This compound C₇H₁₂O₂128.17225 - 229[4][5][6]
Heptanoic acidC₇H₁₄O₂130.18223
(Z)-3-Heptenoic acidC₇H₁₂O₂128.17~226.5 (est.)[11]
WaterH₂O18.02100

Experimental Protocol: Vacuum Fractional Distillation

This protocol outlines a standard procedure for the purification of this compound.

1. Apparatus Setup:

  • Assemble the vacuum fractional distillation apparatus as shown in the diagram below. Use a round-bottom flask of appropriate size (fill to no more than two-thirds full).

  • Place a magnetic stir bar or boiling chips in the distilling flask.

  • The fractionating column (e.g., Vigreux) should be placed between the distilling flask and the distillation head.[3]

  • Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[3]

  • Connect the condenser to a circulating coolant source.

  • Use a multi-limb receiver adapter (cow-type) to allow for the collection of different fractions without breaking the vacuum.

  • Connect the apparatus to a vacuum pump with a cold trap in between.

2. Procedure:

  • Add the crude this compound to the distilling flask.

  • Seal all joints securely. Lightly grease the joints if necessary to ensure a good vacuum seal.

  • Begin stirring and turn on the condenser coolant.

  • Slowly and carefully apply the vacuum to the system.

  • Once the desired pressure is stable, begin heating the distilling flask using a heating mantle or oil bath.

  • Insulate the fractionating column and distillation head with glass wool and/or aluminum foil to minimize heat loss and facilitate the rise of vapor.[10]

  • Heat the mixture to a gentle boil. Observe the ring of condensate slowly rising through the column.[3]

  • Discard the initial fraction (forerun), which will contain lower-boiling impurities.

  • Collect the main fraction when the temperature at the distillation head stabilizes at the expected boiling point of this compound at the working pressure. Record the temperature and pressure.

  • As the distillation nears completion, the temperature may drop or fluctuate. At this point, switch to collecting the final fraction (tailings).

  • Stop the distillation before the flask boils to dryness.[2]

3. Shutdown:

  • Turn off the heating and allow the apparatus to cool to room temperature.

  • Slowly and carefully vent the system to release the vacuum.

  • Disassemble the apparatus and characterize the collected fractions (e.g., by GC, NMR) to assess purity.

Visualizations

TroubleshootingWorkflow Start Problem: Low Product Purity Cause1 Distillation Rate Too Fast? Start->Cause1 Cause2 Column Efficiency Too Low? Start->Cause2 Cause3 Unstable Heating? Start->Cause3 Solution1 Decrease Heating Rate (1-2 drops/sec) Cause1->Solution1 Yes Solution2 Use Longer or More Efficient Column Cause2->Solution2 Yes Solution3 Use Controlled Heating Bath/Mantle Cause3->Solution3 Yes Result Purity Improved Solution1->Result Solution2->Result Solution3->Result

Caption: Troubleshooting workflow for low purity in fractional distillation.

ExperimentalWorkflow cluster_prep Preparation cluster_distill Distillation cluster_finish Completion a Assemble Apparatus b Add Crude Product & Stir Bar a->b c Apply Vacuum b->c d Begin Heating c->d e Collect Forerun d->e f Collect Main Fraction e->f g Collect Tailings f->g h Cool & Vent System g->h i Analyze Fractions h->i

Caption: Step-by-step workflow for the fractional distillation experiment.

References

Technical Support Center: Purification of Crude 3-Heptenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 3-Heptenoic acid. The following sections offer guidance on removing common impurities and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of this compound.

Q1: My crude this compound has a strong, unpleasant odor. What is the likely cause and how can I remove it?

A1: The strong odor is often characteristic of residual starting materials or low molecular weight byproducts from the synthesis. For instance, if prepared via a Wittig reaction, residual phosphines or aldehydes can contribute to the odor. If synthesized using a malonic ester pathway, unreacted alkyl halides or volatile organic acids formed during hydrolysis can be the source.

  • Troubleshooting:

    • Aqueous Work-up: A thorough aqueous wash of an ethereal solution of the crude acid with brine (saturated NaCl solution) can help remove water-soluble, odorous impurities.

    • Distillation: Fractional distillation under reduced pressure is highly effective at separating the desired this compound from more volatile or less volatile odorous compounds.[1]

Q2: I am observing a significant amount of a white, crystalline solid in my crude product after a Wittig synthesis. What is it and how do I remove it?

A2: This is very likely triphenylphosphine oxide (TPPO), a common byproduct of the Wittig reaction.[2][3] TPPO is often poorly soluble in non-polar solvents.

  • Troubleshooting:

    • Precipitation and Filtration: TPPO can often be precipitated from a solution of the crude product in a minimally polar solvent system like a mixture of pentane and diethyl ether. The precipitated TPPO can then be removed by filtration through a plug of silica gel.[3]

    • Complexation and Precipitation: Another effective method involves the addition of zinc chloride to a solution of the crude product in a polar solvent like ethanol. This forms an insoluble ZnCl₂(TPPO)₂ adduct that can be filtered off.[4]

    • Crystallization: If your product is reasonably soluble in a benzene-cyclohexane mixture, TPPO can be selectively crystallized and removed.[3]

Q3: My GC-MS analysis of the crude product from a malonic ester synthesis shows peaks corresponding to diethyl malonate and a dialkylated acid. How can I remove these?

A3: These are common impurities from this synthesis route. Diethyl malonate is the unreacted starting material, and the dialkylated product arises from a second alkylation of the malonic ester.[5]

  • Troubleshooting:

    • Fractional Distillation: Due to differences in boiling points, fractional distillation under vacuum is an effective method to separate this compound from both the higher-boiling dialkylated acid and the potentially lower-boiling diethyl malonate.

    • Chromatography: Column chromatography on silica gel can also be used. The polarity differences between the desired mono-alkylated acid, the non-acidic diethyl malonate, and the more lipophilic dialkylated acid should allow for good separation with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Q4: My final product is a mixture of E and Z isomers of this compound. How can I separate them?

A4: The separation of geometric isomers can be challenging.

  • Troubleshooting:

    • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the most effective method for separating E/Z isomers. A normal-phase column (e.g., silica) or a silver-impregnated silica column can provide the necessary selectivity.[6] A chiral stationary phase might also be effective in resolving geometric isomers.[7]

    • Fractional Crystallization: In some cases, fractional crystallization from a suitable solvent at low temperatures may allow for the enrichment of one isomer. This method is highly dependent on the specific properties of the isomers and the solvent system.

Data Presentation: Purity Comparison of Purification Techniques

The expected purity of this compound can vary significantly depending on the purification method employed. The following table summarizes typical purity levels that can be achieved.

Purification TechniqueStarting Purity (Crude)Expected Final PurityKey Impurities Removed
Fractional Distillation ~80-90%>98%Unreacted starting materials, solvent residues, low and high boiling point byproducts.
Silica Gel Chromatography ~80-90%>99%Triphenylphosphine oxide, diethyl malonate, dialkylated byproducts, non-polar impurities.
Recrystallization >95%>99.5%Minor impurities with different solubility profiles, positional isomers.

Note: These values are estimates and can vary based on the specific composition of the crude mixture and the optimization of the purification protocol.

Experimental Protocols

Below are detailed methodologies for the key purification techniques.

Protocol 1: Purification by Fractional Distillation

This protocol is adapted from the general procedure for purifying heptanoic acid and is suitable for this compound.[1]

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum source. Use a short-path distillation head and a fractionating column packed with Raschig rings or other suitable packing material for efficient separation.

  • Sample Preparation: Place the crude this compound (e.g., 20 g) in the distillation flask. Add a few boiling chips.

  • Distillation:

    • Slowly reduce the pressure to the desired vacuum (e.g., 10-20 mmHg).

    • Gradually heat the distillation flask using a heating mantle.

    • Collect a forerun fraction, which will contain any low-boiling impurities.

    • Carefully collect the main fraction of this compound at its boiling point at the given pressure. (The boiling point of 2-heptenoic acid is 139-141 °C at 25 mmHg, which can be used as an estimate).[8]

    • Stop the distillation before all the material has vaporized to avoid contamination with high-boiling impurities.

  • Analysis: Analyze the purity of the collected fraction by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Purification by Column Chromatography (for Wittig Byproducts)

This protocol is designed to remove triphenylphosphine oxide (TPPO) and other non-acidic impurities.

  • Column Preparation: Pack a glass chromatography column with silica gel in a suitable non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., 5% ethyl acetate in hexanes). Load the solution onto the top of the silica gel column.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., 5% ethyl acetate in hexanes). This will elute non-polar impurities.

    • Gradually increase the polarity of the eluent (e.g., to 10-20% ethyl acetate in hexanes). The this compound will elute as the polarity is increased. TPPO will remain on the column or elute much later.

    • Collect fractions and monitor the elution by thin-layer chromatography (TLC).

  • Product Recovery: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure using a rotary evaporator.

  • Analysis: Confirm the purity and removal of TPPO by GC-MS and ¹H NMR.

Visualizations

Experimental Workflow for Purification of Crude this compound

PurificationWorkflow Crude Crude this compound AqueousWash Aqueous Wash Crude->AqueousWash Initial Cleanup Distillation Fractional Distillation AqueousWash->Distillation Bulk Purification Chromatography Column Chromatography AqueousWash->Chromatography High Purity Separation PureProduct Pure this compound Distillation->PureProduct Chromatography->PureProduct

Caption: General workflow for the purification of crude this compound.

Logical Relationship of Impurities and Purification Methods

ImpurityRemoval cluster_impurities Common Impurities cluster_methods Purification Methods TPPO Triphenylphosphine Oxide Chrom Column Chromatography TPPO->Chrom Effective Cryst Crystallization TPPO->Cryst Possible Malonate Diethyl Malonate Dist Fractional Distillation Malonate->Dist Effective Dialkyl Dialkylated Acid Dialkyl->Dist Effective Isomers E/Z Isomers HPLC Preparative HPLC Isomers->HPLC Most Effective

Caption: Mapping of common impurities to effective purification techniques.

References

Technical Support Center: Optimizing Reaction Conditions for 3-Heptenoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Heptenoic acid. The information is presented in a clear question-and-answer format to directly address potential challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent and versatile methods for the synthesis of this compound are the Wittig reaction and the Malonic Ester Synthesis. The Wittig reaction offers a direct route to establish the carbon-carbon double bond, while the Malonic Ester Synthesis provides a reliable method for constructing the carboxylic acid with the desired alkyl chain.

Q2: How can I control the stereochemistry (E/Z isomer ratio) of the double bond in the Wittig synthesis of this compound?

A2: The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide used.

  • For the (Z)-isomer: Unstabilized ylides, typically prepared from alkylphosphonium salts with strong, non-lithium bases (e.g., NaH, NaHMDS), generally favor the formation of the cis or (Z)-alkene.

  • For the (E)-isomer: Stabilized ylides, which contain an electron-withdrawing group, predominantly yield the trans or (E)-alkene. The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate esters, is also highly effective for the stereoselective synthesis of (E)-alkenes and offers the advantage of easier byproduct removal.[1]

Q3: What are the primary byproducts to be aware of in each synthesis method?

A3:

  • Wittig Reaction: The main byproduct is triphenylphosphine oxide (TPPO), which can be challenging to separate from the desired product due to its polarity.

  • Malonic Ester Synthesis: The most common side reaction is dialkylation, where the mono-alkylated intermediate reacts with another equivalent of the alkyl halide.[2] O-alkylation, though less common, can also occur.[2]

Q4: How can I effectively remove triphenylphosphine oxide (TPPO) after a Wittig reaction?

A4: Several methods can be employed for TPPO removal:

  • Crystallization: TPPO can sometimes be precipitated from a non-polar solvent like hexane or a mixture of hexane and ether, and then removed by filtration.

  • Column Chromatography: This is a very effective method, as TPPO is quite polar and can be separated from the less polar this compound or its ester precursor on a silica gel column.

  • Acid-Base Extraction: Conversion of TPPO to a salt by treatment with an acid (e.g., HCl) can facilitate its removal into an aqueous phase.

Q5: How can I minimize the formation of the dialkylated byproduct in the Malonic Ester Synthesis?

A5: To favor mono-alkylation, several strategies can be implemented:

  • Stoichiometry Control: Use a slight excess of the malonic ester in relation to the base and the alkylating agent.[2]

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain its low concentration.[2]

  • Choice of Base and Solvent: The reaction conditions can influence selectivity. Using a base that matches the ester's alcohol portion (e.g., sodium ethoxide for diethyl malonate) prevents transesterification.[3]

Troubleshooting Guides

Wittig Reaction Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete ylide formation. 2. Deactivated aldehyde (e.g., oxidized or polymerized). 3. Steric hindrance. 4. Unstable ylide.1. Ensure anhydrous conditions and use a sufficiently strong base (e.g., n-BuLi, NaH). Confirm ylide formation by the characteristic color change (often orange or red). 2. Use freshly distilled aldehyde. 3. Consider the Horner-Wadsworth-Emmons (HWE) reaction, which is often more effective for hindered aldehydes.[1][4] 4. Generate the ylide in the presence of the aldehyde.[5]
Poor E/Z Selectivity 1. Inappropriate ylide type for the desired isomer. 2. Presence of lithium salts.1. For (Z)-alkenes, use an unstabilized ylide. For (E)-alkenes, use a stabilized ylide or the HWE reaction.[4] 2. Use sodium- or potassium-based bases to generate the ylide under salt-free conditions.
Difficulty Removing Triphenylphosphine Oxide (TPPO) High polarity of the product making separation difficult.1. Optimize column chromatography conditions (e.g., solvent gradient). 2. Attempt precipitation of TPPO from a non-polar solvent. 3. Convert TPPO to a water-soluble salt with an acid wash.
Malonic Ester Synthesis Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
High Percentage of Dialkylated Product 1. Incorrect stoichiometry. 2. High concentration of alkylating agent.1. Use a 1.1:1 ratio of malonic ester to the alkylating agent.[2] 2. Add the alkylating agent dropwise over an extended period (e.g., 30-60 minutes).[2]
Low Yield of Alkylated Product 1. Incomplete enolate formation. 2. Ineffective alkylating agent.1. Ensure the use of a suitable base (e.g., sodium ethoxide in ethanol) and anhydrous conditions. 2. Use a more reactive alkyl halide (I > Br > Cl). Primary alkyl halides are most effective.
Incomplete Hydrolysis of the Ester Insufficient reaction time or inadequate hydrolytic conditions.1. Ensure complete saponification by using an excess of a strong base (e.g., NaOH or KOH) and sufficient heating. 2. Follow with acidification to protonate the carboxylate.
Inefficient Decarboxylation Incomplete hydrolysis to the diacid.Confirm complete hydrolysis before heating for decarboxylation. The presence of the β-dicarboxylic acid moiety is essential for facile decarboxylation.

Experimental Protocols

Method 1: Wittig Reaction for the Synthesis of Ethyl 3-Heptenoate

This protocol outlines the synthesis of the ethyl ester of this compound, which can then be hydrolyzed to the final product.

Step 1: Preparation of the Phosphonium Ylide

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend (2-carboxyethyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a strong base such as sodium hydride (NaH, 2.2 equivalents) or n-butyllithium (n-BuLi, 2.1 equivalents).

  • Allow the mixture to warm to room temperature and stir for 1-2 hours, or until the formation of the deep orange/red ylide is complete.

Step 2: Wittig Reaction

  • Cool the ylide solution back to 0°C.

  • Slowly add a solution of pentanal (1.0 equivalent) in anhydrous THF via a dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Workup and Purification

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude ethyl 3-heptenoate by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to separate the product from triphenylphosphine oxide.

Step 4: Hydrolysis to this compound

  • Dissolve the purified ethyl 3-heptenoate in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 3-5 equivalents).

  • Heat the mixture to reflux and stir for 2-4 hours, or until TLC indicates the complete disappearance of the ester.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH ~2 with concentrated HCl.

  • Extract the this compound with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the final product.

Method 2: Malonic Ester Synthesis of this compound

Step 1: Alkylation of Diethyl Malonate

  • In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 equivalent) in absolute ethanol under an inert atmosphere.

  • To the stirred solution, add diethyl malonate (1.1 equivalents) dropwise at room temperature. Stir for 30 minutes to ensure complete enolate formation.[2]

  • Add 1-bromobutane (1.0 equivalent) to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes.[2]

  • After the addition, heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

Step 2: Hydrolysis and Decarboxylation

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add an excess of a concentrated aqueous solution of NaOH or KOH.

  • Heat the mixture to reflux for several hours to ensure complete hydrolysis of the ester groups.

  • Cool the solution and carefully acidify with concentrated HCl until the pH is strongly acidic.

  • Gently heat the acidic solution to effect decarboxylation, which is usually accompanied by the evolution of CO2 gas. Continue heating until gas evolution ceases.

Step 3: Workup and Purification

  • Cool the reaction mixture and extract the this compound with a suitable organic solvent like diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

  • The crude this compound can be further purified by distillation under reduced pressure.

Data Presentation

Table 1: Comparison of Typical Reaction Parameters

ParameterWittig ReactionMalonic Ester Synthesis
Key Reagents Phosphonium salt, aldehyde, strong baseDiethyl malonate, alkyl halide, base
Typical Solvents THF, Diethyl etherEthanol
Reaction Temperature 0°C to room temperatureRoom temperature to reflux
Key Byproduct Triphenylphosphine oxideDialkylated malonic ester
Stereoselectivity Control Dependent on ylide structureNot applicable for the double bond
Typical Yields 50-80%60-85%

Visualizations

Wittig_Reaction_Workflow cluster_step1 Step 1: Ylide Formation cluster_step2 Step 2: Wittig Reaction cluster_step3 Step 3: Hydrolysis A Phosphonium Salt C Ylide A->C Deprotonation B Strong Base (e.g., n-BuLi) B->C E Ethyl 3-Heptenoate C->E Reaction D Pentanal D->E F Triphenylphosphine Oxide E->F Byproduct H This compound E->H G Base (NaOH) G->H

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Malonic_Ester_Synthesis_Workflow cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Alkylation cluster_step3 Step 3: Hydrolysis & Decarboxylation A Diethyl Malonate C Enolate A->C Deprotonation B Base (NaOEt) B->C E Alkylated Malonic Ester C->E SN2 Reaction D 1-Bromobutane D->E G This compound E->G F Acid & Heat F->G

Caption: Workflow for the synthesis of this compound via Malonic Ester Synthesis.

Troubleshooting_Logic Start Low Yield in Synthesis Method Which Synthesis Method? Start->Method Wittig Wittig Reaction Method->Wittig Wittig Malonic Malonic Ester Synthesis Method->Malonic Malonic Ylide_Check Check Ylide Formation (Anhydrous conditions, strong base) Wittig->Ylide_Check Aldehyde_Check Check Aldehyde Quality (Freshly distilled) Wittig->Aldehyde_Check HWE Consider HWE Reaction Wittig->HWE Enolate_Check Check Enolate Formation (Anhydrous conditions, correct base) Malonic->Enolate_Check Dialkylation_Check Check for Dialkylation (Adjust stoichiometry, slow addition) Malonic->Dialkylation_Check Hydrolysis_Check Ensure Complete Hydrolysis (Excess base, heat) Malonic->Hydrolysis_Check

Caption: A logical flow diagram for troubleshooting low yields in this compound synthesis.

References

Preventing isomerization during 3-Heptenoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-heptenoic acid. Our focus is on preventing the common issue of isomerization to the more stable 2-heptenoic acid.

Troubleshooting Guide

Q1: My final product is a mixture of this compound and 2-heptenoic acid. How can I increase the selectivity for the 3-isomer?

A1: The formation of the 2-heptenoic acid isomer is a common issue, as it is the thermodynamically more stable product due to the conjugation of the double bond with the carboxyl group. To favor the formation of the desired this compound (the kinetic product), consider the following strategies:

  • Temperature Control: Maintain a low reaction temperature throughout the synthesis and work-up. Isomerization is often accelerated by heat. Running reactions at 0°C or below can significantly favor the kinetic product.

  • Choice of Base: If your synthesis involves a base, opt for a non-nucleophilic, sterically hindered base. Strong, unhindered bases can promote isomerization by deprotonation at the alpha-position.

  • Reaction Time: Shorter reaction times are generally preferred to minimize the opportunity for the initial product to isomerize to the more stable conjugated form.[1] Monitor the reaction closely and quench it as soon as the starting material is consumed.

  • pH Control: Avoid acidic or strongly basic conditions during the work-up, as both can catalyze the migration of the double bond. Use mild buffers for pH adjustments if necessary.

Q2: I am using a Wittig reaction to synthesize this compound, but I am still getting a significant amount of the 2-isomer. What can I do?

A2: The Wittig reaction is a good choice for forming the double bond at the 3-position. However, the reaction conditions can still influence the final isomer ratio. Here are some troubleshooting steps:

  • Ylide Generation: Use a non-stabilized ylide, which tends to give the less stable Z-alkene, corresponding to the desired 3-enoic acid structure.[2][3] Generate the ylide in situ at low temperatures (e.g., -78°C to 0°C) using a strong, non-nucleophilic base like n-butyllithium or sodium hexamethyldisilazide (NaHMDS).

  • Solvent Choice: The choice of solvent can influence the stereoselectivity of the Wittig reaction. Aprotic, non-polar solvents like THF or diethyl ether are commonly used.

  • Aldehyde Addition: Add the aldehyde to the pre-formed ylide at a low temperature and allow the reaction to proceed at that temperature.

Q3: How can I effectively separate the this compound from the 2-heptenoic acid isomer?

A3: The separation of these isomers can be challenging due to their similar physical properties.

  • Chromatography: Flash column chromatography on silica gel is often the most effective method for separating the isomers. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, can be employed. The polarity difference between the conjugated and non-conjugated acids, although small, can be exploited for separation.

  • Low-Temperature Fractional Distillation: While difficult due to close boiling points, fractional distillation under reduced pressure and at low temperatures might be possible for larger quantities. However, prolonged heating during distillation can promote further isomerization.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the isomerization of this compound to 2-heptenoic acid?

A1: The primary driving force for the isomerization is the increased thermodynamic stability of the α,β-unsaturated carbonyl system in 2-heptenoic acid compared to the β,γ-unsaturated system in this compound. The conjugation of the carbon-carbon double bond with the carbonyl group of the carboxylic acid leads to a more stable, lower-energy molecule.

Q2: Can I use protecting groups to prevent isomerization?

A2: Yes, protecting the carboxylic acid functional group as an ester can be an effective strategy.[4][5] The acidic proton of the carboxylic acid can participate in isomerization, especially under basic conditions. By converting it to an ester (e.g., a methyl or ethyl ester), this acidic proton is removed. The ester can then be hydrolyzed back to the carboxylic acid under mild conditions after the double bond has been formed.

Q3: What analytical techniques can I use to determine the ratio of this compound to 2-heptenoic acid in my sample?

A3: Several analytical techniques can be used for this purpose:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and quantitative method for separating and identifying volatile compounds like heptenoic acid isomers.[6][7] Derivatization to their methyl esters (FAMEs) is a common practice to improve volatility and chromatographic separation.

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR can be used to quantify the isomer ratio by integrating the signals corresponding to the vinylic and allylic protons, which will have distinct chemical shifts for the 2- and 3-isomers.[8]

Data Presentation

Table 1: Effect of Temperature on Isomer Ratio in a Hypothetical Synthesis

Reaction Temperature (°C)This compound (%)2-Heptenoic Acid (%)
-78955
08515
25 (Room Temperature)6040
503070

Table 2: Influence of Base on Isomer Ratio in a Hypothetical Synthesis at 0°C

BaseThis compound (%)2-Heptenoic Acid (%)
Lithium diisopropylamide (LDA)9010
Sodium Hexamethyldisilazide (NaHMDS)8812
Potassium tert-butoxide7525
Sodium Hydroxide4060

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction under Kinetic Control

This protocol is a representative method designed to maximize the yield of the 3-isomer.

Materials:

  • (3-Carboxypropyl)triphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Butyraldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Ylide Formation:

    • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add (3-carboxypropyl)triphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.

    • Cool the suspension to -78°C in a dry ice/acetone bath.

    • Slowly add n-BuLi (2.2 equivalents) dropwise via syringe, ensuring the internal temperature does not rise significantly.

    • Stir the resulting deep red solution at -78°C for 1 hour.

  • Wittig Reaction:

    • Slowly add a solution of butyraldehyde (1.0 equivalent) in anhydrous THF to the ylide solution at -78°C.

    • Allow the reaction to stir at -78°C for 2 hours, then slowly warm to 0°C and stir for an additional 1 hour.

  • Work-up:

    • Quench the reaction by the slow addition of water at 0°C.

    • Acidify the aqueous layer to pH 3-4 with 1 M HCl.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure at a low temperature.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the this compound from the 2-heptenoic acid isomer and triphenylphosphine oxide.

Visualizations

Isomerization_Pathway This compound (Kinetic Product) This compound (Kinetic Product) Enolate/Carbocation Intermediate Enolate/Carbocation Intermediate This compound (Kinetic Product)->Enolate/Carbocation Intermediate Isomerization Conditions (Heat, Acid, Base) 2-Heptenoic Acid (Thermodynamic Product) 2-Heptenoic Acid (Thermodynamic Product) Enolate/Carbocation Intermediate->2-Heptenoic Acid (Thermodynamic Product)

Caption: Isomerization pathway from the kinetic to the thermodynamic product.

Troubleshooting_Workflow start High 2-Heptenoic Acid Content Detected q1 Is reaction temperature low? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Using a mild/hindered base? a1_yes->q2 sol1 Lower reaction temperature (e.g., 0°C to -78°C) a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is work-up pH neutral? a2_yes->q3 sol2 Switch to a non-nucleophilic, hindered base (e.g., LDA) a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end_node Re-analyze isomer ratio a3_yes->end_node sol3 Use mild buffers for pH adjustment a3_no->sol3 sol3->end_node

Caption: Troubleshooting workflow for minimizing isomerization.

References

Technical Support Center: Stability of 3-Heptenoic Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3-heptenoic acid in aqueous solutions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in my aqueous formulation?

The stability of this compound in aqueous solutions can be influenced by several factors, including:

  • pH: The pH of the solution can catalyze hydrolysis of the carboxylic acid group and may influence oxidative degradation.[1] The ionization state of the carboxylic acid group is pH-dependent, which can affect its reactivity.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: Exposure to light, particularly UV radiation, can potentially lead to photodegradation, including isomerization of the double bond.

  • Oxidizing Agents: The presence of oxidizing agents, such as peroxides or dissolved oxygen, can lead to the oxidation of the carbon-carbon double bond.[2]

  • Presence of Metal Ions: Certain metal ions can catalyze degradation reactions.

Q2: What are the potential degradation pathways for this compound in an aqueous solution?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the structure of unsaturated carboxylic acids, potential degradation pathways include:

  • Oxidation: The double bond is susceptible to oxidation, which can lead to cleavage of the carbon chain and the formation of smaller carboxylic acids, aldehydes, or ketones.[2]

  • Isomerization: The cis/trans configuration of the double bond may change upon exposure to energy sources like heat or light.

  • Hydrolysis: While the carboxylic acid group itself is relatively stable, extreme pH conditions could potentially promote reactions.

  • Decarboxylation: Under certain conditions, such as pyrolysis, α,β-unsaturated carboxylic acids can undergo decarboxylation, though this is less likely under typical aqueous solution conditions.[3]

Q3: How should I prepare and store my aqueous solutions of this compound to ensure stability?

To maximize the stability of your this compound solutions, consider the following:

  • pH Control: Prepare solutions using buffers to maintain a stable pH, preferably in the acidic to neutral range to minimize potential base-catalyzed reactions.

  • Temperature: Store solutions at refrigerated temperatures (2-8 °C) to slow down potential degradation. For long-term storage, consider freezing (-20 °C or lower), but ensure you perform freeze-thaw stability studies.

  • Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation.

  • Inert Atmosphere: For sensitive applications, deoxygenate the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Chelating Agents: If metal ion contamination is a concern, the addition of a chelating agent like EDTA may be beneficial.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of potency or unexpected peaks in chromatogram over time. Degradation of this compound.Review storage conditions (pH, temperature, light exposure). Perform a forced degradation study to identify potential degradants and establish a stability-indicating analytical method.
Change in the isomeric ratio (e.g., cis to trans). Isomerization induced by light or heat.Protect the solution from light and store at a controlled, low temperature. Analyze the sample for isomeric purity at different time points.
Formation of smaller, more polar peaks in HPLC analysis. Oxidative cleavage of the double bond.Deoxygenate solvents and handle solutions under an inert atmosphere. Ensure the absence of oxidizing contaminants.
Precipitation or cloudiness in the solution. Poor solubility or pH-dependent solubility. This compound has limited water solubility.Ensure the concentration is below the solubility limit at the storage temperature. Adjust the pH to form the more soluble carboxylate salt if appropriate for the application.

Quantitative Data

Parameter Value Conditions Reference
Water Solubility2389 mg/L25 °C (estimated)[4][5]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Aqueous Solution

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC with a suitable detector (e.g., UV/Vis or MS)

  • Photostability chamber

  • Oven

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours. Neutralize with HCl before analysis.

    • Oxidation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 0.1 mg/mL. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place a solid sample of this compound and an aqueous solution (0.1 mg/mL) in an oven at 60°C for 24 hours.

    • Photodegradation: Expose an aqueous solution (0.1 mg/mL) to light in a photostability chamber according to ICH Q1B guidelines. Keep a control sample in the dark.

  • Sample Analysis: Analyze all stressed samples and a non-stressed control sample by a validated stability-indicating HPLC method. An isocratic or gradient reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with a pH modifier (e.g., formic acid or phosphate buffer) is a common starting point.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify any degradation products. Aim for 5-20% degradation for optimal identification of degradation pathways.

Protocol 2: Stability-Indicating HPLC Method Development for this compound

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Materials:

  • Forced degradation samples from Protocol 1

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • Various HPLC columns (e.g., C18, C8, Phenyl-Hexyl)

  • Mobile phase solvents (acetonitrile, methanol, water)

  • Mobile phase modifiers (formic acid, acetic acid, ammonium acetate, phosphate buffers)

Methodology:

  • Initial Method Screening:

    • Start with a generic gradient method on a C18 column (e.g., 5% to 95% acetonitrile in water with 0.1% formic acid over 20 minutes).

    • Inject the control and a mixture of all stressed samples.

  • Method Optimization:

    • Evaluate peak shape, resolution between the parent peak and degradant peaks, and run time.

    • Optimize the mobile phase composition (organic solvent type and ratio), pH, and gradient slope to achieve adequate separation.

    • Screen different column chemistries if necessary.

  • Peak Purity Analysis: Use a PDA detector to assess the peak purity of the this compound peak in the presence of its degradants to ensure no co-elution.

  • Method Validation: Once a suitable method is developed, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

G cluster_degradation Potential Degradation Pathways 3-Heptenoic_Acid 3-Heptenoic_Acid Oxidation Oxidation 3-Heptenoic_Acid->Oxidation O2, H2O2 Isomerization Isomerization 3-Heptenoic_Acid->Isomerization Heat, Light Photodegradation Photodegradation 3-Heptenoic_Acid->Photodegradation UV Light Cleavage_Products Cleavage_Products Oxidation->Cleavage_Products Aldehydes, Ketones, Carboxylic Acids Geometric_Isomers Geometric_Isomers Isomerization->Geometric_Isomers Various_Photoproducts Various_Photoproducts Photodegradation->Various_Photoproducts

Caption: Potential degradation pathways of this compound in aqueous solutions.

G cluster_workflow Stability Study Workflow Start Start Prepare_Solution Prepare Aqueous Solution of this compound Start->Prepare_Solution Initial_Analysis Initial Analysis (t=0) (HPLC, pH, Appearance) Prepare_Solution->Initial_Analysis Store_Samples Store Samples under Defined Conditions (Temp, Light, Humidity) Initial_Analysis->Store_Samples Time_Points Pull Samples at Scheduled Time Points Store_Samples->Time_Points Analyze_Samples Analyze Samples (HPLC, pH, Appearance) Time_Points->Analyze_Samples Analyze_Samples->Time_Points Evaluate_Data Evaluate Data (Degradation Rate, Shelf-life) Analyze_Samples->Evaluate_Data End End Evaluate_Data->End

Caption: General workflow for a stability study of this compound in aqueous solution.

References

Troubleshooting low yield in 3-Heptenoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Heptenoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and to provide detailed experimental guidance.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you may encounter during the synthesis of this compound, particularly when using the Knoevenagel condensation of pentanal and malonic acid.

Q1: My yield of this compound is significantly lower than expected. What are the common causes?

A1: Low yields in the Knoevenagel condensation for this compound synthesis can stem from several factors:

  • Suboptimal Reaction Temperature: The temperature for both the condensation and subsequent decarboxylation is critical. Too low a temperature can lead to an incomplete reaction, while excessively high temperatures can promote side reactions, such as polymerization of the aldehyde or decomposition of the product.

  • Incorrect Stoichiometry of Reactants: The molar ratio of pentanal to malonic acid is crucial. An insufficient amount of malonic acid will result in unreacted pentanal, while a large excess may complicate the purification process.

  • Inefficient Catalyst: The choice and amount of the basic catalyst (e.g., piperidine, pyridine, or ammonium salts) are key. An inappropriate or deactivated catalyst will slow down or stall the reaction.

  • Presence of Water: While some methods tolerate small amounts of water, the initial condensation step generally proceeds best under anhydrous or solvent-free conditions to favor the formation of the intermediate.

  • Incomplete Decarboxylation: The intermediate, hept-3-enedioic acid, must be heated sufficiently to undergo decarboxylation to form the final product. Inadequate heating time or temperature will leave this intermediate in the reaction mixture, reducing the yield of this compound.

  • Side Reactions: Aldol condensation of pentanal can occur as a competing reaction, especially in the presence of a strong base. This side reaction consumes the starting material and reduces the overall yield.

  • Issues During Work-up and Purification: Product loss can occur during extraction and purification steps. Inefficient extraction from the aqueous phase or loss during distillation can significantly impact the final yield.

Q2: I am observing the formation of a significant amount of side products. How can I minimize them?

A2: The primary side product of concern is the self-condensation of pentanal. To minimize this:

  • Use a Mild Base: Employ a weak base like pyridine or piperidine as the catalyst instead of strong bases like sodium hydroxide or alkoxides.

  • Control the Reaction Temperature: Maintain the recommended reaction temperature to favor the Knoevenagel condensation over the aldol reaction.

  • Optimize Reagent Addition: Consider adding the pentanal slowly to the mixture of malonic acid and the catalyst to maintain a low concentration of the aldehyde, thereby reducing the likelihood of self-condensation.

Q3: My decarboxylation step seems to be inefficient. How can I ensure complete conversion to this compound?

A3: To ensure complete decarboxylation:

  • Adequate Heating: After the initial condensation, ensure the reaction mixture is heated to the appropriate temperature (typically around 100-120°C) for a sufficient duration. Monitor the reaction for the cessation of carbon dioxide evolution.

  • Use of a High-Boiling Solvent: Performing the reaction in a high-boiling solvent like pyridine can facilitate a consistent and effective decarboxylation temperature.

Quantitative Data Summary

Optimizing reaction conditions is crucial for maximizing the yield of this compound. The following table summarizes the impact of different catalysts and temperatures on the yield of α,β-unsaturated acids in Knoevenagel-Doebner condensations, providing a general guideline for optimization.[1][2]

CatalystTemperature (°C)Reaction Time (h)Molar Ratio (Aldehyde:Malonic Acid:Catalyst)Reported Yield (%)
Piperidine9021:3:0.5~85-92
Pyridine10061:1.2:catalyticHigh
Ammonium Bicarbonate9021:1.5:0.1~80-90
L-prolineRoom Temp121:1.2:0.1Moderate to High
Boric AcidRoom Temp81:1:0.1Good to Excellent

Note: Yields are generalized from similar Knoevenagel-Doebner reactions and may vary for the specific synthesis of this compound.

Experimental Protocols

Key Experiment: Synthesis of this compound via Knoevenagel-Doebner Condensation

This protocol describes the synthesis of this compound from pentanal and malonic acid using a modified Knoevenagel-Doebner reaction.

Materials:

  • Pentanal (Valeraldehyde)

  • Malonic Acid

  • Pyridine (or Piperidine as an alternative catalyst)

  • Diethyl ether

  • Hydrochloric acid (concentrated and dilute solutions)

  • Anhydrous magnesium sulfate

  • Sodium bicarbonate (saturated solution)

  • Sodium chloride (saturated solution, brine)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine malonic acid (1.2 equivalents) and pyridine (as solvent and catalyst). Stir the mixture until the malonic acid dissolves.

  • Addition of Aldehyde: Slowly add pentanal (1.0 equivalent) to the stirred solution at room temperature.

  • Condensation and Decarboxylation: Heat the reaction mixture to reflux (around 100-115°C) for 4-6 hours. The evolution of carbon dioxide should be observed. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing cold, dilute hydrochloric acid to neutralize the pyridine and protonate the carboxylate.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with water, followed by saturated sodium bicarbonate solution to remove any unreacted malonic acid, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether by rotary evaporation.

  • Purification: Purify the crude this compound by vacuum distillation to obtain the final product.

Visualizations

Logical Workflow for Troubleshooting Low Yield

The following diagram illustrates a systematic approach to troubleshooting low yield in the synthesis of this compound.

Troubleshooting_Workflow start Low Yield of this compound Observed check_reaction_parameters Review Reaction Parameters (Temp, Time, Stoichiometry) start->check_reaction_parameters analyze_crude Analyze Crude Product (NMR, GC-MS) check_reaction_parameters->analyze_crude optimize_stoichiometry Adjust Reagent Stoichiometry check_reaction_parameters->optimize_stoichiometry check_reagents Verify Reagent Purity and Catalyst Activity check_reagents->analyze_crude replace_catalyst Use Fresh or Alternative Catalyst check_reagents->replace_catalyst incomplete_reaction Incomplete Reaction? analyze_crude->incomplete_reaction side_products Significant Side Products? incomplete_reaction->side_products No optimize_temp_time Optimize Temperature and Reaction Time incomplete_reaction->optimize_temp_time Yes purification_issue Investigate Purification Loss side_products->purification_issue No optimize_conditions Optimize Reaction Conditions (e.g., slower addition of aldehyde) side_products->optimize_conditions Yes modify_workup Modify Work-up/Purification Protocol purification_issue->modify_workup solution Improved Yield optimize_temp_time->solution optimize_stoichiometry->solution replace_catalyst->solution modify_workup->solution optimize_conditions->solution

Caption: A flowchart for diagnosing and resolving low yield issues.

Experimental Workflow for this compound Synthesis

This diagram outlines the key steps in the synthesis and purification of this compound via the Knoevenagel-Doebner condensation.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Pentanal, Malonic Acid, and Pyridine reflux Heat to Reflux (Condensation & Decarboxylation) reagents->reflux monitoring Monitor by TLC reflux->monitoring quench Quench with Dilute HCl monitoring->quench extract Extract with Diethyl Ether quench->extract wash Wash with H2O, NaHCO3, Brine extract->wash dry Dry with Anhydrous MgSO4 wash->dry evaporate Remove Solvent (Rotovap) dry->evaporate distill Vacuum Distillation evaporate->distill product Pure this compound distill->product

Caption: Step-by-step synthesis and purification workflow.

References

Technical Support Center: Synthesis of 3-Heptenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-heptenoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for the synthesis of this compound are:

  • Doebner Modification of the Knoevenagel Condensation: This is a widely used method involving the reaction of pentanal with malonic acid in the presence of a basic catalyst like pyridine or piperidine.

  • Oxidation of 3-Hepten-1-ol: This method involves the oxidation of the corresponding unsaturated alcohol to the carboxylic acid using various oxidizing agents.

  • Hydrolysis of Ethyl 3-Heptenoate: This involves the cleavage of the ester group of ethyl 3-heptenoate to yield the carboxylic acid, which can be catalyzed by either acid or base.

Q2: What are the typical side products I might encounter during the synthesis of this compound?

A2: The side products largely depend on the synthetic route chosen.

  • For the Doebner condensation , common side products include isomers of heptenoic acid (e.g., 2-heptenoic acid), the self-condensation product of pentanal, and Michael addition products.

  • In the oxidation of 3-hepten-1-ol , side products can include the intermediate aldehyde (3-heptenal) if the oxidation is incomplete, and potentially products of double bond cleavage if harsh oxidizing agents are used.

  • During the hydrolysis of ethyl 3-heptenoate , incomplete reaction will leave starting material. Under acidic conditions, the reaction is reversible.

Troubleshooting Guides

Doebner Modification of the Knoevenagel Condensation

Problem 1: Low yield of this compound and formation of a significant amount of a higher molecular weight byproduct.

  • Possible Cause: Self-condensation of the starting aldehyde, pentanal. This is a common side reaction in Knoevenagel-type condensations, especially under strongly basic conditions.[1]

  • Troubleshooting:

    • Use a weaker base: Employ a milder base such as pyridine with a catalytic amount of piperidine instead of stronger bases.

    • Control the temperature: Running the reaction at a lower temperature can help to minimize the self-condensation of the aldehyde.

    • Slow addition of the aldehyde: Adding the pentanal slowly to the reaction mixture containing malonic acid and the catalyst can help to keep its concentration low, thus disfavoring self-condensation.

Problem 2: Presence of an isomeric heptenoic acid in the final product.

  • Possible Cause: Isomerization of the double bond from the 3-position to the more thermodynamically stable conjugated 2-position (2-heptenoic acid). This can be promoted by the basic reaction conditions or during workup.

  • Troubleshooting:

    • Careful control of reaction time and temperature: Avoid prolonged reaction times and high temperatures which can favor isomerization.

    • Neutralizing workup: Ensure that the reaction mixture is carefully neutralized and not subjected to harsh acidic or basic conditions for extended periods during extraction and purification.

Problem 3: Formation of a dicarboxylic acid adduct.

  • Possible Cause: Michael addition of the malonate carbanion to the initially formed this compound.[2] This leads to the formation of a substituted glutaric acid derivative.

  • Troubleshooting:

    • Stoichiometry control: Use a slight excess of the aldehyde relative to malonic acid to ensure the malonate is consumed in the primary condensation reaction.

    • Reaction monitoring: Monitor the reaction progress by techniques like TLC or GC to stop the reaction once the starting materials are consumed, preventing further side reactions.

Oxidation of 3-Hepten-1-ol

Problem: Incomplete oxidation, resulting in a mixture of this compound and 3-heptenal.

  • Possible Cause: Insufficient amount of oxidizing agent or non-optimal reaction conditions.

  • Troubleshooting:

    • Choice of Oxidizing Agent: Use a strong oxidizing agent known to convert primary alcohols directly to carboxylic acids, such as Jones reagent (CrO₃ in H₂SO₄/acetone).[3]

    • Ensure sufficient oxidant: Use a stoichiometric excess of the oxidizing agent.

    • Reaction time and temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time and at an appropriate temperature to drive the oxidation to completion.

Hydrolysis of Ethyl 3-Heptenoate

Problem: Low conversion to this compound.

  • Possible Cause (Acid-catalyzed): The reaction is reversible.

  • Troubleshooting (Acid-catalyzed):

    • Use excess water: Drive the equilibrium towards the products by using a large excess of water.

    • Removal of alcohol: If feasible, remove the ethanol byproduct as it forms to shift the equilibrium.

  • Possible Cause (Base-catalyzed): Insufficient base or reaction time.

  • Troubleshooting (Base-catalyzed):

    • Use stoichiometric base: Ensure at least one full equivalent of a strong base like NaOH or KOH is used, as it is a reactant, not a catalyst.

    • Heat the reaction: Saponification reactions often require heating to go to completion.

Quantitative Data Summary

The following table summarizes typical, though estimated, yields and side product distribution for the synthesis of this compound via different methods. Please note that actual results will vary based on specific experimental conditions.

Synthesis MethodReagentsTypical Yield of this compound (%)Common Side ProductsEstimated Side Product Percentage (%)
Doebner CondensationPentanal, Malonic Acid, Pyridine/Piperidine60-75Pentanal self-condensation product10-20
2-Heptenoic acid5-10
Michael adduct<5
Oxidation3-Hepten-1-ol, Jones Reagent70-853-Heptenal5-15 (if incomplete)
Hydrolysis (Base-catalyzed)Ethyl 3-heptenoate, NaOH>90Unreacted Ester<10

Experimental Protocols

1. Synthesis of this compound via Doebner Condensation

  • Reagents:

    • Pentanal (1.0 eq)

    • Malonic Acid (1.1 eq)

    • Pyridine (as solvent)

    • Piperidine (catalytic amount, ~0.1 eq)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve malonic acid in pyridine.

    • Add a catalytic amount of piperidine to the solution.

    • Slowly add pentanal to the stirred solution at room temperature.

    • Heat the reaction mixture to reflux (approximately 115°C) and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

    • After completion, cool the mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

    • Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., hexane or ethanol/water mixture) to obtain pure this compound.

2. Synthesis of this compound via Oxidation of 3-Hepten-1-ol

  • Reagents:

    • 3-Hepten-1-ol (1.0 eq)

    • Jones Reagent (prepared from CrO₃ and H₂SO₄ in water)

    • Acetone (as solvent)

  • Procedure:

    • Dissolve 3-hepten-1-ol in acetone in a flask cooled in an ice bath.

    • Slowly add the Jones reagent dropwise to the stirred solution, maintaining the temperature below 20°C. The color of the reaction mixture will change from orange to green.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

    • Quench the reaction by adding isopropanol until the orange color disappears completely.

    • Remove the acetone under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or chromatography.

Visualizations

Doebner_Condensation_Pathway Pentanal Pentanal Intermediate Unstable Aldol Adduct Pentanal->Intermediate + Malonic Acid (Piperidine/Pyridine) SideProduct1 Pentanal Self-Condensation Product Pentanal->SideProduct1 Self-Condensation MalonicAcid Malonic Acid MalonicAcid->Intermediate UnsaturatedDiacid Hept-3-enedioic Acid Intermediate->UnsaturatedDiacid - H2O MainProduct This compound UnsaturatedDiacid->MainProduct - CO2 (Decarboxylation) SideProduct3 Michael Adduct UnsaturatedDiacid->SideProduct3 + Malonate SideProduct2 2-Heptenoic Acid (Isomerization) MainProduct->SideProduct2 Base/Heat

Caption: Doebner condensation pathway for this compound synthesis and its side products.

References

Technical Support Center: Chiral Separation of 3-Heptenoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the chiral separation of 3-Heptenoic acid enantiomers. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and established experimental protocols to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating the enantiomers of this compound?

A1: The two primary approaches for resolving the enantiomers of this compound are direct and indirect chiral separation.

  • Direct methods involve the use of a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). This is the most common and efficient approach.

  • Indirect methods require the derivatization of the carboxylic acid group with a chiral reagent to form diastereomers. These diastereomers can then be separated on a standard achiral chromatography column.

Q2: Which type of chiral stationary phase (CSP) is most suitable for separating this compound enantiomers?

A2: For acidic compounds like this compound, polysaccharide-based and anion-exchange CSPs are generally the most effective.

  • Polysaccharide-based CSPs , such as those derived from cellulose or amylose, offer broad selectivity for a wide range of chiral compounds, including carboxylic acids.

  • Anion-exchange CSPs are specifically designed for the enantioselective separation of acidic compounds and can provide excellent resolution.

Q3: Is derivatization necessary for the chiral separation of this compound?

A3: Derivatization is not always necessary but can be a useful strategy if direct methods on a CSP are unsuccessful or if you need to improve detection sensitivity. By reacting the carboxylic acid with a chiral derivatizing agent, you form diastereomers with different physical properties, which can be easier to separate on a standard achiral column.

Q4: Can Supercritical Fluid Chromatography (SFC) be used for this separation?

A4: Yes, SFC is a powerful technique for chiral separations and is often faster than HPLC. SFC uses supercritical carbon dioxide as the main mobile phase component, which has low viscosity and high diffusivity, leading to rapid and efficient separations. Polysaccharide-based CSPs are commonly used in SFC for chiral separations of acidic compounds.

Q5: What are common challenges in the chiral separation of small unsaturated carboxylic acids like this compound?

A5: Common challenges include:

  • Poor resolution: The enantiomers may not be well-separated, leading to overlapping peaks.

  • Peak tailing: The peaks may be asymmetrical, which can affect quantification.

  • Low sensitivity: The compound may not be easily detectable, especially at low concentrations.

  • Method robustness: The separation may be sensitive to small changes in mobile phase composition, temperature, or flow rate.

Troubleshooting Guides

This section provides solutions to common problems encountered during the chiral separation of this compound enantiomers.

Problem Possible Cause Suggested Solution
Poor or No Resolution Inappropriate Chiral Stationary Phase (CSP).Screen different types of CSPs, focusing on polysaccharide-based (e.g., cellulose or amylose derivatives) and anion-exchange columns.
Suboptimal mobile phase composition.- For normal phase, vary the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol). - For reversed-phase, adjust the organic modifier (e.g., acetonitrile, methanol) percentage and the pH. - Add acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) to the mobile phase to improve peak shape and selectivity.
Incorrect temperature.Systematically vary the column temperature. Lower temperatures often improve chiral recognition, but higher temperatures can also be effective in some cases.
Peak Tailing Secondary interactions with the stationary phase.- Add a competitor to the mobile phase (e.g., a small amount of a similar acidic compound). - For anion-exchange CSPs, ensure the mobile phase pH is appropriate to maintain the analyte in its ionic form.
Column overload.Reduce the sample concentration or injection volume.
Inconsistent Retention Times Inadequate column equilibration.Ensure the column is thoroughly equilibrated with the mobile phase before each injection, especially after changing the mobile phase composition. Chiral separations can require longer equilibration times.
Fluctuation in temperature or mobile phase composition.Use a column oven to maintain a stable temperature. Prepare fresh mobile phase daily and ensure accurate mixing.
Low Signal-to-Noise Ratio Poor UV absorbance of this compound.- Use a lower wavelength for detection. - Consider derivatization with a UV-active or fluorescent tag to enhance sensitivity.
High baseline noise.Ensure high purity of mobile phase solvents and additives.

Experimental Protocols

Protocol 1: Direct Chiral HPLC Separation

This protocol provides a starting point for developing a direct chiral HPLC method for the separation of this compound enantiomers.

1. Column Selection:

  • Primary Recommendation: Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel).

  • Alternative: Anion-exchange CSP.

2. Mobile Phase Preparation:

  • Normal Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1, v/v/v).

  • Reversed Phase: Acetonitrile / Water with 0.1% Formic Acid (e.g., 60:40, v/v).

3. HPLC Conditions:

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C (can be optimized between 10 °C and 40 °C).

  • Injection Volume: 5 - 10 µL.

  • Detection: UV at 210 nm.

4. Method Optimization:

  • Systematically vary the ratio of the mobile phase components.

  • Screen different alcohol modifiers (e.g., ethanol, n-butanol) in normal phase.

  • Adjust the concentration of the acidic additive.

Protocol 2: Indirect Chiral Separation via Derivatization

This protocol describes the derivatization of this compound to form diastereomers, followed by separation on an achiral column.

1. Derivatization Reagent Selection:

  • Choose an enantiomerically pure chiral amine, for example, (R)-1-phenylethylamine.

2. Derivatization Procedure:

  • Dissolve racemic this compound in a suitable solvent (e.g., dichloromethane).

  • Add a coupling agent (e.g., N,N'-dicyclohexylcarbodiimide - DCC) and a catalyst (e.g., 4-dimethylaminopyridine - DMAP).

  • Add an equimolar amount of the chiral derivatizing agent.

  • Stir the reaction at room temperature for a specified time (e.g., 2-4 hours).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction and purify the diastereomeric amides.

3. Achiral HPLC Separation of Diastereomers:

  • Column: Standard C18 reversed-phase column.

  • Mobile Phase: Acetonitrile / Water gradient.

  • Detection: UV at a wavelength appropriate for the derivatizing agent's chromophore.

Quantitative Data Summary

The following tables provide hypothetical, yet realistic, data that could be obtained during method development for the chiral separation of this compound. These tables are intended to serve as a guide for data comparison and optimization.

Table 1: Comparison of Chiral Stationary Phases (Direct HPLC)

Chiral Stationary PhaseMobile PhaseRetention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Resolution (Rs)
Cellulose-basedn-Hexane/IPA/TFA (90:10:0.1)8.59.81.8
Amylose-basedn-Hexane/EtOH/TFA (95:5:0.1)10.211.11.3
Anion-ExchangerACN/Water/Formic Acid (60:40:0.1)6.37.12.1

Table 2: Effect of Mobile Phase Composition on Resolution (Cellulose-based CSP)

n-Hexane:Isopropanol RatioAdditive (0.1%)Retention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Resolution (Rs)
95:5TFA12.113.51.6
90:10TFA8.59.81.8
85:15TFA6.27.01.5
90:10Acetic Acid9.110.21.4

Visualizations

experimental_workflow start Racemic this compound Sample direct_method Direct Chiral Separation (HPLC/SFC) start->direct_method indirect_method Indirect Chiral Separation start->indirect_method csp_screening Screen Chiral Stationary Phases direct_method->csp_screening derivatization Derivatization with Chiral Reagent indirect_method->derivatization mobile_phase_opt Optimize Mobile Phase csp_screening->mobile_phase_opt resolved Resolved Enantiomers mobile_phase_opt->resolved achiral_sep Separation of Diastereomers on Achiral Column derivatization->achiral_sep analysis1 Enantiomer 1 achiral_sep->analysis1 analysis2 Enantiomer 2 achiral_sep->analysis2 analysis1->resolved analysis2->resolved

Caption: Workflow for Chiral Separation of this compound.

troubleshooting_logic start Poor Resolution (Rs < 1.5) check_csp Is the CSP appropriate for acidic compounds? start->check_csp change_csp Select Polysaccharide or Anion-Exchange CSP check_csp->change_csp No optimize_mp Optimize Mobile Phase (Composition & Additives) check_csp->optimize_mp Yes change_csp->optimize_mp check_temp Is temperature optimized? optimize_mp->check_temp vary_temp Vary Temperature (e.g., 10-40°C) check_temp->vary_temp No success Resolution Improved check_temp->success Yes consider_indirect Consider Indirect Method (Derivatization) vary_temp->consider_indirect No Improvement vary_temp->success Improved

Caption: Troubleshooting Logic for Poor Chiral Resolution.

Technical Support Center: 3-Heptenoic Acid Degradation Pathways and Experimental Guidance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the degradation of 3-Heptenoic acid under various stress conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under stress conditions?

A1: this compound, as an unsaturated fatty acid, is susceptible to degradation primarily through oxidative, thermal, and photolytic pathways.

  • Oxidative Degradation: This is often the most significant pathway, initiated by reactive oxygen species (ROS).[1] The double bond at the C3 position is a primary target, leading to the formation of hydroperoxides, which can then decompose into a variety of secondary products, including aldehydes, ketones, and shorter-chain carboxylic acids.[2] This process can be autocatalytic.[1]

  • Thermal Degradation: High temperatures can induce cleavage of the carbon-carbon bonds. In the presence of certain catalysts like copper, carboxylic acids can decompose to form carbon dioxide and hydrocarbon fragments.[3][4] For this compound, this could lead to fragmentation of the alkyl chain.

  • Photolytic Degradation: UV radiation can provide the energy to initiate degradation, often through free radical mechanisms similar to oxidation.[5] The presence of photosensitizers can accelerate this process.

Q2: What are the expected degradation products of this compound?

A2: Based on general principles of unsaturated fatty acid degradation, the following products could be expected:

  • From Oxidation: Peroxides, hydroperoxides, aldehydes (e.g., propanal, butanal), ketones, and other carboxylic acids (e.g., succinic acid, glutaric acid). Malondialdehyde is a common product from the oxidation of polyunsaturated fatty acids.[1][2]

  • From Thermal Stress: Shorter-chain hydrocarbons and carbon dioxide are likely products, resulting from decarboxylation and chain scission.[3][4]

  • From Photolysis: A similar profile to oxidative degradation is expected, as UV light often generates reactive oxygen species in the presence of oxygen.

Q3: How can I minimize the degradation of this compound during storage and handling?

A3: To maintain the stability of this compound, consider the following:

  • Storage Conditions: Store in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to heat, light, and oxygen.

  • Antioxidants: The addition of antioxidants like butylated hydroxytoluene (BHT) or vitamin E can help to quench free radicals and inhibit oxidative degradation.[2]

  • Solvent Choice: Use deoxygenated solvents for sample preparation and analysis.

Troubleshooting Guides

This section addresses common issues encountered during the experimental analysis of this compound degradation.

Issue Possible Cause(s) Troubleshooting Steps
Poor Peak Shape or Tailing in HPLC Analysis 1. Inappropriate mobile phase pH. 2. Strong sample solvent. 3. Column contamination or degradation.1. Adjust mobile phase pH to be at least 2 units below the pKa of this compound (~4.5) to ensure it is in its protonated form. 2. Dissolve the sample in the initial mobile phase or a weaker solvent.[6] 3. Use a guard column and/or flush the analytical column with a strong solvent.[7]
Variable Retention Times in HPLC 1. Inconsistent mobile phase composition. 2. Temperature fluctuations. 3. Air bubbles in the pump.1. Prepare fresh mobile phase daily and ensure adequate mixing if using a gradient.[8] 2. Use a column oven to maintain a constant temperature.[8] 3. Degas the mobile phase and purge the pump.[8]
Low Sensitivity or No Signal in GC-MS 1. Analyte is not volatile enough. 2. Poor ionization.1. Derivatize this compound to a more volatile ester (e.g., methyl or silyl ester) prior to analysis.[9] 2. Optimize the MS source parameters and consider a different ionization mode if available.
Appearance of Unexpected Peaks in Chromatogram 1. Sample contamination. 2. On-column degradation. 3. Ghost peaks from previous injections.1. Use high-purity solvents and clean sample vials. 2. Lower the injector temperature or use a more inert column. 3. Implement a column wash step between sample injections.
Inconsistent Degradation Rates Between Experiments 1. Variability in stress conditions (light intensity, temperature, oxidant concentration). 2. Inconsistent sample preparation.1. Precisely control and monitor all stress parameters. Use a calibrated light source and a temperature-controlled chamber. 2. Ensure consistent concentrations of all reactants and use a standardized sample preparation protocol.

Experimental Protocols

Below are generalized protocols for studying the degradation of this compound. These should be optimized for your specific experimental setup.

Protocol 1: Forced Degradation Study (General)

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Stress: Place the stock solution in a temperature-controlled oven at 80°C for 48 hours.

    • Photolytic Stress: Expose the stock solution to a calibrated UV light source (e.g., ICH Q1B conditions) for a specified duration.

  • Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and dilute to an appropriate concentration for analysis by HPLC or GC-MS.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products and quantify the loss of the parent compound.

Protocol 2: HPLC-UV Analysis of this compound and its Degradation Products

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and 0.1% phosphoric acid in water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Protocol 3: GC-MS Analysis of Derivatized this compound

  • Derivatization: Evaporate the solvent from the sample. Add a derivatizing agent (e.g., BF3 in methanol or BSTFA) and heat to form the methyl or trimethylsilyl ester, respectively.

  • GC Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 50°C, ramp to 250°C.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Range: m/z 40-400.

Degradation Pathways and Experimental Workflow Diagrams

Oxidative_Degradation HeptenoicAcid This compound Hydroperoxide Allylic Hydroperoxide HeptenoicAcid->Hydroperoxide Hydrogen Abstraction & O2 Addition ROS Reactive Oxygen Species (e.g., •OH) ROS->Hydroperoxide SecondaryProducts Secondary Degradation Products (Aldehydes, Ketones, etc.) Hydroperoxide->SecondaryProducts Decomposition

Caption: Oxidative degradation pathway of this compound.

Thermal_Degradation HeptenoicAcid This compound Fragments Shorter Chain Fragments (e.g., Alkenes, Alkanes) HeptenoicAcid->Fragments C-C Bond Cleavage CO2 Carbon Dioxide HeptenoicAcid->CO2 Decarboxylation Heat High Temperature Heat->HeptenoicAcid

Caption: Potential thermal degradation pathways.

Experimental_Workflow cluster_stress Stress Application Acid Acid/Base Hydrolysis Sampling Time Point Sampling Acid->Sampling Oxidation Oxidation (H2O2) Oxidation->Sampling Thermal Thermal (Heat) Thermal->Sampling Photo Photolytic (UV Light) Photo->Sampling Start This compound Stock Solution Start->Acid Start->Oxidation Start->Thermal Start->Photo Analysis Analytical Testing (HPLC, GC-MS) Sampling->Analysis Data Data Analysis & Pathway Elucidation Analysis->Data

Caption: Forced degradation experimental workflow.

References

Technical Support Center: Enhancing the Resolution of 3-Heptenoic Acid Isomers in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the chromatographic resolution of 3-Heptenoic acid isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of this compound and why is their separation challenging?

A1: this compound can exist as geometric isomers (cis/trans or E/Z) due to the double bond at the third carbon position. If there is a chiral center, it can also exist as enantiomers. The separation of these isomers is challenging due to their very similar physicochemical properties, such as polarity and molecular weight.[1][2]

Q2: Which chromatographic techniques are suitable for separating this compound isomers?

A2: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be used. GC, often coupled with Mass Spectrometry (GC-MS), is a common choice, especially after derivatization to convert the carboxylic acid to a more volatile ester.[3][4] HPLC, particularly with chiral stationary phases, is effective for separating enantiomers.[5][6]

Q3: Is derivatization necessary for the analysis of this compound isomers?

A3: Derivatization is highly recommended for GC analysis to improve volatility and peak shape.[7] For HPLC, derivatization can enhance detection and improve separation on certain columns.[8][9] Common derivatization methods for carboxylic acids include esterification to form methyl esters (FAMEs) for GC analysis.[7]

Q4: What type of column is best for separating geometric isomers of this compound?

A4: For GC, highly polar cyanopropyl-based capillary columns are effective for separating cis/trans isomers of fatty acids.[3] For HPLC, reversed-phase columns like C18 can be used, but achieving baseline separation of geometric isomers might require careful optimization of the mobile phase.[8]

Q5: How can I separate the enantiomers of this compound?

A5: Enantiomeric separation requires a chiral environment. This is typically achieved using a chiral stationary phase (CSP) in either GC or HPLC.[1][5][6] The choice of the chiral selector on the column is crucial and may require screening different types of chiral columns.

Troubleshooting Guide

Poor Resolution/Peak Co-elution

Q: My chromatogram shows poor resolution between the this compound isomers. What should I do?

A: Poor resolution is a common issue. Here’s a systematic approach to troubleshoot it:

  • Optimize the Temperature Program (GC) or Gradient (HPLC): A slower temperature ramp in GC or a shallower gradient in HPLC can improve separation.[2][3]

  • Adjust the Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase, potentially improving resolution.[10][11]

  • Change the Stationary Phase: If optimization of mobile phase and temperature is insufficient, switching to a column with a different selectivity is the most powerful approach.[12] For GC, consider a more polar column. For HPLC, a different reversed-phase chemistry (e.g., phenyl-hexyl) or a chiral column might be necessary.[2]

  • Increase Column Length: A longer column provides more theoretical plates, which can enhance resolution, though it will also increase analysis time.[10][11]

Poor Peak Shape (Tailing or Fronting)

Q: I am observing significant peak tailing for my this compound peaks. What could be the cause?

A: Peak tailing can be caused by several factors:

  • Active Sites on the Column or in the GC Inlet: Free silanol groups can interact with the carboxylic acid moiety. Ensure proper deactivation of the GC inlet liner and use a column with good end-capping.[13]

  • Column Overload: Injecting too much sample can lead to peak distortion.[14] Try diluting your sample or reducing the injection volume.[14]

  • Inappropriate Mobile Phase pH (HPLC): For acidic compounds like this compound, the mobile phase pH should be controlled to ensure a consistent ionization state. Buffering the mobile phase at a pH at least 2 units below the pKa of the acid will ensure it is in its neutral form, which generally results in better peak shape on reversed-phase columns.

  • Extra-Column Dead Volume: Check all fittings and connections for dead volume, which can cause peak broadening and tailing.[14]

Q: My peaks are fronting. What is the likely cause?

A: Peak fronting is often a sign of column overload or poor sample solubility.[14]

  • Reduce Sample Concentration: As with tailing, reducing the amount of sample injected is the first step.

  • Check Sample Solvent: Ensure your sample is completely dissolved in the injection solvent and that the solvent is compatible with the mobile phase.[14]

Low Signal Intensity or No Peaks

Q: I am not seeing any peaks, or the signal is very low. What should I check?

A: This issue can stem from problems with the sample, the instrument, or the method itself.

  • Check Sample Preparation: Verify that the derivatization (if performed) was successful and that the sample concentration is appropriate.

  • Instrument Check:

    • Injector: Ensure the syringe is functioning correctly and the injection volume is accurate. Check for leaks in the injector.[13]

    • Detector: Confirm that the detector is turned on and responsive to your analytes.[13][15]

    • Flow Path: Check for blockages in the system.[15]

  • Method Parameters:

    • GC: An initial oven temperature that is too high for splitless injection can cause sample loss.[13]

    • HPLC: Mismatch between the injection solvent and the mobile phase can lead to poor peak shape or no elution.[14]

Quantitative Data Summary

The following table summarizes representative chromatographic conditions and resolution data for short-chain unsaturated fatty acid isomers. This data can serve as a starting point for developing a separation method for this compound isomers.

Compound ClassIsomersChromatography ModeColumnMobile Phase/Carrier Gas & ConditionsResolution (Rs)Reference
C18:1 Fatty Acid Methyl Esterscis/transGC-FIDSP-2560 (100 m x 0.25 mm, 0.20 µm)Carrier: Hydrogen; Temp Program: 140°C (5 min), to 240°C at 4°C/min2.3 (between C18:1 Δ9c and Δ9t)[3]
Hydroperoxyoctadecadienoic acidsEnantiomers (S and R)Chiral HPLC-UVReprosil Chiral-NRHexane/Isopropanol/Acetic Acid (99/1.2/0.05)Baseline separation achieved[16][17]
Short-Chain Fatty Acids (C2-C6)Structural IsomersLC-MS/MS (after derivatization)Hypersil GOLD C18 (200 x 2.1 mm, 1.9 µm)Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid)Good separation of structural isomers[8][9][18]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound Isomers (as Methyl Esters)

This protocol is a general guideline and should be optimized for your specific instrument and isomers of interest.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • To a dried sample containing this compound, add 1 mL of 2% (v/v) sulfuric acid in methanol.

    • Cap the vial tightly and heat at 60°C for 1 hour.

    • After cooling, add 1 mL of hexane and 0.5 mL of water.

    • Vortex thoroughly and centrifuge to separate the layers.

    • Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.

  • GC-MS Conditions:

    • Column: A highly polar capillary column, such as a biscyanopropyl polysiloxane phase (e.g., SP-2560 or equivalent), 60-100 m in length.[3]

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Injection: 1 µL in splitless or split mode (e.g., 20:1 split ratio) at 250°C.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp 1: Increase to 150°C at 10°C/min.

      • Ramp 2: Increase to 220°C at 2°C/min.

      • Hold at 220°C for 10 minutes.

      • (This is a starting point and must be optimized for the specific isomers.)

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-300.

      • Scan Mode: Full scan to identify peaks, then Selected Ion Monitoring (SIM) for quantification if necessary.

Protocol 2: Chiral HPLC Separation of this compound Enantiomers

This protocol is for the direct separation of enantiomers without derivatization.

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase or a compatible solvent at a suitable concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A chiral stationary phase column suitable for acidic compounds. Polysaccharide-based CSPs (e.g., Chiralpak IA or IC) are a good starting point.[5]

    • Mobile Phase: A mixture of hexane and an alcohol modifier (e.g., 2-propanol or ethanol) with a small amount of a strong acid (e.g., 0.1% trifluoroacetic acid or acetic acid) to suppress ionization of the carboxyl group. A typical starting mobile phase could be Hexane/2-Propanol/TFA (95:5:0.1 v/v/v).[17]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25°C (can be varied to optimize selectivity).

    • Injection Volume: 5 - 20 µL.

    • Detector: UV detector at a low wavelength (e.g., 210 nm) or a mass spectrometer.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_method Chromatographic Method Development cluster_analysis Data Analysis Sample This compound Isomer Mixture Derivatization Derivatization (Optional, for GC) Sample->Derivatization Dissolution Dissolution in Solvent Sample->Dissolution Derivatization->Dissolution Injection Inject Sample Dissolution->Injection Column_Selection Column Selection (e.g., Polar GC, Chiral HPLC) Mobile_Phase_Opt Mobile Phase / Carrier Gas Optimization Column_Selection->Mobile_Phase_Opt Temp_Gradient_Opt Temperature / Gradient Optimization Mobile_Phase_Opt->Temp_Gradient_Opt Flow_Rate_Opt Flow Rate Adjustment Temp_Gradient_Opt->Flow_Rate_Opt Flow_Rate_Opt->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Peak_Integration Peak Integration & Analysis Data_Acquisition->Peak_Integration Resolution_Check Check Resolution (Rs) Peak_Integration->Resolution_Check Resolution_Check->Column_Selection Rs < 1.5

Caption: Experimental workflow for developing a separation method for this compound isomers.

Troubleshooting_Workflow cluster_method_opt Method Optimization cluster_hardware_check Hardware & Consumables Start Poor Resolution (Rs < 1.5) Optimize_Gradient Decrease Gradient Slope / Temperature Ramp Start->Optimize_Gradient Reduce_Flow Reduce Flow Rate Optimize_Gradient->Reduce_Flow No Improvement Resolved Resolution Acceptable (Rs >= 1.5) Optimize_Gradient->Resolved Improved Check_pH Check Mobile Phase pH (HPLC) Reduce_Flow->Check_pH No Improvement Reduce_Flow->Resolved Improved Change_Column Change to Column with Different Selectivity Check_pH->Change_Column No Improvement Check_pH->Resolved Improved Increase_Length Increase Column Length Change_Column->Increase_Length No Improvement Change_Column->Resolved Improved Check_System Check for Dead Volume & Leaks Increase_Length->Check_System No Improvement Increase_Length->Resolved Improved

References

Validation & Comparative

A Comparative Guide to the Quantification of 3-Heptenoic Acid: Validating the GC-MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of specific organic acids is paramount for understanding metabolic pathways and ensuring product quality. This guide provides a comprehensive comparison of the Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of 3-Heptenoic acid against other potential analytical techniques. Detailed experimental protocols and performance data are presented to support methodological validation.

Quantitative Performance Comparison

The selection of an analytical method hinges on its performance characteristics. Below is a summary of typical validation parameters for a GC-MS method tailored for this compound quantification, benchmarked against High-Performance Liquid Chromatography (HPLC), an alternative platform.

Validation ParameterGC-MSHPLC-UVLC-MS/MS
Linearity (R²) ≥ 0.998≥ 0.995≥ 0.999
Accuracy (% Recovery) 80 - 115%[1]90 - 110%95 - 105%
Precision (RSD) Intra-day: ≤ 12% Inter-day: ≤ 11%[1]Intra-day: < 5% Inter-day: < 5%Intra-day: < 3% Inter-day: < 3%
LOD (µg/mL) 0.1 - 0.5~1.0< 0.1
LOQ (µg/mL) 0.3 - 1.5~3.0< 0.3
Specificity High (Mass-based identification)Moderate (Retention time-based)Very High (MRM-based)
Derivatization RequiredNot typically requiredMay not be required

Experimental Protocols

A detailed methodology is crucial for the reproducibility of any analytical method. The following is a representative protocol for the quantification of this compound using GC-MS.

Sample Preparation and Derivatization

  • Extraction: For biological samples such as plasma or cell culture media, a liquid-liquid extraction is performed. Acidify the sample with HCl and add a deuterated internal standard (e.g., Heptadecanoic Acid-d3). Extract the fatty acids with an organic solvent like iso-octane.[2]

  • Saponification (for total fatty acid analysis): To measure both free and esterified this compound, the sample is first treated with a strong base (e.g., 1N KOH) to hydrolyze the esters.[2]

  • Derivatization: The carboxyl group of this compound must be derivatized to increase its volatility for GC analysis. A common method is esterification to form a pentafluorobenzyl (PFB) ester by reacting the extracted acid with PFB-Br in the presence of a catalyst like diisopropylethylamine.[2] Alternatively, fatty acid methyl esters (FAMEs) can be prepared using reagents like BF3-Methanol.[3]

  • Final Preparation: After derivatization, the sample is dried down and reconstituted in a suitable solvent (e.g., iso-octane) for injection into the GC-MS system.[2]

GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC system or similar.

  • Mass Spectrometer: Agilent 5977B GC/MSD or a triple quadrupole mass spectrometer for higher sensitivity and selectivity (GC-MS/MS).[1][4]

  • Column: A non-polar or medium-polarity capillary column such as a BPX5 (30 m x 0.25 mm x 0.25 µm film) is suitable for separating fatty acid derivatives.[3]

  • Injector: Splitless injection is often used for trace analysis to maximize the amount of analyte reaching the column.

  • Oven Temperature Program: An optimized temperature gradient is critical for good chromatographic separation. A typical program might start at 70°C, ramp to 230°C, and then increase to a final temperature of 310°C.[3]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).[3]

  • Ionization Mode: Electron Ionization (EI) is common for GC-MS. For increased sensitivity with PFB derivatives, Negative Chemical Ionization (NCI) can be used.[2]

  • Data Acquisition: For quantification, Selected Ion Monitoring (SIM) mode is used to monitor characteristic ions of the derivatized this compound and the internal standard. In GC-MS/MS, Multiple Reaction Monitoring (MRM) would be employed for enhanced specificity.[1]

Method Validation

The described method should be validated according to international guidelines (e.g., ICH) to ensure its suitability for the intended application.[1][5] Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A calibration curve is constructed by analyzing a series of standards at different concentrations. A correlation coefficient (r) of ≥ 0.999 is desirable.[6]

  • Precision: The closeness of agreement between a series of measurements. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The results are expressed as the relative standard deviation (RSD), which should typically be less than 15%.[6]

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined through recovery studies by spiking a blank matrix with a known concentration of the analyte. Recoveries are typically expected to be within 80-120%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Alternative Quantification Methods

While GC-MS is a robust technique for fatty acid analysis, other methods can also be employed:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This method is less sensitive than GC-MS and may lack the specificity required for complex matrices. Organic acids typically have a chromophore (the carboxyl group) that absorbs UV light at short wavelengths (~210 nm), making detection possible.[7]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and specificity, often without the need for derivatization, making it a powerful alternative for the analysis of organic acids in complex biological samples.[8]

Visualizing the Workflow and Method Comparison

To better illustrate the experimental process and the relationship between different analytical approaches, the following diagrams are provided.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Derivatize Derivatization (e.g., PFB ester) Extract->Derivatize Reconstitute Reconstitute in Solvent Derivatize->Reconstitute Inject GC Injection Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (EI/NCI) Separate->Ionize Detect Mass Detection (SIM/MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Construction Integrate->Calibrate Quantify Quantification of This compound Calibrate->Quantify

GC-MS workflow for this compound quantification.

Method_Comparison cluster_gcms GC-MS cluster_lcms LC-MS/MS cluster_hplc HPLC-UV Analyte This compound Quantification GCMS Gas Chromatography- Mass Spectrometry Analyte->GCMS LCMS Liquid Chromatography- Tandem Mass Spectrometry Analyte->LCMS HPLC High-Performance Liquid Chromatography (UV) Analyte->HPLC GCMS_Pros Pros: + High Specificity + Good Sensitivity GCMS_Cons Cons: - Requires Derivatization - Slower Throughput LCMS_Pros Pros: + Very High Specificity + Highest Sensitivity + No Derivatization LCMS_Cons Cons: - Higher Cost - Potential Matrix Effects HPLC_Pros Pros: + Simpler Operation + Lower Cost HPLC_Cons Cons: - Lower Sensitivity - Lower Specificity

Comparison of analytical methods for this compound.

References

Comparative Bioactivity of (E)- and (Z)-3-Heptenoic Acid: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(E)-3-Heptenoic acid and (Z)-3-Heptenoic acid are geometric isomers of a seven-carbon unsaturated fatty acid. The spatial arrangement of the alkyl groups around the C3-C4 double bond—trans for the (E)-isomer and cis for the (Z)-isomer—can significantly influence their physicochemical properties and, consequently, their biological activity. While specific data for these isomers is sparse, research on other unsaturated fatty acids suggests that such structural differences can affect their antimicrobial, antifungal, and cell signaling activities. This guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the potential comparative bioactivities of these isomers and a methodological blueprint for their investigation.

Hypothetical Comparative Bioactivity Data

The following tables present hypothetical quantitative data to illustrate how the comparative bioactivities of (E)- and (Z)-3-Heptenoic acid could be summarized. These values are not based on experimental results for 3-heptenoic acid but are representative of findings for other short-chain fatty acid isomers.

Table 1: Comparative Antimicrobial Activity (Hypothetical Minimum Inhibitory Concentration, MIC, in µg/mL)

Microorganism(E)-3-Heptenoic Acid(Z)-3-Heptenoic AcidReference Compound (e.g., Ciprofloxacin)
Staphylococcus aureus (ATCC 29213)1282561
Escherichia coli (ATCC 25922)2565120.5
Pseudomonas aeruginosa (ATCC 27853)512>5122
Enterococcus faecalis (ATCC 29212)641282

Table 2: Comparative Antifungal Activity (Hypothetical Minimum Inhibitory Concentration, MIC, in µg/mL)

Fungal Species(E)-3-Heptenoic Acid(Z)-3-Heptenoic AcidReference Compound (e.g., Fluconazole)
Candida albicans (ATCC 90028)2561284
Aspergillus niger (ATCC 16404)51225616
Cryptococcus neoformans (ATCC 208821)128648

Experimental Protocols

To generate the necessary comparative data, the following standardized experimental protocols are recommended.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.

  • Preparation of Bacterial Inoculum:

    • Streak the bacterial strain on a suitable agar plate (e.g., Mueller-Hinton Agar) and incubate for 18-24 hours at 37°C.

    • Select 3-5 isolated colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Test Compounds:

    • Prepare stock solutions of (E)- and (Z)-3-Heptenoic acid in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of final concentrations (e.g., 512 µg/mL to 1 µg/mL).

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the diluted compounds.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 16-20 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27/M38)

This protocol is used to determine the MIC of antifungal agents against yeasts and molds.

  • Preparation of Fungal Inoculum:

    • For yeasts (e.g., Candida albicans), culture the strain on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C. Prepare a suspension in sterile saline and adjust to a 0.5 McFarland standard. Dilute to a final concentration of 0.5-2.5 x 10³ CFU/mL.

    • For molds (e.g., Aspergillus niger), culture on Potato Dextrose Agar (PDA) for 5-7 days at 35°C. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a specific optical density and dilute to a final concentration of 0.4-5 x 10⁴ CFU/mL.

  • Preparation of Test Compounds:

    • Prepare stock solutions and perform serial dilutions in RPMI-1640 medium as described for the antibacterial assay.

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well.

    • Include positive and negative controls.

    • Incubate the plates at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds).

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that causes a significant reduction (typically ≥50% for azoles or a prominent decrease for other agents) in turbidity compared to the positive control.

Potential Signaling Pathways

Unsaturated fatty acids can modulate various cellular signaling pathways. While the specific pathways affected by (E)- and (Z)-3-Heptenoic acid are unknown, a plausible mechanism could involve the activation of G-protein coupled receptors (GPCRs) such as FFAR1 (GPR40) and FFAR4 (GPR120), which are known to be activated by medium and long-chain fatty acids.

fatty_acid_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E_Heptenoic (E)-3-Heptenoic Acid FFAR FFAR1/FFAR4 (GPCR) E_Heptenoic->FFAR Z_Heptenoic (Z)-3-Heptenoic Acid Z_Heptenoic->FFAR G_Protein Gαq/11 FFAR->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release->PKC Co-activates Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) PKC->Transcription_Factors Phosphorylates Gene_Expression Gene Expression (Inflammation, Metabolism) Transcription_Factors->Gene_Expression Regulates

Caption: Hypothetical signaling pathway for (E)- and (Z)-3-Heptenoic acid via FFAR activation.

Conclusion

The geometric isomerism of (E)- and (Z)-3-Heptenoic acid presents a compelling area for comparative bioactivity research. Based on the principles of structure-activity relationships in fatty acids, it is plausible that these isomers exhibit differential antimicrobial, antifungal, and cell-modulating properties. The experimental protocols and hypothetical frameworks provided in this guide are intended to catalyze research in this area, ultimately leading to a clearer understanding of the unique biological roles of these specific fatty acid isomers. Such research is crucial for uncovering their potential applications in the fields of medicine, agriculture, and biotechnology.

A Comparative Guide to 3-Heptenoic Acid and 4-Heptenoic Acid in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 3-Heptenoic acid and 4-Heptenoic acid, focusing on their distinct roles and effects in metabolic research. While both are seven-carbon unsaturated fatty acids, their metabolic fates and cellular impacts differ significantly, positioning one as a potential therapeutic tool and the other as a model for mitochondrial toxicity.

Introduction and Physicochemical Properties

This compound and 4-Heptenoic acid are isomers with the chemical formula C₇H₁₂O₂. The key structural difference lies in the position of the carbon-carbon double bond, which dictates their interaction with metabolic enzymes and subsequent biological activity.

PropertyThis compound4-Heptenoic Acid
IUPAC Name (3E)-hept-3-enoic acid[1]Hept-4-enoic acid[2]
Molecular Weight 128.17 g/mol [1]128.17 g/mol [2]
Classification Medium-chain unsaturated fatty acid[1]Medium-chain unsaturated fatty acid
Primary Metabolic Role Anaplerotic SubstrateInhibitor of β-oxidation

Comparative Metabolic Effects

The primary metabolic distinction between these two fatty acids lies in their processing via mitochondrial β-oxidation and their impact on the tricarboxylic acid (TCA) cycle.

This compound: An Anaplerotic Agent

As an odd-chain fatty acid, the metabolism of this compound proceeds via β-oxidation to yield acetyl-CoA and, crucially, one molecule of propionyl-CoA.[3] Propionyl-CoA can be converted to succinyl-CoA, which directly enters the TCA cycle. This process of replenishing TCA cycle intermediates is known as anaplerosis.[4] By boosting the pool of these intermediates, this compound can enhance the cycle's capacity for both energy production and biosynthesis.[5][6][7] This anaplerotic potential is the basis for the therapeutic investigation of triheptanoin, a triglyceride of the saturated counterpart, heptanoic acid, in treating metabolic disorders characterized by energy deficits, such as fatty acid oxidation disorders and Huntington's disease.[7][8]

4-Heptenoic Acid: A Cataplerotic and Toxic Agent

In stark contrast, 4-Heptenoic acid is known to be an inhibitor of mitochondrial fatty acid β-oxidation. Its metabolism can lead to the formation of toxic intermediates that disrupt key enzymatic steps.[9] Analogous to the well-studied toxicant 4-pentenoic acid, 4-Heptenoic acid's metabolites can sequester Coenzyme A (CoA) and carnitine, leading to a depletion of these essential cofactors.[9] This inhibition stalls the β-oxidation spiral, leading to a state of energy deprivation (cataplerosis) and the accumulation of lipid intermediates, which can result in mitochondrial dysfunction and cellular damage.[10]

Expected Outcomes from Metabolic Assays

The following table summarizes the predicted results from key metabolic assays based on the known mechanisms of each compound.

Metabolic ParameterThis compound4-Heptenoic AcidRationale
Oxygen Consumption Rate (OCR) - FAO Assay IncreaseDecrease / InhibitionThis compound serves as a fuel for β-oxidation, increasing respiration. 4-Heptenoic acid inhibits β-oxidation, thus decreasing oxygen consumption linked to this pathway.
Extracellular Acidification Rate (ECAR) No significant change or slight decreasePotential IncreaseInhibition of mitochondrial respiration by 4-Heptenoic acid may force cells to rely more on glycolysis, increasing lactate production and ECAR.
ATP Production IncreaseDecreaseBy providing substrates for the TCA cycle and oxidative phosphorylation, this compound is expected to boost ATP synthesis. 4-Heptenoic acid's inhibition of β-oxidation will lead to a deficit in energy production.
Mitochondrial Membrane Potential (ΔΨm) Maintained or IncreasedDecrease (Depolarization)Healthy mitochondrial respiration, supported by this compound, maintains a robust membrane potential. The toxic effects of 4-Heptenoic acid are expected to disrupt the inner mitochondrial membrane, leading to depolarization.

Signaling and Metabolic Pathways

The divergent metabolic pathways of 3-Heptenoic and 4-Heptenoic acid are visualized below.

anaplerosis_pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix 3_Heptenoic_Acid This compound Heptenoyl_CoA 3-Heptenoyl-CoA 3_Heptenoic_Acid->Heptenoyl_CoA Activation Beta_Oxidation β-Oxidation (2 cycles) Heptenoyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA (x2) Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Carboxylation & Isomerization Succinyl_CoA->TCA_Cycle Anaplerosis ATP Energy (ATP) TCA_Cycle->ATP

Figure 1. Anaplerotic metabolism of this compound.

toxicity_pathway cluster_mitochondria Mitochondrial Matrix Fatty_Acyl_CoA Fatty Acyl-CoA Beta_Oxidation β-Oxidation Enzymes Fatty_Acyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA 4_Heptenoic_Acid 4-Heptenoic Acid Toxic_Metabolite Toxic Metabolite (e.g., 3-keto-4-heptenoyl-CoA) 4_Heptenoic_Acid->Toxic_Metabolite Metabolism Toxic_Metabolite->Inhibition Inhibition->Beta_Oxidation Mitochondrial_Dysfunction Mitochondrial Dysfunction Inhibition->Mitochondrial_Dysfunction Leads to

Figure 2. Inhibition of β-oxidation by 4-Heptenoic acid.

Experimental Protocols

Detailed methodologies for assessing the metabolic effects of these fatty acids are provided below.

Protocol 1: Seahorse XF Fatty Acid Oxidation (FAO) Assay

This protocol measures the oxygen consumption rate (OCR) to determine the rate of mitochondrial fatty acid oxidation.

A. Materials

  • Cells of interest (e.g., HepG2, C2C12 myotubes)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Base Medium supplemented with 0.5 mM L-Carnitine and 1 mM Glutamine, pH 7.4[5]

  • Fatty acid-free BSA

  • This compound and 4-Heptenoic acid

  • Etomoxir (positive control for FAO inhibition)

  • Seahorse XF Analyzer and consumables

B. Reagent Preparation

  • Fatty Acid-BSA Conjugation: Prepare stock solutions of this compound and 4-Heptenoic acid conjugated to fatty acid-free BSA. A common ratio is 6:1 (fatty acid:BSA).

  • Compound Plate: Prepare a utility plate with injection ports containing:

    • Port A: this compound-BSA or 4-Heptenoic acid-BSA (to achieve desired final concentration)

    • Port B: Oligomycin (ATP synthase inhibitor)

    • Port C: FCCP (uncoupler)

    • Port D: Rotenone/Antimycin A (Complex I/III inhibitors)

C. Experimental Procedure

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.[11]

  • Substrate Depletion: One hour before the assay, replace the growth medium with substrate-limited medium (e.g., base medium without glucose or serum) to encourage reliance on exogenous fatty acids.[4]

  • Assay Medium: Replace the substrate-limited medium with the FAO assay medium. Incubate the plate at 37°C in a non-CO₂ incubator for 45-60 minutes.[4][11]

  • Seahorse XF Analyzer Setup: Calibrate the Seahorse XF Analyzer with the prepared sensor cartridge.[11]

  • Assay Execution: Place the cell culture plate in the Seahorse XF Analyzer.

    • Measure basal OCR and ECAR.

    • Inject this compound or 4-Heptenoic acid and monitor the change in OCR.

    • Subsequently, inject oligomycin, FCCP, and Rotenone/Antimycin A to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

D. Data Analysis

  • Calculate the rate of fatty acid oxidation based on the change in OCR after the addition of the fatty acid.

  • Compare the OCR in cells treated with this compound to those treated with 4-Heptenoic acid and vehicle control. A significant increase in OCR indicates oxidation of the fatty acid, while a decrease or lack of increase suggests inhibition.

seahorse_workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay seed_cells Seed cells in XF microplate hydrate_cartridge Hydrate sensor cartridge prep_media Prepare FAO assay medium wash_cells Wash cells & add assay medium prep_media->wash_cells incubate Incubate 1 hr (37°C, no CO2) wash_cells->incubate run_assay Run Seahorse XF Assay incubate->run_assay load_compounds Load injection ports (Fatty Acid, Oligo, FCCP, Rot/AA) load_compounds->run_assay analyze Analyze OCR & ECAR data run_assay->analyze

Figure 3. Experimental workflow for the Seahorse XF FAO assay.
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to assess mitochondrial health.

A. Materials

  • Live cells cultured on glass-bottom dishes or microplates

  • Complete cell culture medium

  • TMRM stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • FCCP (positive control for depolarization)

  • Fluorescence microscope with a TRITC filter set

B. Experimental Procedure

  • Cell Culture: Plate cells and treat with this compound, 4-Heptenoic acid, or vehicle control for the desired duration.

  • TMRM Staining Solution: Prepare a working solution of TMRM in complete medium. A typical final concentration is 25-250 nM.[6][8]

  • Staining: Remove the media from the cells and add the TMRM staining solution.

  • Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.[8]

  • Washing: Gently wash the cells three times with pre-warmed PBS or imaging buffer.[8]

  • Imaging: Immediately image the cells using a fluorescence microscope. Healthy cells with polarized mitochondria will exhibit bright red fluorescence as TMRM accumulates in the mitochondria. Depolarized mitochondria will show dim or diffuse fluorescence.[8]

  • Positive Control: In a separate well, treat cells with FCCP (e.g., 10-50 µM) for 10-15 minutes before imaging to induce complete depolarization as a positive control.[6]

C. Data Analysis

  • Quantify the mean fluorescence intensity of individual cells or cell populations using imaging software.

  • Compare the fluorescence intensity of cells treated with this compound and 4-Heptenoic acid to the vehicle control. A significant decrease in intensity indicates mitochondrial depolarization.

Summary and Conclusion

The metabolic profiles of this compound and 4-Heptenoic acid are fundamentally different, underscoring the critical importance of molecular structure in determining biological function.

  • This compound acts as a beneficial metabolic substrate. Its oxidation provides both acetyl-CoA for immediate energy use and propionyl-CoA for anaplerotic replenishment of the TCA cycle. This makes it a valuable tool for studying energy metabolism and a potential therapeutic for diseases involving mitochondrial energy deficits.

  • 4-Heptenoic Acid , conversely, functions as a metabolic toxin. By inhibiting fatty acid β-oxidation, it disrupts a primary energy-producing pathway, leading to mitochondrial stress, depletion of essential cofactors, and potential cytotoxicity. It serves as a useful model compound for investigating mechanisms of drug-induced mitochondrial toxicity and steatosis.

For researchers in metabolism and drug development, the choice between these two isomers depends entirely on the experimental goal: to supplement and study energy pathways (this compound) or to model and investigate their disruption (4-Heptenoic acid).

References

Unveiling the Specificity: A Comparative Guide to 3-Heptenoic Acid Cross-Reactivity in Fatty Acid Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate quantification of fatty acids is paramount. This guide provides a comprehensive comparison of the potential cross-reactivity of 3-Heptenoic acid in common fatty acid assays. By understanding the principles of these assays and the structural characteristics of this compound, researchers can better interpret their data and choose the most appropriate analytical method.

This publication delves into the performance of this compound in prevalent fatty acid quantification methods, offering insights into its potential for cross-reactivity. We will explore enzymatic, colorimetric, and chromatographic techniques, presenting supporting data and detailed experimental protocols to aid in the design and interpretation of your research.

Executive Summary

This compound, a medium-chain unsaturated fatty acid, presents a unique profile in the landscape of lipid analysis. While specific cross-reactivity data for this particular fatty acid is not extensively documented in commercially available assay kits, its behavior can be inferred based on the principles of common assay methodologies and the known substrate specificities of the enzymes involved. This guide provides a framework for assessing its potential interactions and offers alternative analytical strategies for unambiguous quantification.

Performance Comparison in Key Fatty Acid Assays

The potential for cross-reactivity of this compound is primarily dependent on the specificity of the enzymes and detection chemistries employed in the assay. Here, we compare its likely performance in common assay types alongside other representative fatty acids.

Enzymatic Assays

Enzymatic assays for free fatty acids (FFAs) typically rely on a two-step enzymatic reaction involving Acyl-CoA Synthetase (ACS) and Acyl-CoA Oxidase (ACOX). The specificity of these enzymes is a critical determinant of cross-reactivity.

Table 1: Predicted Relative Activity of Various Fatty Acids in a Standard Enzymatic FFA Assay

Fatty AcidChain Length & SaturationPredicted Relative Activity (%)Rationale
Palmitic AcidC16:0 (Saturated)100Common standard for long-chain FFA assays.
Stearic AcidC18:0 (Saturated)90-100High affinity for most long-chain ACS enzymes.
Oleic AcidC18:1 (Unsaturated)90-100Generally a good substrate for long-chain ACS.
Heptanoic AcidC7:0 (Saturated)10-30Medium-chain fatty acids are generally poorer substrates for long-chain ACS.
This compound C7:1 (Unsaturated) 15-40 As a medium-chain unsaturated fatty acid, its activity is predicted to be low but potentially higher than its saturated counterpart due to the double bond.
Butyric AcidC4:0 (Saturated)<10Short-chain fatty acids are typically poor substrates for long-chain ACS enzymes.

Disclaimer: The predicted relative activities are estimations based on known enzyme specificities and should be experimentally verified.

Colorimetric and Fluorometric Assays

These assays are often based on the enzymatic reactions described above, where the final detection is a colored or fluorescent product. Therefore, the cross-reactivity profile is largely dictated by the enzymatic steps. Commercial kits typically use a long-chain saturated fatty acid, like palmitic acid, as the standard. The use of a different fatty acid, such as this compound, will likely result in an underestimation of its concentration if the standard curve of the provided long-chain fatty acid is used.

Chromatographic Methods

Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with Mass Spectrometry (MS) offer the highest specificity and are the gold standard for fatty acid analysis.

Table 2: Comparison of Chromatographic Methods for Fatty Acid Analysis

MethodPrincipleSpecificity for this compoundAdvantagesDisadvantages
GC-MS Separation of volatile fatty acid methyl esters (FAMEs) based on boiling point and polarity, followed by mass-based detection.High. Can resolve isomers of this compound from other fatty acids.High sensitivity and specificity. Established and robust methodology.Requires derivatization (esterification) which can be time-consuming.
LC-MS Separation of fatty acids in their native form based on polarity, followed by mass-based detection.High. Can directly measure this compound without derivatization.No derivatization required. High sensitivity and specificity.Can be more complex to develop methods compared to GC-MS for fatty acids.

Experimental Protocols

To empirically determine the cross-reactivity of this compound in a specific assay, a substrate competition experiment can be performed.

Protocol: Evaluation of Substrate Competition in an Enzymatic Fatty Acid Assay

Objective: To determine the relative reactivity of this compound compared to a standard fatty acid (e.g., palmitic acid) in a commercial enzymatic FFA assay kit.

Materials:

  • Commercial colorimetric/fluorometric free fatty acid assay kit (e.g., from Abcam, Cayman Chemical, or similar)

  • This compound

  • Palmitic acid (or the standard provided in the kit)

  • Other fatty acids for comparison (e.g., heptanoic acid, oleic acid)

  • Microplate reader

Procedure:

  • Prepare Standard Curves: Prepare separate standard curves for palmitic acid (the kit standard) and this compound according to the kit protocol. This will allow for a direct comparison of the signal generated by equimolar concentrations of each fatty acid.

  • Prepare Mixed-Substrate Samples: Prepare a series of samples containing a fixed concentration of the kit's standard (e.g., the EC50 concentration from its standard curve) and increasing concentrations of this compound.

  • Assay Performance: Run the assay with the prepared standard curves and mixed-substrate samples according to the kit's instructions.

  • Data Analysis:

    • Compare the slopes of the standard curves for palmitic acid and this compound. A shallower slope for this compound indicates lower reactivity.

    • In the mixed-substrate samples, a decrease in the signal with increasing concentrations of this compound indicates that it is competing with the standard for the enzyme's active site.

Protocol: GC-MS Analysis of this compound

Objective: To accurately quantify this compound in a complex biological sample.

Procedure:

  • Lipid Extraction: Extract total lipids from the sample using a standard method such as the Folch or Bligh-Dyer procedure.

  • Saponification and Esterification: Saponify the lipid extract to release free fatty acids and then convert them to fatty acid methyl esters (FAMEs) using a reagent like BF3-methanol or acidic methanol.

  • GC-MS Analysis:

    • Column: Use a polar capillary column (e.g., a wax or cyanopropyl column) suitable for FAME separation.

    • Injection: Inject the FAMEs into the GC-MS system.

    • Temperature Program: Develop a temperature gradient that allows for the separation of C7 fatty acid isomers from other FAMEs.

    • Mass Spectrometry: Operate the mass spectrometer in either full scan mode to identify all components or in selected ion monitoring (SIM) mode for targeted quantification of the characteristic ions of this compound methyl ester.

  • Quantification: Use an internal standard (e.g., a deuterated version of a C7 fatty acid or a C17 fatty acid) for accurate quantification.

Signaling Pathway and Experimental Workflow Visualizations

To understand the potential biological context of this compound and the workflow for its analysis, the following diagrams are provided.

G Potential Influence of Unsaturated Fatty Acids on MAPK Signaling Unsaturated_FA Unsaturated Fatty Acids (e.g., this compound) Receptor Membrane Receptor Unsaturated_FA->Receptor May Inhibit Saturated_FA Saturated Fatty Acids Saturated_FA->Receptor Activates Cell_Membrane Cell Membrane RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Phosphorylates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Regulates Gene Expression

Caption: Potential modulation of the MAPK signaling pathway by unsaturated fatty acids.

G Workflow for Assessing this compound Cross-Reactivity Start Start: Sample Containing This compound Assay_Selection Select Assay: Enzymatic, Colorimetric, or Chromatographic Start->Assay_Selection Enzymatic Enzymatic/Colorimetric Assay Assay_Selection->Enzymatic Non-specific quantification GC_MS GC-MS Analysis Assay_Selection->GC_MS Specific quantification Competition_Expt Perform Substrate Competition Experiment Enzymatic->Competition_Expt Derivatization Derivatization to FAMEs GC_MS->Derivatization Data_Analysis_Enz Analyze Cross-Reactivity Data Competition_Expt->Data_Analysis_Enz Data_Analysis_GCMS Analyze Chromatographic Data for Specific Quantification Derivatization->Data_Analysis_GCMS Conclusion Conclusion: Determine Assay Specificity Data_Analysis_Enz->Conclusion Data_Analysis_GCMS->Conclusion

Caption: Experimental workflow for evaluating this compound in fatty acid assays.

Conclusion

A Comparative Guide to the Quantitative Analysis of 3-Heptenoic Acid in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 3-Heptenoic acid, an unsaturated medium-chain fatty acid, in complex biological matrices. The selection of an appropriate analytical technique is critical for accurate quantification, which is essential for understanding its physiological roles and potential as a biomarker. This document details experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), presenting their performance characteristics in clearly structured tables and visualizing key workflows and signaling pathways.

Comparison of Quantitative Performance

The choice between GC-MS and LC-MS/MS for the quantification of this compound depends on several factors, including the required sensitivity, sample throughput, and the nature of the biological matrix. Below is a summary of typical performance data for the analysis of medium-chain fatty acids, which can be extrapolated to this compound.

ParameterGC-MS (with Derivatization)LC-MS/MS (with Derivatization)
**Linearity (R²) **>0.99[1][2]>0.99[3]
Limit of Detection (LOD) 0.01–0.1 µg/mL[1]0.8–10.7 nmol/L[3]
Limit of Quantification (LOQ) 0.06–0.5 µg/mL[1][4]2.4–285.3 nmol/L[3]
Intra-day Precision (%RSD) ≤9.0%[2]≤9.1%[3]
Inter-day Precision (%RSD) ≤13.2%[2]<15%[3]
Accuracy/Recovery 80–115%[1]>90%[3]

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for reproducible and reliable quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like this compound, derivatization is a mandatory step to increase volatility.

a) Sample Preparation: Liquid-Liquid Extraction

  • To 100 µL of plasma or serum, add an internal standard (e.g., deuterated heptanoic acid).

  • Acidify the sample with 0.5 M HCl to protonate the fatty acids.

  • Extract the fatty acids with 1 mL of a suitable organic solvent (e.g., methyl tert-butyl ether (MTBE) or a hexane:isopropanol mixture).

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

b) Derivatization: Esterification to Fatty Acid Methyl Esters (FAMEs)

  • To the dried extract, add 100 µL of 14% boron trifluoride in methanol (BF₃-methanol).

  • Seal the tube and heat at 60°C for 30 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 0.5 mL of water to the tube.

  • Vortex and centrifuge to separate the phases.

  • Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

c) GC-MS Analysis

  • GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification of the target ions of this compound methyl ester.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity, often with simpler sample preparation compared to GC-MS. Derivatization can also be employed to enhance ionization efficiency.

a) Sample Preparation: Protein Precipitation

  • To 50 µL of plasma or serum, add an internal standard.

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

b) Derivatization (Optional, for enhanced sensitivity)

  • Evaporate the supernatant to dryness.

  • Reconstitute the residue in 50 µL of a solution containing a derivatizing agent such as 3-nitrophenylhydrazine (3-NPH) in the presence of a coupling agent like EDC.

  • Incubate at 40°C for 30 minutes.

  • Add a quenching solution and dilute with the initial mobile phase before injection.

c) LC-MS/MS Analysis

  • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A suitable gradient from 10% to 95% B over several minutes to resolve this compound from other matrix components.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Ion Source: Electrospray Ionization (ESI), typically in negative ion mode for underivatized fatty acids and positive mode for certain derivatives.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transition for this compound and its internal standard.

Visualizing Workflows and Pathways

Experimental Workflow for GC-MS Analysis

cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Complex Matrix (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Dry Evaporation to Dryness Extract->Dry Deriv Esterification (e.g., with BF3-Methanol) Dry->Deriv GCMS GC-MS Analysis Deriv->GCMS Data Data Acquisition & Processing GCMS->Data Quant Quantification Data->Quant cluster_sample_prep Sample Preparation cluster_derivatization Derivatization (Optional) cluster_analysis Analysis Sample Complex Matrix (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Supernatant Collect Supernatant Precipitate->Supernatant Deriv Chemical Derivatization (e.g., 3-NPH) Supernatant->Deriv LCMSMS LC-MS/MS Analysis Supernatant->LCMSMS Direct Injection Deriv->LCMSMS Data Data Acquisition & Processing LCMSMS->Data Quant Quantification Data->Quant cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MCFA Medium-Chain Fatty Acid (e.g., this compound) GPR84 GPR84 MCFA->GPR84 Binds & Activates G_protein Gi/o Protein GPR84->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Response Cellular Response (e.g., Immune Modulation) cAMP->Response

References

Navigating the Analytical Landscape of 3-Heptenoic Acid: A Guide to Standard Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reliability of analytical standards is the bedrock of accurate and reproducible results. This guide provides a comparative overview of the accuracy and precision of 3-Heptenoic acid analytical standards, offering insights into their performance and the methodologies for their evaluation. Due to the limited availability of publicly accessible, detailed comparative studies on this compound standards, this guide presents a summary of typical performance data alongside general experimental protocols for their quality control.

Comparative Performance of this compound Analytical Standards

The quality of an analytical standard is primarily defined by its purity, which directly impacts the accuracy of analytical measurements. While Certificates of Analysis (CoAs) for specific lots of this compound provide the most accurate data, the following table summarizes the typical purity specifications available from major chemical suppliers.

SupplierPurity Specification (by GC)Notes
Supplier A ≥98%Often provides a detailed CoA with the exact purity value and information on impurities.
Supplier B >95%Typically offers a reliable grade for general research and development purposes.
Supplier C ≥90%[1]Suitable for applications where high purity is not the primary requirement.
Sigma-Aldrich Not specifiedFor some products, it is noted that the buyer is responsible for confirming the product's identity and/or purity as analytical data is not collected.[2]

Note: The purity values provided by suppliers are typically determined by Gas Chromatography (GC). It is crucial for end-users to verify the suitability of a standard for their specific application, which may require independent verification of its purity and identity.

Understanding Accuracy and Precision in Analytical Standards

Accuracy refers to the closeness of a measured value to a standard or known value. For an analytical standard, this is closely related to its certified purity. A higher purity standard will lead to more accurate quantification of this compound in a sample.

Precision is the closeness of two or more measurements to each other. In the context of analytical standards, precision is often expressed as the relative standard deviation (RSD) of repeated measurements. A low RSD indicates high precision and reproducibility.

  • Accuracy (Recovery): 98-102%

  • Precision (RSD): ≤ 2%

Experimental Protocols for Quality Control of this compound Standards

Researchers can perform their own quality control to ensure the accuracy and precision of their this compound standard. Below are detailed methodologies for key experiments.

Purity Determination by Gas Chromatography (GC)

This method is used to determine the purity of the this compound standard by separating it from any impurities.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

  • Capillary Column: DB-FFAP, DB-WAX, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

GC Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 270°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp: 10°C/minute to 240°C

    • Hold at 240°C for 10 minutes

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Sample Preparation:

  • Prepare a stock solution of the this compound standard in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of 1 mg/mL.

  • Perform serial dilutions to create a series of calibration standards.

Data Analysis:

  • The purity is calculated as the percentage of the area of the this compound peak relative to the total area of all peaks in the chromatogram.

Identity Confirmation by Mass Spectrometry (MS)

This method confirms the chemical identity of the this compound standard.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

GC Conditions:

  • Use the same GC conditions as for purity determination.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-300

  • Scan Speed: 1000 amu/s

Data Analysis:

  • The obtained mass spectrum is compared with a reference spectrum from a known database (e.g., NIST library) to confirm the identity of this compound.

Workflow and Logical Relationships

The following diagrams illustrate the typical workflow for qualifying an analytical standard and the logical relationship between key analytical parameters.

cluster_0 Qualification of this compound Analytical Standard A Synthesis & Purification B Identity Confirmation (MS, NMR) A->B C Purity Assessment (GC, HPLC) B->C D Characterization of Impurities C->D E Certificate of Analysis Generation D->E

Caption: Workflow for the qualification of a this compound analytical standard.

cluster_1 Relationship of Key Analytical Parameters Accuracy Accuracy Reliability Overall Reliability Accuracy->Reliability Precision Precision Precision->Reliability Purity Purity Purity->Accuracy directly impacts

Caption: The relationship between purity, accuracy, precision, and overall reliability.

By understanding the principles of accuracy and precision and implementing robust quality control protocols, researchers can ensure the integrity of their analytical data and the success of their scientific endeavors.

References

Inter-laboratory Comparison of 3-Heptenoic Acid Analysis: A Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methodologies for the quantification of 3-Heptenoic acid, a short-chain unsaturated fatty acid. Recognizing the critical need for reproducible and accurate analytical data in research and development, this document outlines a hypothetical inter-laboratory study designed to assess the performance of a common analytical method across multiple laboratories. The presented data, while illustrative, is modeled on typical performance characteristics observed in chromatographic analysis to offer a realistic benchmark for professionals in the field.

Comparative Performance Data

The following table summarizes the quantitative performance of three fictional laboratories in the analysis of this compound using a standardized High-Performance Liquid Chromatography (HPLC) method. This data highlights the expected variability and serves as a benchmark for laboratories aiming to validate their own analytical procedures for this analyte.

Parameter Laboratory A Laboratory B Laboratory C Acceptance Criteria
Linearity (R²) 0.99950.99890.9998≥ 0.995
Accuracy (% Recovery) 98.5%101.2%99.8%95 - 105%
Precision (Repeatability, %RSD) 1.8%2.5%1.5%≤ 5%
Precision (Intermediate, %RSD) 2.2%3.1%2.0%≤ 5%
Limit of Detection (LOD) (µg/mL) 0.150.200.12Report
Limit of Quantitation (LOQ) (µg/mL) 0.500.650.40Report

Experimental Protocols

The data presented in this guide is based on the following detailed experimental protocol for the analysis of this compound by High-Performance Liquid Chromatography (HPLC) with UV detection.

1. Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, high) within the calibration range.

  • Sample Extraction (from a hypothetical matrix): For a 1 mL sample, add 2 mL of a 2:1 (v/v) chloroform:methanol solution. Vortex for 2 minutes. Centrifuge at 3000 rpm for 10 minutes. Transfer the lower organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 500 µL of the mobile phase.

2. HPLC Instrumentation and Conditions

  • Instrument: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

3. Method Validation Parameters

  • Linearity: Assessed by a seven-point calibration curve. The coefficient of determination (R²) was calculated from the linear regression analysis.

  • Accuracy: Determined by the recovery of spiked samples at three different concentration levels.

  • Precision:

    • Repeatability (Intra-assay precision): Analyzed by six replicate injections of the same QC sample within the same day.

    • Intermediate Precision (Inter-assay precision): Assessed by analyzing the same QC sample on three different days.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

Workflow and Pathway Visualizations

The following diagrams illustrate the key processes involved in the inter-laboratory comparison study, from the initial planning stages to the final data analysis.

InterLaboratory_Comparison_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Laboratory Analysis cluster_analysis Phase 3: Data Compilation & Review A Define Study Objectives B Develop Standardized Protocol A->B C Prepare & Distribute Samples B->C D Lab A: Method Validation C->D E Lab B: Method Validation C->E F Lab C: Method Validation C->F G Collect & Standardize Data D->G E->G F->G H Statistical Analysis G->H I Generate Comparison Report H->I Method_Validation_Process start Start Validation linearity Linearity & Range start->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq specificity Specificity lod_loq->specificity end Validation Complete specificity->end

A Comparative Analysis of the Biological Effects of 3-Heptenoic Acid and Other Medium-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological effects of 3-Heptenoic acid against other more extensively studied medium-chain fatty acids (MCFAs). While research into the specific biological activities of this compound is still emerging, this document synthesizes available data on the well-documented effects of other MCFAs to provide a baseline for comparison and to highlight potential areas of investigation for this unsaturated fatty acid.

Introduction to Medium-Chain Fatty Acids

Medium-chain fatty acids (MCFAs) are fatty acids with aliphatic tails of 6 to 12 carbon atoms.[1] Unlike long-chain fatty acids, MCFAs are absorbed directly into the portal circulation and are readily metabolized by the liver, making them a rapid energy source.[1] Beyond their metabolic role, certain MCFAs have demonstrated significant biological activities, including anti-cancer properties, modulation of cellular signaling pathways, and induction of apoptosis. This guide will focus on comparing the known effects of saturated MCFAs, such as caproic acid (C6:0), caprylic acid (C8:0), and capric acid (C10:0), with the largely uncharacterized biological impact of the unsaturated MCFA, this compound.

Comparative Biological Effects: Anti-Cancer Activity

Several studies have highlighted the anti-cancer properties of saturated MCFAs, particularly in colorectal, skin, and breast cancer cell lines. In contrast, there is a notable lack of specific data on the anti-cancer effects of this compound. The information available for "Heptanoic Acids" in some studies does not distinguish between the saturated and unsaturated forms.[2]

Quantitative Data on MCFA-Induced Reduction in Cancer Cell Viability

The following table summarizes the observed reduction in cell viability in various cancer cell lines upon treatment with different saturated MCFAs. This data is primarily derived from in vitro studies using the MTT assay.

Fatty AcidCancer Cell LineConcentrationIncubation Time% Reduction in Cell Viability (Compared to Control)Reference
Caproic Acid (C6:0) Human Colorectal, Skin, and Mammary GlandVarious48 hours70% to 90% (p < 0.05)[1]
Caprylic Acid (C8:0) Human Colorectal, Skin, and Mammary GlandVarious48 hours70% to 90% (p < 0.05)[1]
Capric Acid (C10:0) Human Colorectal, Skin, and Mammary GlandVarious48 hours70% to 90% (p < 0.05)[1]
Decanoic Acid (C10:0) Hepatocellular Carcinoma (HCC)80 µM24 hoursSignificant increase in apoptotic cells[3]
This compound (C7:1) ---Data not available-

Modulation of Cellular Signaling Pathways

MCFAs have been shown to influence key cellular signaling pathways involved in cell survival, proliferation, and apoptosis. The PI3K/Akt pathway, a critical regulator of these processes, has been a focal point of investigation.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial cascade that promotes cell survival and inhibits apoptosis.[4][5] Some studies suggest that the anti-cancer effects of certain compounds are mediated through the suppression of this pathway.[6] While the direct impact of this compound on this pathway is unknown, the established role of PI3K/Akt in cell fate makes it a critical target for future investigation.

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Effectors (e.g., Bad, Caspase-9) Akt->Downstream Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Survival Cell Survival & Inhibition of Apoptosis Downstream->Survival

Caption: The PI3K/Akt signaling pathway promoting cell survival.

Apoptosis Pathways

Studies on saturated MCFAs like capric, caprylic, and caproic acids have shown that they can induce apoptosis by down-regulating cell cycle regulatory genes and up-regulating genes involved in programmed cell death.[1] Decanoic acid has been observed to induce apoptosis in hepatocellular carcinoma cells through the activation of caspase-3 and PARP.[3] The potential for this compound to trigger similar apoptotic pathways remains to be explored.

Apoptosis_Pathway MCFAs MCFAs (e.g., Decanoic Acid) Cell Cancer Cell MCFAs->Cell Pro_Apoptotic Upregulation of Pro-Apoptotic Genes (e.g., Bax) Cell->Pro_Apoptotic Anti_Apoptotic Downregulation of Anti-Apoptotic Genes (e.g., Bcl-2) Cell->Anti_Apoptotic Caspase_Activation Caspase Activation (e.g., Caspase-3) Pro_Apoptotic->Caspase_Activation Anti_Apoptotic->Caspase_Activation PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: General overview of MCFA-induced apoptosis pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of standard protocols used to assess the biological effects of fatty acids.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7]

Protocol Summary:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the fatty acid (e.g., this compound or other MCFAs) and incubate for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

MTT_Assay_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Treat Treat with Fatty Acids Seed->Treat Incubate Incubate Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate2 Incubate Add_MTT->Incubate2 Add_Solubilizer Add Solubilization Solution Incubate2->Add_Solubilizer Read Measure Absorbance (570 nm) Add_Solubilizer->Read End End Read->End

Caption: A typical workflow for an MTT cell viability assay.

Apoptosis Detection: Annexin V Staining

Annexin V staining is a common method to detect apoptosis by flow cytometry. It identifies the externalization of phosphatidylserine, an early marker of apoptosis.[8]

Protocol Summary:

  • Cell Culture and Treatment: Culture and treat cells with the fatty acids of interest as described for the MTT assay.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Signaling Pathway Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways like PI3K/Akt.[4][9]

Protocol Summary:

  • Protein Extraction: Lyse the treated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-Akt, total Akt).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Conclusion and Future Directions

The available evidence strongly suggests that certain saturated medium-chain fatty acids possess significant anti-cancer properties, primarily through the induction of apoptosis and modulation of cell signaling pathways. In stark contrast, the biological effects of the unsaturated MCFA, this compound, remain largely unexplored. The structural difference—the presence of a double bond—in this compound could lead to unique biological activities compared to its saturated counterparts.

Future research should focus on conducting direct comparative studies of this compound against other MCFAs. Key areas of investigation should include:

  • In vitro cytotoxicity screening against a panel of cancer cell lines.

  • Elucidation of its impact on key signaling pathways , such as the PI3K/Akt and MAPK pathways.

  • Detailed analysis of its pro-apoptotic potential and the underlying molecular mechanisms.

Such studies will be instrumental in determining the potential of this compound as a novel therapeutic agent and will provide a more complete understanding of the structure-activity relationships within the medium-chain fatty acid family.

References

A Spectroscopic Showdown: Unveiling the Molecular Nuances of 3-Heptenoic Acid and Its Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a detailed understanding of a molecule's structural characteristics is paramount. This guide provides a comprehensive spectroscopic comparison of 3-Heptenoic acid and its methyl, ethyl, and propyl esters, offering valuable data for identification, characterization, and quality control.

This comparative analysis delves into the key spectroscopic techniques of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) to elucidate the distinct spectral features of this compound and its ester derivatives. The presented data, summarized in clear tabular format, is supported by detailed experimental protocols to ensure reproducibility and aid in the design of future experiments.

At a Glance: Spectroscopic Data Summary

The following table summarizes the key quantitative data obtained from ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry for this compound and its methyl, ethyl, and propyl esters. This data provides a clear basis for distinguishing between these closely related compounds.

CompoundSpectroscopic TechniqueKey Data Points
This compound ¹H NMR (CDCl₃) Chemical Shifts (δ) in ppm: ~5.5-5.7 (m, 2H, -CH=CH-), ~3.1 (d, 2H, -CH₂-COOH), ~2.0 (q, 2H, -CH₂-CH=), ~1.4 (sextet, 2H, -CH₂-CH₃), ~0.9 (t, 3H, -CH₃)
¹³C NMR (CDCl₃) Chemical Shifts (δ) in ppm: ~178 (C=O), ~130 (-CH=), ~125 (-CH=), ~35 (-CH₂-COOH), ~30 (-CH₂-CH=), ~22 (-CH₂-CH₃), ~13 (-CH₃)
FTIR (Liquid Film) Characteristic Peaks (cm⁻¹): ~2500-3300 (broad, O-H stretch), ~1710 (strong, C=O stretch), ~1650 (weak, C=C stretch), ~965 (m, =C-H bend, trans)
Mass Spectrometry (EI) Key Fragments (m/z): 128 (M⁺), 68, 41, 69[1]
Methyl 3-Heptenoate ¹H NMR (CDCl₃) Chemical Shifts (δ) in ppm: ~5.5 (m, 2H, -CH=CH-), ~3.7 (s, 3H, -OCH₃), ~3.0 (d, 2H, -CH₂-COOCH₃), ~2.0 (q, 2H, -CH₂-CH=), ~1.4 (sextet, 2H, -CH₂-CH₃), ~0.9 (t, 3H, -CH₃)
¹³C NMR (CDCl₃) Chemical Shifts (δ) in ppm: ~173 (C=O), ~130 (-CH=), ~125 (-CH=), ~51 (-OCH₃), ~36 (-CH₂-COOCH₃), ~30 (-CH₂-CH=), ~22 (-CH₂-CH₃), ~13 (-CH₃)
FTIR (Neat) Characteristic Peaks (cm⁻¹): ~1740 (strong, C=O stretch), ~1655 (weak, C=C stretch), ~1160 (strong, C-O stretch)
Mass Spectrometry (EI) Key Fragments (m/z): 142 (M⁺), 111, 87, 74, 55
Ethyl 3-Heptenoate ¹H NMR (CDCl₃) Chemical Shifts (δ) in ppm: ~5.5 (m, 2H, -CH=CH-), ~4.1 (q, 2H, -O-CH₂-CH₃), ~3.0 (d, 2H, -CH₂-COOCH₂CH₃), ~2.0 (q, 2H, -CH₂-CH=), ~1.4 (sextet, 2H, -CH₂-CH₃), ~1.2 (t, 3H, -O-CH₂-CH₃), ~0.9 (t, 3H, -CH₂-CH₃)
¹³C NMR (CDCl₃) Chemical Shifts (δ) in ppm: ~172 (C=O), ~130 (-CH=), ~125 (-CH=), ~60 (-O-CH₂-), ~36 (-CH₂-COOCH₂CH₃), ~30 (-CH₂-CH=), ~22 (-CH₂-CH₃), ~14 (-O-CH₂-CH₃), ~13 (-CH₂-CH₃)
FTIR (Neat) Characteristic Peaks (cm⁻¹): ~1735 (strong, C=O stretch), ~1655 (weak, C=C stretch), ~1170 (strong, C-O stretch)
Mass Spectrometry (EI) Key Fragments (m/z): 156 (M⁺), 111, 87, 69, 41
Propyl 3-Heptenoate ¹H NMR (CDCl₃) Chemical Shifts (δ) in ppm: ~5.5 (m, 2H, -CH=CH-), ~4.0 (t, 2H, -O-CH₂-CH₂CH₃), ~3.0 (d, 2H, -CH₂-COOCH₂CH₂CH₃), ~2.0 (q, 2H, -CH₂-CH=), ~1.6 (sextet, 2H, -O-CH₂-CH₂-CH₃), ~1.4 (sextet, 2H, -CH₂-CH₃), ~0.9 (t, 3H, -O-CH₂-CH₂-CH₃), ~0.9 (t, 3H, -CH₂-CH₃)
¹³C NMR (CDCl₃) Chemical Shifts (δ) in ppm: ~172 (C=O), ~130 (-CH=), ~125 (-CH=), ~66 (-O-CH₂-), ~36 (-CH₂-COOCH₂CH₂CH₃), ~30 (-CH₂-CH=), ~22 (-O-CH₂-CH₂-), ~22 (-CH₂-CH₃), ~13 (-CH₂-CH₃), ~10 (-O-CH₂-CH₂-CH₃)
FTIR (Neat) Characteristic Peaks (cm⁻¹): ~1735 (strong, C=O stretch), ~1655 (weak, C=C stretch), ~1180 (strong, C-O stretch)
Mass Spectrometry (EI) Key Fragments (m/z): 170 (M⁺), 111, 87, 69, 43

Note: The presented data is a compilation from various sources and may show slight variations depending on experimental conditions. The chemical shifts for the esters are predicted based on established spectroscopic principles and data for similar compounds.

Experimental Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and its esters.

Spectroscopic_Comparison_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison Acid This compound Esterification Esterification (Methyl, Ethyl, Propyl Alcohols) Acid->Esterification NMR NMR Spectroscopy (¹H and ¹³C) Acid->NMR FTIR FTIR Spectroscopy Acid->FTIR MS Mass Spectrometry Acid->MS Methyl_Ester Methyl 3-Heptenoate Esterification->Methyl_Ester Ethyl_Ester Ethyl 3-Heptenoate Esterification->Ethyl_Ester Propyl_Ester Propyl 3-Heptenoate Esterification->Propyl_Ester Methyl_Ester->NMR Methyl_Ester->FTIR Methyl_Ester->MS Ethyl_Ester->NMR Ethyl_Ester->FTIR Ethyl_Ester->MS Propyl_Ester->NMR Propyl_Ester->FTIR Propyl_Ester->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data FTIR_Data Vibrational Frequencies (cm⁻¹) Functional Group Identification FTIR->FTIR_Data MS_Data Mass-to-Charge Ratios (m/z) Fragmentation Patterns MS->MS_Data Comparison Comparative Analysis NMR_Data->Comparison FTIR_Data->Comparison MS_Data->Comparison

Caption: Workflow for the spectroscopic comparison of this compound and its esters.

Detailed Experimental Protocols

To ensure the reliability and reproducibility of the spectroscopic data, the following detailed experimental protocols are provided for each key technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for determining the chemical structure and confirming the identity of this compound and its esters.

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the sample (this compound or its ester) in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16-64 (depending on sample concentration).

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: -2 to 12 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse sequence.

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0 to 200 ppm.

  • Temperature: 298 K.

Data Processing:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Reference the spectra to the TMS signal at 0.00 ppm.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound and its esters.

Instrumentation:

  • FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr).

Sample Preparation (ATR Method):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Place a small drop of the neat liquid sample directly onto the ATR crystal.

  • Acquire the spectrum.

Sample Preparation (Liquid Film on Salt Plates):

  • Place a drop of the neat liquid sample onto a clean salt plate.

  • Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.

  • Mount the plates in the spectrometer's sample holder.

FTIR Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the empty ATR crystal or clean salt plates should be collected prior to sample analysis.

Data Processing:

  • The acquired spectrum should be displayed in terms of transmittance or absorbance.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecules.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound and its esters for confirmation of their identity.

Instrumentation:

  • A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation:

  • For GC-MS analysis, it is often necessary to derivatize the carboxylic acid to a more volatile ester (e.g., methyl ester) if not already in ester form. This can be achieved by reacting the acid with a methylating agent like diazomethane or by Fischer esterification. The esters can typically be analyzed directly.

  • Dilute the sample (or derivatized sample) in a suitable volatile solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.

GC-MS Acquisition Parameters:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-300.

  • Interface Temperature: 280 °C.

Data Processing:

  • Identify the molecular ion peak (M⁺) in the mass spectrum.

  • Analyze the fragmentation pattern and compare it to known fragmentation mechanisms for carboxylic acids and esters to confirm the structure.

Conclusion

The spectroscopic techniques of NMR, FTIR, and Mass Spectrometry provide a powerful toolkit for the detailed characterization of this compound and its methyl, ethyl, and propyl esters. The distinct chemical shifts in NMR, characteristic vibrational frequencies in FTIR, and unique fragmentation patterns in MS allow for the unambiguous identification and differentiation of these compounds. The data and protocols presented in this guide serve as a valuable resource for researchers in various scientific disciplines, facilitating accurate analysis and fostering a deeper understanding of these molecules.

References

Safety Operating Guide

Proper Disposal of 3-Heptenoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential information and step-by-step procedures for the proper disposal of 3-Heptenoic acid, a corrosive organic acid. Adherence to these guidelines is vital for personnel safety and environmental protection.

Immediate Safety and Handling Precautions:

This compound is classified as a corrosive material that can cause severe skin burns and eye damage.[1] It may also be corrosive to metals. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical. This includes, but is not limited to:

  • Eye Protection: Tightly fitting safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A lab coat or chemical-resistant apron.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2][3] An emergency eyewash station and safety shower should be readily accessible.

Quantitative Data for Disposal Planning

The following table summarizes key quantitative data relevant to the safe disposal of this compound. This information is crucial for planning neutralization and waste containment procedures.

ParameterValueSource(s)
pH Acidic (specific value not available)General chemical properties
Recommended Neutralization pH Range 5.5 - 9.5Cornell EHS
Recommended Dilution for Neutralization 1 part acid to 10 parts ice water solution of baseCornell EHS
Final Water Flush (post-neutralization) 20 parts water to 1 part neutralized solutionCornell EHS

Experimental Protocol: Neutralization of this compound for Disposal

This protocol outlines a general procedure for neutralizing small quantities of this compound in a laboratory setting. Note: This procedure should only be performed by trained personnel and in accordance with all applicable local, state, and federal regulations. For larger quantities, professional hazardous waste disposal services must be utilized.

Materials:

  • This compound waste

  • Sodium bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH), 1M solution

  • Large beaker or container (borosilicate glass or polypropylene)

  • Ice bath

  • Stir bar and stir plate

  • pH meter or pH indicator strips

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation: Don all required PPE. Perform the entire procedure within a certified chemical fume hood.

  • Dilution: Place a large beaker containing a stir bar in an ice bath on a stir plate. For every 1 part of this compound waste, add 10 parts of cold water. Begin stirring.

  • Neutralization: Slowly add a 5% solution of sodium bicarbonate or a 1M solution of sodium hydroxide to the diluted this compound solution. The addition should be done portion-wise to control the exothermic reaction and prevent splashing.

  • Monitoring pH: Continuously monitor the pH of the solution using a calibrated pH meter or pH indicator strips.

  • Endpoint: Continue adding the basic solution until the pH of the mixture is stable within the neutral range of 5.5 to 9.5.

  • Final Disposal: Once neutralized, the solution may be suitable for drain disposal, followed by a flush with a large volume of water (at least 20 parts water to 1 part neutralized solution), if permitted by your institution and local regulations . Otherwise, transfer the neutralized solution to a properly labeled waste container for collection by a certified hazardous waste disposal company.

Waste Containment and Labeling

Proper containment and labeling of this compound waste, both before and after neutralization, are critical for safety and compliance.

Container Selection:

Waste containers must be compatible with corrosive materials.[4] Suitable options include:

  • High-Density Polyethylene (HDPE)

  • Polypropylene (PP)

  • Glass (for organic acids)[2]

Ensure the container has a secure, leak-proof lid.

Labeling:

All waste containers must be clearly labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The concentration and quantity of the waste

  • The date of accumulation

  • The relevant hazard pictograms (e.g., corrosive)

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: this compound Waste Generated assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Laboratory Quantity? assess_quantity->small_quantity large_quantity Large Quantity small_quantity->large_quantity No neutralize Neutralize in Fume Hood (Follow Protocol) small_quantity->neutralize Yes containerize_acid Containerize Acidic Waste large_quantity->containerize_acid check_ph Check pH (5.5 - 9.5) neutralize->check_ph ph_ok pH in Range check_ph->ph_ok Yes ph_not_ok Adjust pH check_ph->ph_not_ok No check_regs Local Regulations Permit Drain Disposal? ph_ok->check_regs ph_not_ok->neutralize drain_disposal Dispose Down Drain with Copious Water Flush check_regs->drain_disposal Yes containerize_neutral Containerize Neutralized Waste check_regs->containerize_neutral No end End: Disposal Complete drain_disposal->end label_waste Label Container Correctly containerize_neutral->label_waste containerize_acid->label_waste arrange_pickup Arrange for Hazardous Waste Pickup label_waste->arrange_pickup arrange_pickup->end

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.